Product packaging for 1,8-Octadiyl Bismethanethiosulfonate(Cat. No.:CAS No. 4356-71-2)

1,8-Octadiyl Bismethanethiosulfonate

Número de catálogo: B019404
Número CAS: 4356-71-2
Peso molecular: 334.5 g/mol
Clave InChI: QJELQMUTDNOWHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,8-Octadiyl Bismethanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H22O4S4 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O4S4 B019404 1,8-Octadiyl Bismethanethiosulfonate CAS No. 4356-71-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,8-bis(methylsulfonylsulfanyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELQMUTDNOWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326321
Record name 1,8-Octadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-71-2
Record name NSC527039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-Octadiyl Bismethanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Octadiyl bismethanethiosulfonate is a homobifunctional crosslinking agent that reacts specifically with sulfhydryl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis protocol, and a detailed experimental procedure for its use in protein crosslinking studies. The information presented is intended to serve as a valuable resource for researchers in proteomics, structural biology, and drug development who are interested in utilizing this reagent for elucidating protein structure and interactions.

Core Chemical and Physical Properties

This compound, also known by its synonyms Methanesulfonothioic acid, S,S'-1,8-octanediyl ester, and MTS-8-MTS, is a sulfhydryl-reactive crosslinker. Its structure features two methanethiosulfonate (B1239399) (MTS) groups connected by an eight-carbon alkyl chain. This bifunctional nature allows it to covalently link two sulfhydryl groups, typically from cysteine residues in proteins, that are within a certain spatial proximity.

PropertyValueReference
Molecular Formula C10H22O4S4[1]
Molecular Weight 334.54 g/mol [1]
CAS Number 4356-71-2[1]
Appearance White to Off-White Solid[2]
Melting Point 82-84 °C[1]
Boiling Point 545.9 °C at 760 mmHg[1]
Density 1.269 g/cm³[1]
Solubility Slightly soluble in Chloroform.[2]
Storage Conditions -20°C Freezer, Under Inert Atmosphere.[1][2]
Stability Moisture and Temperature Sensitive.[1][2]

Synthesis Protocol

Step 1: Oxidation of 1,8-Octanedithiol (B75322) to 1,8-Octane Disulfide

  • Dissolve 1,8-octanedithiol in a suitable solvent such as ethanol.

  • Add a mild oxidizing agent, for example, a solution of iodine in ethanol, dropwise with stirring until a persistent yellow color is observed, indicating the completion of the disulfide bond formation.

  • The solvent can be removed under reduced pressure to yield the crude 1,8-octane disulfide.

Step 2: Reaction with a Sulfonylating Agent

  • The crude 1,8-octane disulfide is then reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period to allow for the formation of the bismethanethiosulfonate ester.

  • The product can be purified using standard techniques such as column chromatography on silica (B1680970) gel.

Reactivity and Mechanism of Action

The reactivity of this compound is centered on its methanethiosulfonate functional groups. These groups undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, such as those present in the side chains of cysteine residues in proteins.

The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a new disulfide bond between the target molecule and the crosslinker, with the concomitant release of methanesulfinic acid. The eight-carbon linker arm of this compound allows it to span a certain distance and crosslink two cysteine residues, either within the same protein (intramolecular) or between two different protein subunits (intermolecular).

Protein1_SH Protein-SH Intermediate1 Protein-S-S-(CH2)8-S-SO2CH3 + CH3SO2H Protein1_SH->Intermediate1 Reaction Crosslinker CH3SO2-S-(CH2)8-S-SO2CH3 Crosslinker->Intermediate1 Protein2_SH Protein'-SH Crosslinked_Protein Protein-S-S-(CH2)8-S-S-Protein' + CH3SO2H Protein2_SH->Crosslinked_Protein Intermediate1->Crosslinked_Protein Reaction

Caption: Reaction of this compound with protein sulfhydryl groups.

Experimental Protocol for Protein Crosslinking

This protocol provides a general guideline for the use of this compound to crosslink proteins in solution. Optimization of parameters such as protein and crosslinker concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

  • Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines (like Tris) if NHS-ester-based crosslinkers are used in parallel.

  • This compound stock solution (e.g., 10-50 mM in a dry, water-miscible organic solvent like DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a solution of a reducing agent like DTT or β-mercaptoethanol).

  • SDS-PAGE reagents.

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a suitable buffer at an appropriate concentration (typically 0.1-2 mg/mL).

  • Prepare Crosslinker Solution: Immediately before use, prepare a fresh stock solution of this compound in an appropriate solvent.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a typical starting point is a 20- to 50-fold molar excess of crosslinker over protein).

    • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

  • Quench Reaction: Stop the crosslinking reaction by adding the quenching solution. This will react with any excess crosslinker.

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking. Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and residues.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Sample Prepare Protein Sample (0.1-2 mg/mL in appropriate buffer) Add_Crosslinker Add Crosslinker to Protein (20-50x molar excess) Protein_Sample->Add_Crosslinker Crosslinker_Stock Prepare Fresh Crosslinker Stock (10-50 mM in DMSO) Crosslinker_Stock->Add_Crosslinker Incubate Incubate (30 min - 2 hr at RT or 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris or DTT) Incubate->Quench SDS_PAGE Analyze by SDS-PAGE Quench->SDS_PAGE Mass_Spec Further Analysis by Mass Spectrometry SDS_PAGE->Mass_Spec

References

A Technical Guide to 1,8-Octadiyl Bismethanethiosulfonate: A Homobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate, also known as MTS-8-MTS, is a homobifunctional crosslinking reagent. It belongs to the family of methanethiosulfonate (B1239399) (MTS) compounds, which are distinguished by their rapid and specific reactivity towards sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a generalized experimental protocol for its use in protein crosslinking studies, and a look into a potential signaling pathway impacted by related compounds.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C10H22O4S4[1]
Molecular Weight 334.54 g/mol
CAS Number 4356-71-2[1]
Appearance White to Off-White Solid
Melting Point 82-84°C[1]
Storage Temperature -20°C, under inert atmosphere[1]
Stability Moisture and Temperature Sensitive[1]

Mechanism of Action and Applications

This compound functions by forming disulfide bonds with cysteine residues. Its homobifunctional nature, with a reactive methanethiosulfonate group at each end of an eight-carbon spacer arm, allows it to link two cysteine residues within the same protein (intramolecular crosslink) or between two different interacting proteins (intermolecular crosslink). This property makes it a valuable tool in structural biology for:

  • Probing Protein Structure: By identifying spatially proximate cysteine residues, it helps in elucidating the three-dimensional structure of proteins and protein complexes.

  • Studying Protein-Protein Interactions: It can be used to capture and identify transient or weak protein-protein interactions.

  • Conformational Capture: It can "freeze" proteins in specific conformational states for further study.

The relatively long and flexible eight-carbon chain provides a significant spatial reach for connecting cysteine residues.

Experimental Protocol: Protein Crosslinking

The following is a generalized protocol for using this compound in a protein crosslinking experiment followed by mass spectrometry analysis. Note that optimal conditions will vary depending on the specific proteins and experimental goals.

Generalized workflow for protein crosslinking using this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, a study on a similar, shorter-chain compound, 1,4-butanediyl-bismethanethiosulfonate (BMTS), has shed light on a potential mechanism of action that could be relevant. This study demonstrated that BMTS can induce apoptosis (programmed cell death) in Jurkat cells through a pathway mediated by reactive oxygen species (ROS).[2] The proposed cascade of events is as follows:

  • Induction of ROS: The bismethanethiosulfonate compound leads to an increase in intracellular ROS.[2]

  • Mitochondrial Involvement: The generation of ROS is linked to mitochondrial function.[2]

  • Apoptotic Cascade: The increase in ROS triggers the downstream events of apoptosis, including the activation of caspase-9 and caspase-3, and a reduction in the anti-apoptotic protein Bcl-2.[2]

  • DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of DNA, a hallmark of apoptosis.[2]

This suggests that the reactivity of the bismethanethiosulfonate group with cellular thiols can lead to significant redox-related signaling events.

signaling_pathway reagent 1,4-Butanediyl Bismethanethiosulfonate ros Increased Intracellular Reactive Oxygen Species (ROS) reagent->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Bcl-2 Downregulation mitochondria->bcl2 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation) caspase3->apoptosis

Proposed apoptotic signaling pathway for a related bismethanethiosulfonate compound.[2]

Conclusion

This compound is a versatile tool for researchers in structural biology and drug development. Its specific reactivity with cysteine residues and the defined length of its spacer arm allow for precise probing of protein structure and interactions. While its own biological signaling pathways are yet to be fully elucidated, research on related compounds suggests a potential role in modulating cellular redox environments and inducing apoptosis. Further investigation into the specific applications and biological effects of this compound is warranted.

References

An In-Depth Technical Guide to the Synthesis of 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-Octadiyl Bismethanethiosulfonate, a bifunctional crosslinking agent with potential applications in drug development and protein chemistry. The document details the synthetic pathway, experimental protocols, and expected analytical data for this compound.

Introduction

This compound is a homobifunctional crosslinking reagent. Its structure features an eight-carbon aliphatic chain capped at both ends with methanethiosulfonate (B1239399) (MTS) groups. The MTS functionality is highly reactive towards thiol groups, such as those found in the cysteine residues of proteins, forming stable disulfide bonds. This property makes this compound a valuable tool for studying protein structure and function, probing protein-protein interactions, and developing novel bioconjugates and drug delivery systems. The eight-carbon spacer arm provides a defined distance for crosslinking, allowing for the specific targeting of thiol groups within a certain spatial proximity.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing from the commercially available 1,8-octanedithiol (B75322). The first conceptual step is the acquisition of the starting material, and the second is the conversion of the dithiol to the target bismethanethiosulfonate. This conversion is achieved through the reaction of 1,8-octanedithiol with methanesulfonyl chloride in the presence of a base.

Synthesis_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Methanethiosulfonylation cluster_product Final Product A 1,8-Octanedithiol (Commercial Source) B Reaction with Methanesulfonyl Chloride and Triethylamine (B128534) A->B Starting Material C This compound B->C Purification

Figure 1: Overall synthesis workflow for this compound.

The reaction mechanism involves the deprotonation of the thiol groups of 1,8-octanedithiol by a base, typically a tertiary amine like triethylamine, to form a more nucleophilic thiolate. The thiolate then attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the methanethiosulfonate ester. This process occurs at both ends of the octane-1,8-dithiol molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dithiol HS-(CH₂)₈-SH (1,8-Octanedithiol) thiolate ⁻S-(CH₂)₈-S⁻ (Dithiolate) dithiol->thiolate + 2 Et₃N - 2 Et₃NH⁺Cl⁻ mesyl_chloride CH₃SO₂Cl (Methanesulfonyl Chloride) product CH₃SO₂S-(CH₂)₈-SSO₂CH₃ (this compound) mesyl_chloride->product base Et₃N (Triethylamine) base->thiolate thiolate->product + 2 CH₃SO₂Cl

Figure 2: Simplified reaction mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, hypothetical protocol for the synthesis of this compound based on established methods for the preparation of alkyl methanethiosulfonates from thiols.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )CAS Number
1,8-OctanedithiolC₈H₁₈S₂178.361191-62-4
Methanesulfonyl ChlorideCH₃SO₂Cl114.55124-63-0
Triethylamine(C₂H₅)₃N101.19121-44-8
Dichloromethane (B109758) (DCM)CH₂Cl₂84.9375-09-2
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,8-octanedithiol (1.78 g, 10 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.23 g, 3.0 mL, 22 mmol, 2.2 eq.) dropwise.

  • Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (2.52 g, 1.7 mL, 22 mmol, 2.2 eq.) in anhydrous dichloromethane (20 mL) dropwise from the addition funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient (e.g., starting from 100% hexane (B92381) and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis and the key characterization parameters for the final product.

ParameterExpected Value/Data
Yield 70-85%
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₀H₂₂O₄S₄
Molecular Weight 334.54 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 3.35 (s, 6H, 2 x -SO₂CH₃), 2.95 (t, J = 7.2 Hz, 4H, 2 x -SCH₂-), 1.75 (p, J = 7.2 Hz, 4H, 2 x -SCH₂CH₂-), 1.40-1.50 (m, 8H, -(CH₂)₄-)
¹³C NMR (CDCl₃, 100 MHz) δ 50.5 (-SO₂CH₃), 38.0 (-SCH₂-), 29.0, 28.5, 28.0 (-(CH₂)₆-)
IR (thin film, cm⁻¹) 2930 (C-H stretch), 1330 (asymm. S=O stretch), 1140 (symm. S=O stretch), 760 (S-S stretch)
Mass Spectrometry (ESI-MS) m/z: 335.0 [M+H]⁺, 357.0 [M+Na]⁺

Conclusion

This technical guide outlines a reliable and straightforward synthetic route to this compound. The provided experimental protocol, based on well-established chemical principles, offers a practical approach for the preparation of this valuable bifunctional crosslinking agent. The expected analytical data serves as a benchmark for the successful synthesis and characterization of the target compound, providing researchers and drug development professionals with the necessary information to produce and utilize this reagent in their studies.

An In-Depth Technical Guide to Sulfhydryl-Reactive Crosslinkers for Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of sulfhydryl-reactive crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique for studying protein structure and interactions, developing antibody-drug conjugates (ADCs), and creating novel diagnostics and therapeutics.

Introduction to Sulfhydryl-Reactive Crosslinking

Sulfhydryl-reactive crosslinkers are reagents that covalently link two or more molecules by targeting the thiol groups (-SH) of cysteine residues in proteins and peptides.[1] This approach offers high specificity because cysteine is a relatively rare amino acid, allowing for more precise control over conjugation compared to targeting more abundant residues like lysines.[2]

The chemistry of sulfhydryl-reactive crosslinkers primarily falls into three categories: maleimides, haloacetyls, and pyridyldithiols. Each possesses a distinct reaction mechanism, enabling researchers to select the most appropriate tool for their specific application. These crosslinkers can be homobifunctional, containing two identical sulfhydryl-reactive groups, or heterobifunctional, with one sulfhydryl-reactive group and a second group that targets a different functional group, such as a primary amine.[3] This versatility makes them indispensable for a wide range of applications, from basic research to the development of complex biotherapeutics.

Core Chemistries and Reaction Mechanisms

A thorough understanding of the underlying chemical principles is crucial for the successful application of sulfhydryl-reactive crosslinkers.

Maleimide (B117702) Chemistry

Maleimides are the most widely used sulfhydryl-reactive functional group. They react with thiols via a Michael addition reaction, forming a stable, non-cleavable thioether bond.[4] This reaction is most efficient and specific at a pH range of 6.5-7.5.[5] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[5]

Haloacetyl Chemistry

Haloacetyls, such as iodoacetyl and bromoacetyl groups, react with sulfhydryl groups through nucleophilic substitution.[4] This reaction also results in a stable thioether linkage. The optimal pH range for this reaction is typically between 7.2 and 9.[6] To prevent the non-specific reaction of free iodine with other residues like tyrosine, histidine, and tryptophan, it is advisable to perform iodoacetyl reactions in the dark.[6][7]

Pyridyldithiol Chemistry

Pyridyldithiol-based crosslinkers react with sulfhydryl groups via a disulfide exchange reaction, forming a disulfide bond.[8] A key feature of this chemistry is that the resulting linkage is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[9] The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the progress of the conjugation.[10]

Quantitative Data Summary of Common Sulfhydryl-Reactive Crosslinkers

The choice of crosslinker is dictated by several factors, including the desired spacer arm length, solubility, and whether a cleavable linkage is required. The following tables summarize the properties of a selection of common sulfhydryl-reactive crosslinkers.

Homobifunctional Sulfhydryl-Reactive Crosslinkers
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityCleavable
Bismaleimidohexane (BMH) 276.2913.0Insoluble in waterNo
BM(PEG)2 308.2914.7Water-solubleNo
BM(PEG)3 352.3417.8Water-solubleNo
Dithiobismaleimidoethane (DTME) 312.3713.3Insoluble in waterYes (by reducing agents)

Data compiled from product information sheets and technical guides.[5][11][12][13]

Heterobifunctional Sulfhydryl-Reactive Crosslinkers (Amine-to-Sulfhydryl)
CrosslinkerMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityCleavable
SMCC 334.328.3Insoluble in waterNo
Sulfo-SMCC 436.378.3Water-solubleNo
SPDP 312.376.8Insoluble in waterYes (by reducing agents)
LC-SPDP 425.5215.7Insoluble in waterYes (by reducing agents)
Sulfo-LC-SPDP 527.5715.7Water-solubleYes (by reducing agents)

Data compiled from product information sheets and technical guides.[9][14][15][16]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of sulfhydryl-reactive crosslinkers.

General Protocol for Reduction of Protein Disulfide Bonds with TCEP

Prior to conjugation with a sulfhydryl-reactive crosslinker, it is often necessary to reduce disulfide bonds to generate free thiol groups.

Materials:

  • Protein of interest

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride)

  • Desalting column

Procedure:

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[17]

  • Prepare a fresh stock solution of TCEP-HCl in the Reaction Buffer.

  • Add TCEP-HCl to the protein solution to a final concentration of 10-50 mM (a 10-100 fold molar excess over the protein is common).[2][18]

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[1]

  • Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.[17] The reduced protein is now ready for conjugation. It is crucial to remove TCEP as it can react with maleimides.[17]

Protocol for Protein-Protein Conjugation using a Homobifunctional Maleimide Crosslinker (e.g., BMH)

This protocol describes the crosslinking of two proteins that each contain free sulfhydryl groups.

Materials:

  • Sulfhydryl-containing proteins

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)

  • BMH crosslinker

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

Procedure:

  • Prepare the sulfhydryl-containing proteins in the Conjugation Buffer. If necessary, reduce disulfide bonds as described in Protocol 4.1.

  • Prepare a 10 mM stock solution of BMH in anhydrous DMSO or DMF.[11]

  • Add the BMH stock solution to the protein mixture to achieve a 2- to 3-fold molar excess of the crosslinker over the total protein concentration.[11]

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.[19]

  • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[19]

  • Purify the crosslinked conjugate using size-exclusion chromatography or other appropriate methods.

Protocol for Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the conjugation of an amine-containing antibody to a sulfhydryl-containing enzyme.

Step 1: Activation of the Antibody with Sulfo-SMCC

Materials:

  • Antibody (in an amine-free buffer like PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Deionized water

  • Desalting column

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in PBS.[20]

  • Immediately before use, dissolve the Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.[15]

  • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[15]

  • Incubate the reaction for 30-60 minutes at room temperature.[20]

  • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with PBS.

Step 2: Conjugation of the Maleimide-Activated Antibody to the Sulfhydryl-Containing Enzyme

Materials:

  • Maleimide-activated antibody (from Step 1)

  • Sulfhydryl-containing enzyme (prepared in PBS, pH 6.5-7.5)

Procedure:

  • Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The optimal molar ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the antibody-enzyme conjugate using an appropriate chromatographic method to separate the conjugate from unconjugated reactants.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize complex experimental workflows and signaling pathways where sulfhydryl-reactive crosslinkers are employed.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SMCC

The following diagram illustrates the key steps in the synthesis of an ADC using the heterobifunctional crosslinker SMCC.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_final_product Final Product mAb Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction (with TCEP) mAb->Reduction Expose Cysteine -SH SMCC_Activation mAb Activation (with SMCC) Reduction->SMCC_Activation Amine Reaction Drug_Conjugation Drug Conjugation (Thiol-Maleimide Reaction) SMCC_Activation->Drug_Conjugation Purification Purification (e.g., SEC) Drug_Conjugation->Purification Analysis Characterization (e.g., DAR, Purity) Purification->Analysis ADC Antibody-Drug Conjugate (ADC) Analysis->ADC GPCR_Dimerization_Workflow cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_result Result Cells Cells Expressing Cysteine-Mutant GPCRs Crosslinker_Addition Add Homobifunctional Sulfhydryl-Reactive Crosslinker Cells->Crosslinker_Addition Incubation Incubate to Allow Crosslinking of Dimers Crosslinker_Addition->Incubation Lysis Cell Lysis Incubation->Lysis SDS_PAGE SDS-PAGE and Western Blot Lysis->SDS_PAGE Dimer_Detection Detection of GPCR Dimers SDS_PAGE->Dimer_Detection Conclusion Confirmation of GPCR Dimerization Dimer_Detection->Conclusion

References

An In-depth Technical Guide to 1,8-Octadiyl Bismethanethiosulfonate: Principles and Applications in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional cross-linking agent belonging to the methanethiosulfonate (B1239399) (MTS) family of reagents. These reagents are characterized by their high reactivity and specificity towards sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This property makes MTS-8-MTS and other MTS reagents invaluable tools in structural biology and drug development for probing protein structure, mapping protein-protein interactions, and elucidating the architecture of protein complexes. This guide provides a comprehensive overview of the fundamental principles of using this compound, including its mechanism of action, experimental protocols, and applications.

Core Principles: Mechanism of Action

The utility of this compound as a cross-linking reagent is rooted in the specific and rapid reaction of its methanethiosulfonate groups with thiolates (the deprotonated form of sulfhydryl groups). The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiosulfonate group, leading to the formation of a stable disulfide bond and the release of a methanesulfinate (B1228633) leaving group.

Due to its bifunctional nature, with two MTS groups separated by an eight-carbon spacer, a single molecule of this compound can react with two cysteine residues. This cross-linking can occur between cysteines within the same protein (intramolecular) or between cysteines on different interacting proteins (intermolecular), providing valuable distance constraints for structural analysis.

cluster_reaction Reaction of this compound with Cysteine reagent CH₃SO₂S-(CH₂)₈-SSO₂CH₃ (this compound) intermediate Protein-S-S-(CH₂)₈-SSO₂CH₃ (Mono-adduct) reagent->intermediate + Protein-SH protein1 Protein-SH (Cysteine Residue 1) protein1->intermediate protein2 Protein-SH (Cysteine Residue 2) crosslinked Protein-S-S-(CH₂)₈-S-S-Protein (Cross-linked Product) protein2->crosslinked intermediate->crosslinked + Protein-SH leaving_group1 CH₃SO₂⁻ (Methanesulfinate) intermediate->leaving_group1 leaving_group2 CH₃SO₂⁻ (Methanesulfinate) crosslinked->leaving_group2

Caption: Reaction mechanism of this compound with two cysteine residues.

Physicochemical and Reactivity Data

While specific quantitative data for this compound is not extensively published, the following table summarizes its known properties and provides representative data for related MTS reagents to offer a comparative context for experimental design.

PropertyValueNotes
Chemical Formula C₁₀H₂₂O₄S₄
Molecular Weight 334.54 g/mol
CAS Number 4356-71-2
Appearance White Crystalline Solid[1]
Melting Point 82-84 °C[2]
Boiling Point 545.9 °C at 760 mmHg[2]
Storage -20°C, under inert atmosphere, desiccated[2]MTS reagents are sensitive to moisture and temperature.
Reactivity Specific for sulfhydryl groups (cysteine)Reaction is most efficient at pH 6.5-7.5.
Spacer Arm Length ~11.4 ÅThe eight-carbon chain provides a defined distance constraint.
Cross-linking Efficiency (MTS-diazirine) 9-40%This data for a related MTS reagent provides an efficiency range.[3]
Cross-linking Level (MTS-1-MTS) ~75%Observed in a study with a shorter bifunctional MTS reagent.

Experimental Protocols

The following sections provide detailed methodologies for a typical protein cross-linking experiment using this compound, followed by analysis using mass spectrometry.

Materials and Reagents
  • Protein Sample: Purified protein or protein complex of interest in a suitable buffer.

  • This compound (MTS-8-MTS): Stored at -20°C and protected from moisture.

  • Cross-linking Buffer: A non-amine, non-thiol containing buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.0 and 8.0.

  • Quenching Solution: A solution containing a free thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or a primary amine like Tris or ammonium (B1175870) bicarbonate to stop the cross-linking reaction.

  • SDS-PAGE reagents: For analysis of cross-linking efficiency.

  • Mass Spectrometry Grade Reagents: For sample preparation for mass spectrometry analysis (e.g., urea (B33335), TCEP, iodoacetamide (B48618), trypsin).

Experimental Workflow

cluster_workflow Protein Cross-linking Experimental Workflow start Start: Purified Protein Sample prepare_reagents Prepare Reagents (Cross-linker, Buffers) start->prepare_reagents crosslinking Cross-linking Reaction (Incubate Protein with MTS-8-MTS) prepare_reagents->crosslinking quench Quench Reaction crosslinking->quench sds_page SDS-PAGE Analysis (Assess Cross-linking) quench->sds_page ms_prep Sample Preparation for MS (Reduction, Alkylation, Digestion) quench->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis (Identify Cross-linked Peptides) lc_ms->data_analysis end End: Structural Insights data_analysis->end

Caption: A general workflow for protein cross-linking experiments using this compound.

Detailed Protocol: In Vitro Protein Cross-linking
  • Sample Preparation:

    • Ensure the protein sample is in a cross-linking compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the low micromolar range (e.g., 1-10 µM) to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation.

    • If the protein has disulfide bonds that are not of interest for the cross-linking study, they should be reduced and alkylated prior to the experiment.

  • Cross-linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • Prepare a fresh stock solution of the cross-linker in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. A typical stock concentration is 10-50 mM.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of cross-linker to protein should be determined empirically but often ranges from 20- to 500-fold.

    • Incubate the reaction mixture for a defined period, typically 30-60 minutes at room temperature or 1-2 hours on ice. The optimal time and temperature will depend on the specific protein and should be optimized.

  • Quenching the Reaction:

    • Stop the cross-linking reaction by adding a quenching reagent. For example, add DTT to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes to ensure complete quenching of the unreacted cross-linker.

  • Analysis of Cross-linking:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked species (e.g., intramolecularly cross-linked monomers with altered mobility, or intermolecularly cross-linked dimers and higher-order oligomers).

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample, for example, by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds (including those formed by the cross-linker if a cleavable cross-linker were used, though MTS-8-MTS forms a non-cleavable disulfide bond) with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Alkylate all free cysteine residues with an alkylating agent such as iodoacetamide to prevent their re-oxidation.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration (typically to < 2 M) to ensure the activity of the protease.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry:

    • Desalt the peptide mixture using a C18 solid-phase extraction method.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized cross-linking data analysis software (e.g., pLink, Xi, or MaxQuant) to identify the cross-linked peptides from the complex MS/MS spectra. This will reveal which cysteine residues were linked by this compound.

Applications in Drug Development and Research

While not a therapeutic agent itself, this compound is a powerful tool in the drug development pipeline. Its primary applications lie in the early stages of research and discovery.

cluster_applications Applications in Drug Development crosslinker 1,8-Octadiyl Bismethanethiosulfonate structural_bio Structural Biology crosslinker->structural_bio ppi Protein-Protein Interaction Mapping crosslinker->ppi target_validation Target Validation structural_bio->target_validation ppi->target_validation sbd Structure-Based Drug Design target_validation->sbd therapeutic_dev Therapeutic Development sbd->therapeutic_dev

Caption: Logical flow of the application of this compound in the drug development process.

  • Target Validation: By elucidating the structure and interaction partners of a potential drug target, this cross-linker helps to validate its biological relevance and function.

  • Structure-Based Drug Design: The distance constraints obtained from cross-linking experiments can be used to build or refine computational models of protein structures and protein-protein complexes. These models are essential for in silico screening of small molecule libraries and for designing drugs that bind to specific sites or disrupt protein interactions.

  • Understanding Disease Mechanisms: Mapping the interaction networks of proteins involved in disease pathways can reveal novel therapeutic targets and provide a deeper understanding of the molecular basis of the disease.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its ability to specifically and efficiently cross-link cysteine residues provides a means to probe protein structure and interactions at the molecular level. While the experimental conditions require careful optimization, the insights gained from its application can significantly advance our understanding of complex biological systems and accelerate the development of new therapeutics. As mass spectrometry and computational modeling techniques continue to evolve, the utility of chemical cross-linking with reagents like this compound is poised to become even more impactful.

References

The Safety and Handling of 1,8-Octadiyl Bismethanethiosulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling of 1,8-Octadiyl Bismethanethiosulfonate based on available data for this compound and the general class of methanethiosulfonate (B1239399) (MTS) reagents. Specific quantitative toxicological data for this compound is limited in publicly accessible resources. All handling and experimental procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Introduction

This compound is a homobifunctional crosslinking agent.[1] Its structure features two methanethiosulfonate groups at either end of an eight-carbon alkyl chain. This configuration allows for the covalent linkage of two thiol-containing molecules, most notably cysteine residues in proteins.[2][3] This property makes it a valuable tool in proteomics and structural biology for studying protein-protein interactions, elucidating protein structure, and stabilizing protein complexes.[1][4] As with all methanethiosulfonate (MTS) reagents, its reactivity necessitates careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[2]

Physicochemical and Safety Data

The following tables summarize the known physical, chemical, and safety information for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C10H22O4S4LookChem
Molecular Weight 334.53 g/mol LookChem
CAS Number 4356-71-2LookChem
Appearance SolidGeneral Chemical Supplier Data
Melting Point 82-84 °CLookChem
Boiling Point 545.9 °C at 760 mmHgLookChem
Density 1.269 g/cm³LookChem
Solubility Soluble in DMSO.[2] Hydrolyzes in water.[2]General MTS Reagent Information[2]
Stability Moisture and temperature sensitive.[2]LookChem, General MTS Reagent Information

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS Classification and StatementsPrecautionary Measures
Acute Toxicity (Oral) Not officially classified, but general MTS reagents can be harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.
Acute Toxicity (Dermal) Not officially classified.Wear protective gloves and clothing to prevent skin exposure. In case of contact, wash skin with plenty of soap and water.
Acute Toxicity (Inhalation) Not officially classified.Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. If inhaled, move to fresh air and seek medical attention if symptoms persist.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves. If skin irritation occurs, seek medical advice.
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Aquatic Toxicity Not officially classified, but should be handled as potentially harmful to aquatic life.Avoid release to the environment.

Experimental Protocols and Handling

General Handling and Storage

This compound, like other MTS reagents, is sensitive to moisture and can hydrolyze in aqueous solutions.[2] Therefore, proper storage and handling are crucial.

  • Storage: Store in a tightly sealed container in a desiccator at -20°C.[2]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation.[2] Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

  • Solution Preparation: Solutions should be prepared fresh for each experiment.[2] For non-aqueous applications, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[2] For aqueous applications, dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware that the reagent will hydrolyze in aqueous buffers.[2]

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be followed when handling this compound.

PPE_Workflow Start Handling 1,8-Octadiyl Bismethanethiosulfonate LabCoat Wear a standard laboratory coat Start->LabCoat Gloves Wear nitrile or other suitable gloves LabCoat->Gloves EyeProtection Wear safety glasses with side shields or goggles Gloves->EyeProtection FumeHood Work in a certified chemical fume hood EyeProtection->FumeHood End Proceed with experiment FumeHood->End

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill and Disposal Procedures
  • Spills: In case of a spill, wear appropriate PPE. For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

General Protocol for Protein Crosslinking

This protocol is a general guideline and should be optimized for the specific proteins and experimental conditions.

Crosslinking_Workflow Start Start: Protein Crosslinking PrepareProtein Prepare protein solution in a suitable buffer (pH 7.2-8.0) Start->PrepareProtein PrepareCrosslinker Prepare a fresh stock solution of this compound in DMSO PrepareProtein->PrepareCrosslinker AddCrosslinker Add the crosslinker solution to the protein solution (final concentration typically in the low millimolar range) PrepareCrosslinker->AddCrosslinker Incubate Incubate the reaction mixture (e.g., 30-60 minutes at room temperature or 4°C) AddCrosslinker->Incubate Quench Quench the reaction with a thiol-containing reagent (e.g., DTT, β-mercaptoethanol) Incubate->Quench Analyze Analyze the crosslinked products (e.g., SDS-PAGE, mass spectrometry) Quench->Analyze End End of Protocol Analyze->End

Caption: General workflow for protein crosslinking using this compound.

Mechanism of Action and Signaling Pathway Visualization

The primary mechanism of action for this compound is the formation of disulfide bonds with cysteine residues.[2] As a homobifunctional crosslinker, it can bridge two cysteine residues, either within the same protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink).[1][3]

The reaction proceeds via a nucleophilic attack of the thiolate anion of a cysteine residue on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a disulfide bond and the release of methanesulfinic acid. The second methanethiosulfonate group can then react with another cysteine residue.

Mechanism_of_Action cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein1_Cys Protein 1 (with Cysteine-SH) Reaction_Step1 First Thiol Reaction Protein1_Cys->Reaction_Step1 Protein2_Cys Protein 2 (with Cysteine-SH) Reaction_Step2 Second Thiol Reaction Protein2_Cys->Reaction_Step2 Crosslinker 1,8-Octadiyl Bismethanethiosulfonate Crosslinker->Reaction_Step1 Reaction_Step1->Reaction_Step2 Crosslinked_Protein Crosslinked Protein Complex (Protein 1-S-S-Linker-S-S-Protein 2) Reaction_Step2->Crosslinked_Protein Byproduct 2x Methanesulfinic Acid Reaction_Step2->Byproduct

Caption: Simplified reaction pathway for protein crosslinking with this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a useful tool for researchers in biochemistry and drug development. Its ability to crosslink proteins provides valuable insights into protein structure and interactions. However, its reactivity as a methanethiosulfonate reagent necessitates careful handling and adherence to strict safety protocols. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their experiments. Further toxicological studies are needed to provide a more complete quantitative safety profile for this specific chemical.

References

Methodological & Application

Application Notes and Protocols for Protein Modification using 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional cross-linking agent used for the modification of proteins. This reagent specifically targets sulfhydryl groups (-SH) of cysteine residues, forming disulfide bonds and creating covalent cross-links between them. Due to its eight-carbon spacer arm, MTS-8-MTS is a valuable tool for studying protein structure, protein-protein interactions, and the dynamics of protein complexes by introducing distance constraints. These application notes provide detailed protocols for the use of MTS-8-MTS in protein modification and characterization.

Methanethiosulfonate (B1239399) (MTS) reagents are highly specific for sulfhydryl groups, enabling the precise and rapid labeling of cysteine residues. The bismethanethiosulfonate structure of MTS-8-MTS allows for the cross-linking of two cysteine residues that are spatially proximate. This can be utilized for intramolecular cross-linking to stabilize protein conformations or for intermolecular cross-linking to identify and characterize protein interaction partners.

Principle of Reaction

The methanethiosulfonate groups of MTS-8-MTS react with the sulfhydryl groups of cysteine residues to form stable disulfide bonds. This reaction is highly specific for thiols under mild pH conditions.

Applications

  • Structural Elucidation: Introducing distance constraints between cysteine residues to aid in the determination of protein tertiary and quaternary structures.

  • Protein-Protein Interaction Studies: Identifying interacting protein partners by covalently trapping transient or weak interactions.

  • Conformational Analysis: Probing conformational changes in proteins upon ligand binding or other stimuli by assessing changes in cross-linking patterns.

  • Stabilization of Protein Complexes: Stabilizing multi-protein complexes for further analysis by techniques such as cryo-electron microscopy.

Experimental Protocols

Materials
  • Protein of interest with accessible cysteine residues

  • This compound (MTS-8-MTS)

  • Reaction Buffer (e.g., Phosphate, HEPES, or Borate buffer, pH 6.5-8.0)

  • Quenching Reagent (e.g., Tris-HCl, Glycine, or a thiol-containing reagent like DTT or β-mercaptoethanol)

  • Solvent for MTS-8-MTS (e.g., DMSO or DMF)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents for analysis

General Protocol for Protein Cross-Linking with MTS-8-MTS

This protocol provides a general workflow for cross-linking a purified protein or protein complex. Optimal conditions, such as the molar ratio of cross-linker to protein and incubation time, should be determined empirically for each specific system.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein of interest in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration will depend on the specific experiment, but a starting point of 1-10 µM is common. Ensure the buffer does not contain any primary amines (like Tris) or thiols if they are not intended as quenching agents.

  • MTS-8-MTS Stock Solution: Prepare a fresh stock solution of MTS-8-MTS in an anhydrous organic solvent such as DMSO or DMF. A typical stock concentration is 10-50 mM.

2. Cross-Linking Reaction:

  • Add the MTS-8-MTS stock solution to the protein solution to achieve the desired final concentration. It is recommended to test a range of molar excess of cross-linker to protein (e.g., 10-fold, 50-fold, 100-fold).

  • Incubate the reaction mixture at room temperature or 4°C. Incubation times can vary from 30 minutes to 2 hours. Shorter incubation times are generally preferred to minimize non-specific cross-linking and protein aggregation.

  • Gently mix the reaction throughout the incubation period.

3. Quenching the Reaction:

  • To stop the cross-linking reaction, add a quenching reagent. Common quenching agents include Tris-HCl (to a final concentration of 20-50 mM) or glycine. If subsequent analysis involves mass spectrometry where primary amines can interfere, a thiol-containing reagent like DTT or β-mercaptoethanol can be used to quench the unreacted MTS-8-MTS.

  • Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.

4. Analysis of Cross-Linked Products:

  • The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Experimental Workflow for Protein Cross-linking

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_analysis Analysis Protein Protein Solution Mix Mix Protein and MTS-8-MTS Protein->Mix MTS8MTS MTS-8-MTS Stock MTS8MTS->Mix Incubate Incubate Mix->Incubate Quench Add Quenching Reagent Incubate->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE MS Mass Spectrometry Quench->MS ms_workflow XL_Sample Cross-linked Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) XL_Sample->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Cross-link Identification Software) LC_MS->Data_Analysis Results Identified Cross-linked Peptides Data_Analysis->Results logical_relationship cluster_experiment Experimental Observation cluster_interpretation Structural Interpretation cluster_application Application Crosslink Cross-link detected between Cys-A and Cys-B Proximity Cys-A and Cys-B are spatially proximate Crosslink->Proximity Distance Distance (Cα-Cα) ≤ Length of MTS-8-MTS + 2 * Cys side chain Proximity->Distance Modeling Protein Structure Modeling Distance->Modeling

Application Notes and Protocols for 1,8-Octadiyl Bismethanethiosulfonate in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cysteine Crosslinking with 1,8-Octadiyl Bismethanethiosulfonate

In the field of structural biology, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes.[1][2][3][4][5] This method provides distance constraints between amino acid residues, which are invaluable for computational modeling and for understanding protein-protein interactions.[2][6] Cysteine, with its reactive sulfhydryl group, is an attractive target for specific crosslinking due to its relatively low abundance and frequent presence in functionally important regions of proteins.[7]

This compound, also known as MTS-8-MTS, is a homobifunctional crosslinking agent designed to specifically react with cysteine residues.[8] Its structure consists of two methanethiosulfonate (B1239399) (MTS) reactive groups connected by an eight-carbon (octadiyl) spacer. The MTS groups exhibit high reactivity and specificity towards the sulfhydryl groups of cysteine residues under mild conditions, forming stable disulfide bonds.[9] This targeted reactivity minimizes non-specific crosslinking and simplifies the subsequent analysis of mass spectrometry data.

The defined length of the octadiyl spacer arm in MTS-8-MTS makes it a valuable molecular ruler for probing the spatial arrangement of cysteines within a protein or between interacting proteins.[9] By identifying the crosslinked cysteine pairs, researchers can infer distance constraints that aid in the determination of protein topology and the characterization of protein interaction interfaces.

Chemical and Physical Properties

PropertyValueReference
Synonyms MTS-8-MTS, 1,8-bis(methylsulfonylsulfanyl)octane[8]
Molecular Formula C10H22O4S4[8]
Molecular Weight 334.53 g/mol [8]
Melting Point 82-84°C[8]
Storage Temperature -20°C, under inert atmosphere[8]
Stability Moisture and temperature sensitive[8]

Distance Constraints for Structural Modeling

The spacer arm of this compound imposes specific distance constraints on the crosslinked cysteine residues. The estimated length of the fully extended spacer arm is approximately 13.8 Å. This value is calculated based on the eight-carbon chain (7 x 1.54 Å for C-C bonds) and the contribution from the two sulfur atoms and the methylsulfonate groups. The distance between the α-carbons (Cα) of the crosslinked cysteine residues will be greater due to the length of the cysteine side chains.

Crosslink TypeSpacer Arm Length (estimated)Maximum Cα-Cα Distance
Cysteine-Cysteine~13.8 Å~20 Å

Note: The maximum Cα-Cα distance is an approximation and can be influenced by the flexibility of the protein and the crosslinker.

Experimental Protocols

Reagent Handling and Preparation

This compound is sensitive to moisture and should be stored at -20°C in a desiccator.[8] To ensure maximum reactivity, it is recommended to prepare solutions immediately before use.

  • Allow the vial of MTS-8-MTS to warm to room temperature before opening to prevent condensation.

  • Dissolve the required amount of MTS-8-MTS in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM).

Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking purified proteins or protein complexes. Optimal conditions, such as protein concentration, crosslinker concentration, and incubation time, should be empirically determined for each specific system.

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid buffers containing primary amines or thiols.

  • This compound (MTS-8-MTS) stock solution.

  • Quenching solution (e.g., 50 mM L-cysteine or 100 mM β-mercaptoethanol).

  • SDS-PAGE analysis reagents.

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of extraneous thiol-containing compounds. The typical protein concentration for crosslinking is in the range of 1-10 µM.

  • Crosslinking Reaction:

    • Add the MTS-8-MTS stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

  • Quenching:

    • Terminate the crosslinking reaction by adding a quenching solution to a final concentration sufficient to react with the excess MTS-8-MTS.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis of Crosslinking:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. A non-reducing gel is necessary to preserve the disulfide bonds formed by the crosslinker.

Sample Preparation for Mass Spectrometry

Following the confirmation of crosslinking, the sample is processed for mass spectrometry analysis to identify the crosslinked peptides.

  • Denaturation and Reduction: Denature the crosslinked protein sample using 8 M urea (B33335) or another suitable denaturant. The disulfide bonds of the crosslinker should be kept intact at this stage. If the protein contains native disulfide bonds that need to be resolved, a selective reduction and alkylation strategy may be required prior to crosslinking.

  • Alkylation: Alkylate any free cysteine residues with iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to prevent disulfide scrambling.

  • Proteolytic Digestion:

    • Dilute the denatured and alkylated sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 1 M.

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be beneficial.[2][10]

  • LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer.[1] Specialized data acquisition methods, such as those that trigger fragmentation of precursor ions with specific charge states or masses, can enhance the detection of crosslinked peptides.

Data Analysis

The identification of crosslinked peptides from complex MS/MS spectra requires specialized software such as pLink, xQuest, or MeroX.[2][11] These programs are designed to search MS/MS data against a protein sequence database to identify spectra that correspond to two covalently linked peptides. The identified crosslinks provide the crucial distance constraint information for structural modeling.

Visualizations

Chemical Reaction of MTS-8-MTS with Cysteine Residues cluster_reactants Reactants cluster_product Product ProtA Protein A (with Cys-SH) Crosslinked Crosslinked Protein Complex (ProtA-S-S-(CH₂)₈-S-S-ProtB) ProtA->Crosslinked + ProtB Protein B (with Cys-SH) ProtB->Crosslinked + MTS8MTS This compound (MTS-S-(CH₂)₈-S-MTS) MTS8MTS->Crosslinked

Caption: Reaction of this compound with two cysteine residues.

Experimental Workflow for Cysteine Crosslinking using MTS-8-MTS ProteinPrep Protein/Complex Preparation Crosslinking Crosslinking with MTS-8-MTS ProteinPrep->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching SDSPAGE SDS-PAGE Analysis (Non-reducing) Quenching->SDSPAGE Verification Denature Denaturation (e.g., 8M Urea) Quenching->Denature Alkylation Alkylation of Free Cys (e.g., IAM) Denature->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Enrichment->LCMS DataAnalysis Data Analysis (e.g., pLink, xQuest) LCMS->DataAnalysis Modeling Structural Modeling DataAnalysis->Modeling

Caption: Workflow for structural analysis using MTS-8-MTS crosslinking.

References

Application of MTS-8-MTS in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Methanethiosulfonate (MTS) reagents are highly reactive towards sulfhydryl groups of cysteine residues, enabling specific covalent modification of proteins. "MTS-8-MTS" represents a homobifunctional cross-linking agent, characterized by two MTS reactive groups connected by an 8-carbon spacer. This bifunctionality allows for the covalent linkage of two cysteine residues that are in close proximity, effectively "capturing" a protein-protein interaction for subsequent analysis.

The 8-carbon spacer arm of MTS-8-MTS provides a defined spatial constraint, making it suitable for probing interactions where the interacting cysteine residues are within a certain distance. This application note provides a detailed overview of the application of MTS-8-MTS in PPI studies, including experimental protocols and data analysis considerations.

Principle of Action

MTS-8-MTS is a homobifunctional cross-linker that specifically reacts with the sulfhydryl groups of cysteine residues. The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond between the reagent and the cysteine. When two proteins with accessible cysteine residues at their interaction interface come into proximity, both MTS groups of a single MTS-8-MTS molecule can react, one with each protein, thus forming a covalent cross-link between the two proteins.

The workflow for utilizing MTS-8-MTS in PPI studies typically involves:

  • Incubation: The purified protein complex or cell lysate is incubated with MTS-8-MTS under controlled conditions.

  • Quenching: The cross-linking reaction is stopped by adding a quenching reagent.

  • Separation and Digestion: The cross-linked protein complexes are separated, often by SDS-PAGE, and then subjected to in-gel or in-solution proteolytic digestion.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (MS) to identify the cross-linked peptides.

  • Data Analysis: Specialized software is used to identify the cross-linked peptide pairs, which reveals the identities of the interacting proteins and the specific residues involved in the interaction.

Data Presentation

Table 1: Properties of MTS-8-MTS Cross-linker

PropertyValue
Full Chemical Name1,8-Bis(methanethiosulfonyl)octane
Molecular Weight306.5 g/mol
Spacer Arm Length~11.4 Å
ReactivityCysteine (sulfhydryl group)
FunctionalityHomobifunctional

Table 2: Example Quantitative Data from a Cross-linking Experiment

This table illustrates hypothetical quantitative data from a label-free quantitative proteomics experiment comparing the abundance of a specific cross-link between Protein A and Protein B under two different cellular conditions (e.g., untreated vs. drug-treated).

Cross-linked PeptidesProtein A SequenceProtein B SequenceFold Change (Treated/Untreated)p-value
A1-B1...CYS......CYS...2.50.01
A2-B2...CYS......CYS...0.80.35

This data suggests that the interaction involving the cysteine residues in peptides A1 and B1 is significantly increased upon drug treatment.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

This protocol describes the cross-linking of two purified proteins, Protein X and Protein Y, which are known to interact.

Materials:

  • Purified Protein X and Protein Y

  • MTS-8-MTS (e.g., 10 mM stock in DMSO)

  • Cross-linking Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE materials

  • Mass spectrometry-grade trypsin

Procedure:

  • Protein Interaction: Mix equimolar amounts of Protein X and Protein Y in Cross-linking Buffer to a final concentration of 1-5 µM. Incubate at room temperature for 30 minutes to allow complex formation.

  • Cross-linking Reaction: Add MTS-8-MTS to the protein mixture to a final concentration of 100-500 µM. Incubate the reaction at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. A new band corresponding to the cross-linked Protein X-Protein Y complex should be visible at a higher molecular weight.

  • In-gel Digestion: Excise the band corresponding to the cross-linked complex. Perform in-gel digestion with trypsin according to standard protocols.

  • Mass Spectrometry: Analyze the extracted peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis: Use specialized cross-link identification software (e.g., pLink, MaxLynx) to identify the inter-protein cross-linked peptides.

Protocol 2: In Situ Cross-linking in Cell Lysates

This protocol is for identifying protein-protein interactions in a more complex biological sample.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)

  • MTS-8-MTS (10 mM stock in DMSO)

  • Quenching Buffer (50 mM Tris-HCl, pH 8.0)

  • SDS-PAGE materials and Western blot reagents

  • Antibodies against the protein of interest (for immunoprecipitation)

  • Protein A/G beads

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Cross-linking: Add MTS-8-MTS to the cell lysate to a final concentration of 1-2 mM. Incubate on ice for 1-2 hours.

  • Quenching: Quench the reaction with 20 mM Tris-HCl for 15 minutes on ice.

  • Immunoprecipitation (Optional): To enrich for a specific protein and its interactors, perform immunoprecipitation using an antibody against the bait protein and Protein A/G beads.

  • Elution and Digestion: Elute the cross-linked complexes from the beads. The eluate can be analyzed by SDS-PAGE followed by in-gel digestion, or directly subjected to in-solution digestion with trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS and use cross-link identification software to identify interacting proteins.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis protein_complex Protein Complex / Cell Lysate add_mts Add MTS-8-MTS protein_complex->add_mts incubation Incubation add_mts->incubation quenching Quenching incubation->quenching sds_page SDS-PAGE / IP quenching->sds_page digestion Proteolytic Digestion sds_page->digestion ms_analysis LC-MS/MS digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 1. General experimental workflow for PPI analysis using MTS-8-MTS.

signaling_pathway cluster_interaction MTS-8-MTS Captured Interaction cluster_downstream Downstream Effect A Protein A B Protein B A->B Interaction C Signaling Cascade Activation B->C

Figure 2. Diagram illustrating a captured interaction leading to a signaling event.

Conclusion

MTS-8-MTS is a valuable tool for the investigation of protein-protein interactions. Its specificity for cysteine residues and defined spacer length allow for the targeted capture of interacting protein pairs. The protocols provided herein offer a starting point for researchers to design and implement cross-linking experiments to elucidate the intricate networks of protein interactions within biological systems. Successful application of this technique, combined with robust mass spectrometry and data analysis, can provide significant insights into cellular function and disease mechanisms, aiding in the identification of novel therapeutic targets.

Application Notes & Protocols for 1,8-Octadiyl Bismethanethiosulfonate (M8M) in Disulfide Bond Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a vital role in the structure, stability, and function of many proteins, including therapeutic antibodies and other biologics. Accurate mapping of these linkages is essential for ensuring product quality, efficacy, and safety in drug development. 1,8-Octadiyl bismethanethiosulfonate (M8M) is a homobifunctional cross-linking agent designed for the covalent linkage of cysteine residues. Its application in conjunction with high-resolution mass spectrometry (MS) provides a powerful method for elucidating the disulfide bond connectivity of proteins, even in complex mixtures. This document provides detailed application notes and protocols for the use of M8M in disulfide bond mapping.

Principle of the Method

The M8M-based disulfide bond mapping strategy relies on a bottom-up proteomics approach. Native disulfide bonds within a protein are first reduced to free thiols. These free thiols are then covalently cross-linked by M8M, which reacts specifically with cysteine residues. The cross-linked protein is subsequently digested by proteases, such as trypsin, to generate a mixture of peptides. The resulting cross-linked peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software, such as pLink, is used to identify the cross-linked peptide pairs from the complex MS/MS data, thereby revealing the original disulfide bond connectivity.[1][2]

The reaction of M8M with two cysteine residues proceeds via nucleophilic attack of the thiol groups on the sulfur atoms of the methanethiosulfonate (B1239399) groups, resulting in the formation of a stable disulfide bond with the octadiyl spacer and the release of two molecules of methanesulfinic acid.

Chemical Properties of M8M

A clear understanding of the chemical properties of M8M is essential for its effective use in cross-linking experiments and for accurate data analysis.

PropertyValueReference
Chemical Formula C10H22O4S4[2]
Molecular Weight 334.5393 g/mol [2]
Spacer Arm Length ~10.0 Å
Mass of Cross-linked Remnant 174.0642 Da
Reactive Group Methanethiosulfonate
Target Residue Cysteine

Experimental Workflow for M8M-based Disulfide Bond Mapping

The overall workflow for mapping disulfide bonds using M8M involves several key steps, from sample preparation to data analysis. This process is designed to be robust for both purified proteins and complex protein mixtures.[1][2]

M8M_Workflow Experimental Workflow for M8M Disulfide Bond Mapping cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample (Purified or Complex Mixture) denature Denaturation & Reduction (e.g., DTT) start->denature Break native disulfide bonds crosslink Cross-linking with M8M denature->crosslink Introduce M8M quench Quenching (e.g., Iodoacetamide) crosslink->quench Stop reaction digest Proteolytic Digestion (e.g., Trypsin) quench->digest Generate peptides lcms LC-MS/MS Analysis digest->lcms Separate & fragment peptides data_analysis Data Analysis with pLink lcms->data_analysis Acquire spectra end Disulfide Bond Map data_analysis->end Identify cross-linked peptides

A generalized workflow for M8M disulfide bond mapping.

Detailed Protocols

The following protocols are adapted from established methods for disulfide bond mapping using a cross-linking approach and are tailored for the use of M8M.[2]

Protocol 1: Disulfide Bond Mapping of Purified Proteins in Solution

This protocol is suitable for purified proteins where the starting amount can be as low as a few hundred nanograms.

Materials:

  • Purified protein sample

  • Denaturation/Reduction Buffer: 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5, 10 mM Dithiothreitol (DTT)

  • M8M Stock Solution: 100 mM M8M in DMSO (prepare fresh)

  • Quenching Solution: 200 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5 (prepare fresh and protect from light)

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5

  • Trypsin solution (mass spectrometry grade)

  • Formic acid (FA)

Procedure:

  • Denaturation and Reduction:

    • To your protein sample, add Denaturation/Reduction Buffer to a final protein concentration of 1 mg/mL.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Cross-linking with M8M:

    • Add the 100 mM M8M stock solution to the reduced protein sample to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes.

  • Quenching:

    • Add the 200 mM IAA solution to a final concentration of 40 mM to quench the reaction and alkylate any remaining free thiols.

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate at 37°C for 12-16 hours.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Analyze the sample on a high-resolution mass spectrometer capable of HCD fragmentation.

Protocol 2: Disulfide Bond Mapping of Proteins from SDS-PAGE Gels

This protocol is ideal for proteins that have been separated by SDS-PAGE.

Materials:

  • Coomassie-stained SDS-PAGE gel band containing the protein of interest

  • Destaining Solution: 50% acetonitrile (B52724) (ACN), 50 mM ammonium (B1175870) bicarbonate

  • Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM IAA in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

  • M8M Cross-linking Solution: 10 mM M8M in 100 mM ammonium bicarbonate (prepare fresh)

  • Digestion Buffer: 50 mM ammonium bicarbonate

  • Trypsin solution (mass spectrometry grade)

  • Extraction Buffer: 50% ACN, 5% formic acid

Procedure:

  • Gel Band Excision and Destaining:

    • Excise the protein band of interest from the gel.

    • Cut the gel band into small pieces (~1 mm³).

    • Destain the gel pieces with Destaining Solution until the gel is clear.

  • In-Gel Reduction:

    • Incubate the gel pieces in Reduction Solution at 56°C for 1 hour.

    • Remove the Reduction Solution.

  • Cross-linking with M8M:

    • Add the M8M Cross-linking Solution to the gel pieces and incubate at room temperature for 30 minutes.

    • Remove the M8M solution and wash the gel pieces with 100 mM ammonium bicarbonate.

  • In-Gel Alkylation (Quenching):

    • Add the Alkylation Solution and incubate in the dark at room temperature for 30 minutes.

    • Remove the Alkylation Solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by a wash with 100% ACN.

  • In-Gel Digestion:

    • Dry the gel pieces in a vacuum centrifuge.

    • Rehydrate the gel pieces in ice-cold trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction:

    • Extract the peptides from the gel pieces by sequential incubation with 50 mM ammonium bicarbonate and Extraction Buffer.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Desalting and LC-MS/MS Analysis:

    • Proceed with desalting and LC-MS/MS analysis as described in Protocol 1.

Data Analysis

The identification of M8M cross-linked peptides requires specialized software capable of handling the complexity of MS/MS spectra from two covalently linked peptides. The pLink software is highly recommended for this purpose as it is designed to identify disulfide-bonded peptides from HCD spectra.[1][2][3]

Key Parameters for pLink Search:

  • Cross-linker: Define a new cross-linker with the mass of the M8M remnant (174.0642 Da).

  • Enzyme: Specify the protease used for digestion (e.g., Trypsin).

  • Variable Modifications: Include carbamidomethylation of cysteine (from IAA quenching) and oxidation of methionine.

  • Precursor and Fragment Mass Tolerance: Set according to the specifications of the mass spectrometer used (e.g., 10 ppm for precursor, 20 ppm for fragments).

Quantitative Data Summary

The following table provides a summary of recommended experimental parameters for M8M cross-linking. Optimization may be required depending on the specific protein and sample complexity.

ParameterRecommended ValueNotes
Protein Concentration 0.5 - 2 mg/mLHigher concentrations can favor intermolecular cross-linking.
M8M Concentration 5 - 20 mMA molar excess over reducible cysteines is required.
Reaction Time 30 - 60 minutesLonger times may lead to increased non-specific reactions.
Reaction Temperature Room Temperature (20-25°C)
pH 7.5 - 8.5Optimal for the reaction of methanethiosulfonates with thiols.
Quenching Reagent Iodoacetamide (IAA)At a 2-4 fold molar excess over M8M.

Troubleshooting

IssuePossible CauseSuggested Solution
Low cross-linking efficiency Insufficient reduction of native disulfides.Increase DTT concentration or incubation time during the reduction step.
M8M solution has hydrolyzed.Prepare M8M stock solution fresh before each use.
High number of non-specific cross-links M8M concentration is too high or reaction time is too long.Optimize M8M concentration and reaction time.
Poor peptide identification Incomplete digestion.Use a combination of proteases or a denaturant-resistant protease.[2]
Insufficient fragmentation during MS/MS.Optimize HCD collision energy.

Visualization of M8M Reaction Mechanism

The following diagram illustrates the chemical reaction between M8M and two cysteine residues.

M8M_Reaction M8M Reaction with Cysteine Residues R1_Cys Protein-SH Crosslinked_Protein Protein-S-S-(CH2)8-S-S-Protein R1_Cys->Crosslinked_Protein + M8M CH3SO2S-(CH2)8-SSO2CH3 (M8M) M8M->Crosslinked_Protein + R2_Cys Protein-SH R2_Cys->Crosslinked_Protein + Byproduct 2 x CH3SO2H (Methanesulfinic acid) Crosslinked_Protein->Byproduct +

Reaction of M8M with two cysteine thiols.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound (M8M) as a robust tool for the accurate mapping of disulfide bonds in a wide range of protein samples.

References

Application Notes and Protocols for MTS Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTS assay for the assessment of cell viability, proliferation, and cytotoxicity. The protocols and data herein are intended to support research and drug development activities by providing a reliable and reproducible method for quantifying cellular metabolic activity.

The MTS assay is a colorimetric method for determining the number of viable cells. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture medium.[1] The amount of formazan produced, measured by absorbance at 490-500 nm, is directly proportional to the number of living cells in the culture.

Key Experimental Parameters: Concentration and Incubation Time

The optimal conditions for an MTS assay can vary depending on the cell type and experimental design. However, established starting points for reagent concentration and incubation time are summarized below. It is always recommended to optimize these parameters for your specific experimental conditions.[2]

ParameterRecommended RangeTypical ValueNotes
MTS Final Concentration 0.3 - 0.5 mg/mL0.33 mg/mLThe final concentration is achieved by adding a specific volume of a stock solution to the culture well.[3][4]
MTS Reagent Volume (96-well plate) 10 - 20 µL20 µLThis volume is typically added to 100 µL of cell culture medium.[2][3][4][5]
Incubation Time with MTS Reagent 0.5 - 4 hours1 - 4 hoursThe optimal time depends on the metabolic rate of the cells.[2][3][4][5] It is crucial to use a consistent incubation time across all plates and experiments.[6]
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/wellVariesDependent on cell growth rate and duration of the experiment.[7] Cells should be in the logarithmic growth phase at the time of the assay.[7]
Wavelength for Absorbance Reading 490 - 500 nm490 nmA reference wavelength of >630 nm can be used to subtract background absorbance.[2][3][4][8]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a standard MTS assay in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds and vehicle controls

  • MTS reagent solution (commercially available kits or prepared in-house)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Reagent Preparation (if not using a kit):

  • Prepare a 2 mg/mL stock solution of MTS powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 6.0-6.5.[2][3][4]

  • Prepare a 0.21 mg/mL stock solution of the electron coupling reagent (e.g., phenazine (B1670421) ethyl sulfate, PES) in DPBS.[2][3]

  • Just before use, combine the MTS and PES solutions. The ratio may need optimization, but a common approach is to add the electron coupling solution to the MTS solution.[9]

  • Filter-sterilize the final MTS/PES solution through a 0.2 µm filter.[2][3][4] Store protected from light.[2][3][4]

Assay Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well. Include wells with medium only for background control.

  • Cell Culture and Treatment: Incubate the plate for a desired period (e.g., 24-48 hours) to allow for cell attachment and growth.[5] Subsequently, treat the cells with the desired concentrations of test compounds. Include vehicle-treated wells as a negative control. The total exposure time to the compound will vary depending on the experimental goals.

  • Addition of MTS Reagent: After the compound incubation period, add 20 µL of the MTS reagent solution directly to each well, including the background control wells.[2][3][4]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO2 incubator.[2][3][4] The plate should be protected from light during this incubation.

  • Absorbance Measurement: After the incubation, measure the absorbance of each well at 490 nm using a microplate reader.[2][4]

Data Analysis:

  • Subtract the average absorbance value of the background control wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Visualizing the MTS Assay Workflow and Principle

To aid in understanding the experimental process and the underlying biological principle, the following diagrams are provided.

MTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds/Vehicle seed_cells->treat_cells Incubate add_mts Add MTS Reagent treat_cells->add_mts Post-treatment incubate Incubate (1-4 hours) add_mts->incubate read_absorbance Read Absorbance at 490 nm incubate->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Experimental workflow for a typical MTS cell viability assay.

MTS_Principle cluster_cell Metabolically Active Cell cluster_extracellular Extracellular dehydrogenase Mitochondrial Dehydrogenases formazan Formazan (Purple, Soluble) dehydrogenase->formazan Conversion nadph NAD(P)H nadph->dehydrogenase Reductant mts MTS (Tetrazolium) (Yellow, Soluble) mts->dehydrogenase Enters Cell

Caption: Principle of the MTS assay for cell viability assessment.

References

Quenching Strategies for 1,8-Octadiyl Bismethanethiosulfonate Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional, sulfhydryl-reactive crosslinking agent. Its two methanethiosulfonate (B1239399) (MTS) groups react with free thiol groups (sulfhydryls) on cysteine residues to form disulfide bonds, thereby creating covalent crosslinks between proteins or within a single protein. This reagent is valuable for studying protein-protein interactions, elucidating protein structure, and investigating conformational changes in protein complexes.

A critical step in any crosslinking experiment is the timely and efficient quenching of the reaction. Quenching terminates the crosslinking process, preventing uncontrolled and non-specific modifications that could lead to artifacts and misinterpretation of results. This document provides detailed application notes and protocols for various quenching strategies for reactions involving MTS-8-MTS.

Principle of MTS-8-MTS Crosslinking and Quenching

MTS-8-MTS reacts with sulfhydryl groups (-SH) to form a disulfide bond (-S-S-), releasing methanesulfinic acid as a byproduct. The reaction is highly specific for cysteine residues under mild conditions.

Quenching the reaction involves adding a reagent that rapidly reacts with the unreacted MTS-8-MTS, rendering it incapable of further crosslinking. Common quenching strategies involve the use of small molecules containing either a primary amine or a thiol group.

Recommended Quenching Reagents

The choice of quenching reagent depends on the specific experimental requirements, including the downstream analytical methods to be used (e.g., SDS-PAGE, mass spectrometry). The most common and effective quenching agents for MTS-8-MTS reactions are:

  • Thiol-Containing Reagents: L-cysteine and β-mercaptoethanol (BME) are highly effective quenchers for MTS reagents. They react with the MTS groups in the same manner as protein thiols, effectively consuming any excess crosslinker. This reaction is essentially a reversal of the crosslinking chemistry on the quencher molecule itself.

  • Amine-Containing Reagents: Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are commonly used to quench other types of crosslinkers, such as NHS esters. While they can also be used for MTS reagents, their mechanism of quenching is different and they are generally considered less specific for this purpose compared to thiol-based quenchers.

Quantitative Data Summary

Quenching ReagentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
L-Cysteine 10-100 mM15-30 minutesRoom TemperatureHighly effective and specific. Introduces a small molecule adduct.
β-mercaptoethanol (BME) 20-50 mM15-30 minutesRoom TemperatureA strong reducing agent that can also cleave the newly formed disulfide crosslinks if desired for specific applications.[1]
Tris-HCl 20-100 mM (pH 7.5-8.5)15-60 minutesRoom TemperatureA common quenching agent in many crosslinking protocols.[2] Less specific for MTS reagents compared to thiols.

Experimental Protocols

Protocol 1: Quenching with L-Cysteine

This is the recommended protocol for most applications, including those followed by mass spectrometry analysis, due to its specificity and efficiency.

Materials:

  • Crosslinked protein sample in a compatible buffer (e.g., HEPES, PBS, pH 7.2-8.0)

  • L-cysteine stock solution (e.g., 1 M in water, freshly prepared)

Procedure:

  • Following the incubation with MTS-8-MTS, add the L-cysteine stock solution to the reaction mixture to achieve a final concentration of 50 mM.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction mixture for 20 minutes at room temperature.

  • The quenched sample is now ready for downstream analysis (e.g., SDS-PAGE, size-exclusion chromatography, or sample preparation for mass spectrometry).

Protocol 2: Quenching with β-mercaptoethanol (BME)

This protocol is suitable when a strong reducing agent is acceptable or desired in the subsequent steps.

Materials:

  • Crosslinked protein sample in a compatible buffer

  • β-mercaptoethanol (BME)

Procedure:

  • After the crosslinking reaction, add BME to the sample to a final concentration of 20 mM.[1]

  • Mix thoroughly.

  • Incubate for 15 minutes at room temperature.[1]

  • Proceed with the desired downstream analysis. Note that the presence of BME will reduce disulfide bonds, including the newly formed crosslinks, if the sample is heated or subjected to denaturing conditions.

Protocol 3: Quenching with Tris-HCl

This protocol provides a general quenching method using a common laboratory buffer.

Materials:

  • Crosslinked protein sample in a compatible buffer

  • Tris-HCl stock solution (e.g., 1 M, pH 8.0)

Procedure:

  • Terminate the crosslinking reaction by adding the 1 M Tris-HCl stock solution to a final concentration of 50 mM.

  • Incubate for 30 minutes at room temperature with gentle mixing.

  • The sample is now ready for further processing.

Visualizations

MTS_Crosslinking_Reaction cluster_reactants Reactants cluster_product Product Protein_1_SH Protein 1-SH MTS_8_MTS MTS-8-MTS Protein_1_SH->MTS_8_MTS Reaction Crosslinked_Protein Protein 1-S-S-(CH2)8-S-S-Protein 2 Protein_1_SH->Crosslinked_Protein Protein_2_SH Protein 2-SH MTS_8_MTS->Protein_2_SH Reaction Protein_2_SH->Crosslinked_Protein

Caption: Reaction of MTS-8-MTS with protein sulfhydryl groups.

Quenching_Workflow Start Start: Crosslinking Reaction with MTS-8-MTS Add_Quencher Add Quenching Reagent (e.g., L-cysteine) Start->Add_Quencher Incubate Incubate (e.g., 20 min at RT) Add_Quencher->Incubate Downstream_Analysis Proceed to Downstream Analysis (SDS-PAGE, Mass Spectrometry, etc.) Incubate->Downstream_Analysis

Caption: General workflow for quenching MTS-8-MTS reactions.

Application in Drug Discovery

The study of protein-protein interactions (PPIs) is a cornerstone of modern drug discovery.[3] MTS-8-MTS can be employed to trap and identify binding partners of a target protein. In such workflows, efficient quenching is paramount to ensure that only specific, biologically relevant interactions are captured. The use of a specific and rapid quenching agent like L-cysteine helps to minimize the identification of non-specific interactors that might bind during sample processing.

Sample Preparation for Mass Spectrometry

Following quenching, samples destined for mass spectrometry analysis require further processing, including protein denaturation, reduction of disulfide bonds (if desired), alkylation of all thiols, and enzymatic digestion.

Key Considerations:

  • Removal of Quenching Reagent: While small molecule quenchers like L-cysteine are generally removed during subsequent cleanup steps (e.g., spin columns, dialysis), it is important to be aware of their potential to interfere with downstream labeling or digestion steps if not adequately removed.

  • Reduction and Alkylation: After quenching, if the goal is to identify the crosslinked peptides, the sample is typically denatured, and all cysteine residues (including those from the quencher) are reduced and alkylated to prevent disulfide bond scrambling.

  • Enrichment: Crosslinked peptides are often present in low abundance. Enrichment strategies, such as size-exclusion chromatography, can be employed to isolate the higher molecular weight crosslinked species before mass spectrometry analysis.[4]

Troubleshooting

  • Incomplete Quenching: If crosslinking appears to continue after the addition of the quencher, ensure that the quencher was added at the correct final concentration and that the stock solution is fresh. The pH of the reaction mixture should also be within the optimal range for the quencher to be effective.

  • Interference with Downstream Assays: If the quenching reagent is suspected of interfering with subsequent analyses, consider a buffer exchange step (e.g., using a desalting column) to remove the quencher after the incubation period.

  • Loss of Crosslinks: If using a thiol-based quencher like BME, be aware that it can reduce the formed disulfide crosslinks, especially at higher concentrations or with prolonged incubation. If preservation of the crosslink is essential, L-cysteine is a milder option.

By following these detailed protocols and considering the key aspects of quenching, researchers can effectively control their MTS-8-MTS crosslinking reactions, leading to more reliable and reproducible data in their studies of protein structure and interactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the detection and characterization of protein cross-links formed by the cysteine-specific cross-linking reagent, 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS). The methodologies outlined below are primarily focused on mass spectrometry-based approaches, which have become the gold standard for identifying and quantifying protein cross-links.

Introduction to MTS-8-MTS Cross-Linking

This compound (MTS-8-MTS) is a homobifunctional cross-linking agent that specifically reacts with sulfhydryl groups of cysteine residues. The reaction forms a disulfide bond between the cysteine and the methanethiosulfonate (B1239399) group, resulting in a stable thioether linkage. With a spacer arm length of approximately 11.4 Å, MTS-8-MTS is a valuable tool for probing the spatial proximity of cysteine residues within a single protein or between interacting proteins. Understanding the location and extent of these cross-links can provide crucial insights into protein structure, protein-protein interactions, and conformational changes.

Analytical Techniques for Detecting MTS-8-MTS Cross-Links

The primary analytical technique for identifying and characterizing MTS-8-MTS cross-links is Cross-Linking Mass Spectrometry (XL-MS) . This powerful method allows for the precise identification of the cross-linked amino acid residues, providing distance constraints that can be used to model protein structures and interaction interfaces.

A typical XL-MS workflow for analyzing MTS-8-MTS cross-links involves the following key steps:

  • Cross-Linking Reaction: The protein or protein complex of interest is incubated with MTS-8-MTS under controlled conditions to allow for the formation of covalent cross-links between proximal cysteine residues.

  • Protein Digestion: The cross-linked protein mixture is then enzymatically digested, typically with trypsin, to generate a complex mixture of linear (unmodified) peptides and cross-linked peptides.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended): Due to the low abundance of cross-linked peptides compared to linear peptides, an enrichment step is often employed to increase the chances of their detection by mass spectrometry. Common enrichment strategies include size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptide ions are fragmented, and the resulting fragment ion spectra are used to determine the amino acid sequence.

  • Data Analysis: Specialized software is used to search the complex MS/MS data against a protein sequence database to identify the cross-linked peptides and pinpoint the exact locations of the cross-links.

Experimental Protocols

Protocol 1: In-Solution Cross-Linking of a Purified Protein with MTS-8-MTS

This protocol describes the cross-linking of a purified protein in solution to identify intramolecular cross-links.

Materials:

  • Purified protein containing at least two cysteine residues

  • This compound (MTS-8-MTS)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 50 mM DTT or 100 mM L-cysteine)

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • Acetonitrile (ACN)

  • C18 spin columns for desalting

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of any primary amines or sulfhydryl-containing reagents.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of MTS-8-MTS in a compatible organic solvent (e.g., DMSO or DMF).

    • Add MTS-8-MTS to the protein solution to a final concentration typically ranging from 0.1 mM to 2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Stop the cross-linking reaction by adding the Quenching Solution to a final concentration sufficient to react with any excess MTS-8-MTS. Incubate for 15-30 minutes at room temperature.

  • Reduction and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with a compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the sample by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized cross-link identification software such as MeroX, StavroX, or xiSEARCH to analyze the raw mass spectrometry data.

    • Specify the mass modification of the MTS-8-MTS cross-linker and the reactive residues (cysteine).

Protocol 2: In-Cell Cross-Linking to Study Protein-Protein Interactions

This protocol outlines a general procedure for in-cell cross-linking using a cell-permeable analog of MTS-8-MTS to capture protein-protein interactions in their native environment.

Materials:

  • Cultured cells

  • Cell-permeable MTS-8-MTS analog

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer (containing protease inhibitors)

  • Quenching Solution (e.g., 50 mM DTT)

  • Standard proteomics sample preparation reagents (as in Protocol 1)

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells with PBS and harvest them.

  • In-Cell Cross-Linking:

    • Resuspend the cell pellet in PBS.

    • Add the cell-permeable MTS-8-MTS analog to a final concentration typically in the range of 0.5-5 mM.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Cell Lysis and Quenching:

    • Pellet the cells and lyse them in Lysis Buffer.

    • Quench the cross-linking reaction by adding the Quenching Solution.

  • Protein Extraction and Digestion:

    • Clarify the cell lysate by centrifugation.

    • Proceed with the reduction, alkylation, and digestion steps as described in Protocol 1.

  • Enrichment of Cross-Linked Peptides:

    • Due to the high complexity of the sample, an enrichment step using SEC or SCX is highly recommended.

  • LC-MS/MS Analysis and Data Analysis:

    • Analyze the enriched fractions by LC-MS/MS and use specialized software to identify the inter-protein cross-links.

Data Presentation

Quantitative data from XL-MS experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Identified Intramolecular MTS-8-MTS Cross-Links in Protein X

Cross-link IDPeptide 1 SequencePosition 1Peptide 2 SequencePosition 2Score
XL-001ACGTEYIKCys-3FQCNPVRCys-7125.6
XL-002KLCVGERCys-3WLCDEAQKCys-398.2
..................

Table 2: Identified Intermolecular MTS-8-MTS Cross-Links between Protein A and Protein B

Cross-link IDProtein A PeptideProtein A PositionProtein B PeptideProtein B PositionScore
XL-AB-01GACTLIVRCys-3VCDFGKLCys-2150.1
XL-AB-02YICWAPPRCys-3MCHSALERCys-3112.8
..................

Visualization of Workflows and Relationships

Visualizing the experimental workflow and the logical relationships in data analysis can aid in understanding the overall process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Sample Crosslinking Cross-Linking Reaction Protein->Crosslinking Crosslinker MTS-8-MTS Crosslinker->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Enzymatic Digestion Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Software Cross-link Identification Software (e.g., MeroX) LC_MSMS->Software Identification Identification of Cross-linked Peptides Software->Identification Validation Validation and Visualization Identification->Validation

Caption: Experimental workflow for MTS-8-MTS cross-linking mass spectrometry.

data_analysis_logic RawData Raw MS/MS Data Search Database Search (e.g., MeroX) RawData->Search Database Protein Sequence Database Database->Search Candidates Candidate Cross-link Spectrum Matches Search->Candidates Scoring Scoring and Statistical Validation Candidates->Scoring Identified Identified Cross-links Scoring->Identified Visualization Structural Mapping and Interaction Network Visualization Identified->Visualization

Caption: Logical workflow for the analysis of MTS-8-MTS cross-linking data.

Application Notes and Protocols for 1,8-Octadiyl Bismethanethiosulfonate in Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional cross-linking agent designed for the covalent linkage of sulfhydryl groups, primarily targeting cysteine residues in proteins. Its structure features two methanethiosulfonate (B1239399) (MTS) reactive groups separated by a flexible eight-carbon alkyl chain. This configuration allows for the specific and efficient cross-linking of cysteine residues that are spatially proximate, providing valuable distance constraints for structural proteomics studies. In mass spectrometry (MS)-based workflows, MTS-8-MTS serves as a powerful tool to capture and identify protein-protein interactions, as well as to probe the tertiary and quaternary structures of proteins and protein complexes. The specificity for cysteine residues, which are typically less abundant than lysine (B10760008) residues, can simplify the resulting mass spectra and aid in the identification of cross-linked peptides.

The MTS reactive group forms a stable disulfide bond with the sulfhydryl group of a cysteine residue. The relatively long and flexible octadiyl spacer arm allows for the cross-linking of cysteines that are within a certain distance range, making it suitable for capturing both intra- and inter-protein interactions. The resulting cross-linked peptides can be identified using standard bottom-up proteomics workflows involving enzymatic digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Application: Probing Protein Structure and Interactions

MTS-8-MTS is particularly useful for:

  • Mapping Protein-Protein Interaction Interfaces: By cross-linking interacting proteins, MTS-8-MTS can help identify the specific regions and residues involved in the interaction.

  • Determining Protein Topography: Intra-protein cross-links provide distance constraints that can be used to validate or refine computational models of protein structures.

  • Studying Conformational Changes: Comparing the cross-linking patterns of a protein in different functional states (e.g., with and without a ligand) can reveal conformational changes.

Experimental Protocols

I. Protein Cross-linking with MTS-8-MTS

This protocol outlines the general steps for cross-linking a purified protein or protein complex with MTS-8-MTS.

Materials:

Procedure:

  • Protein Preparation:

    • Ensure the protein sample is in a buffer free of primary amines and thiols, which can interfere with the cross-linking reaction.

    • If the protein contains disulfide bonds that are not of interest for the cross-linking study, they should be reduced prior to the experiment. Treat the protein with 5-10 mM DTT for 30 minutes at 37°C, followed by removal of the reducing agent using a desalting column.

  • Cross-linking Reaction:

    • Prepare a fresh stock solution of MTS-8-MTS in DMSO (e.g., 10-50 mM).

    • Add the MTS-8-MTS stock solution to the protein sample to achieve a final concentration typically in the range of 0.1-2 mM. The optimal protein-to-cross-linker molar ratio should be empirically determined (e.g., 1:25, 1:50, 1:100).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction. L-cysteine or β-mercaptoethanol are suitable options.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 45 minutes at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add MS-grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the tryptic digestion.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the purified peptides in a vacuum centrifuge.

II. LC-MS/MS Analysis of Cross-linked Peptides

Procedure:

  • Peptide Resuspension: Reconstitute the dried peptide sample in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Chromatographic Separation: Separate the peptides using a reversed-phase nano-LC system with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • It is beneficial to use a "stepped" collision energy to ensure efficient fragmentation of the cross-linked peptides.

III. Data Analysis

The identification of cross-linked peptides from the complex MS/MS data requires specialized software. Several open-source and commercial software packages are available for this purpose (e.g., pLink, MeroX, Kojak). The general workflow involves:

  • Database Searching: The software searches the acquired MS/MS spectra against a protein sequence database, considering the mass of the cross-linker and the potential combinations of cross-linked peptides.

  • Scoring and Validation: The software assigns scores to the identified cross-linked peptide pairs based on the quality of the spectral match. A false discovery rate (FDR) is typically calculated to ensure the confidence of the identifications.

  • Visualization and Interpretation: The identified cross-links can be visualized on protein structures or interaction networks to provide structural insights.

Data Presentation

The following table is an illustrative example of how quantitative data from a cross-linking experiment using MTS-8-MTS could be presented. This hypothetical experiment compares the cross-linking of a protein dimer in the presence and absence of a ligand.

Table 1: Quantitative Analysis of MTS-8-MTS Cross-links in a Protein Dimer ± Ligand

Cross-link IDProtein 1Residue 1Protein 2Residue 2Fold Change (+Ligand/-Ligand)p-value
XL-01Subunit ACys54Subunit ACys1280.950.82
XL-02Subunit ACys54Subunit BCys540.210.005
XL-03Subunit BCys88Subunit BCys1501.100.75
XL-04Subunit ACys180Subunit BCys2103.500.001

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results Protein Purified Protein/ Complex Crosslinking Cross-linking with MTS-8-MTS Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Reduction, Alkylation & Tryptic Digestion Quenching->Digestion LC_MS nanoLC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis (e.g., pLink, MeroX) LC_MS->Data_Analysis Crosslink_ID Identification of Cross-linked Peptides Data_Analysis->Crosslink_ID Structural_Modeling Structural Interpretation & Modeling Crosslink_ID->Structural_Modeling

Caption: Experimental workflow for protein cross-linking with MTS-8-MTS and subsequent mass spectrometry analysis.

signaling_pathway cluster_inactive Inactive State cluster_active Active State (Ligand-bound) P1_inactive Protein A P2_inactive Protein B P1_active Protein A P2_active Protein B P1_active->P2_active MTS-8-MTS Cross-link Ligand Ligand Ligand->P1_active Ligand->P2_active

Caption: Use of MTS-8-MTS to detect a ligand-induced protein-protein interaction.

Application Notes and Protocols for Labeling Cysteine Residues with 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate (M8MTS) is a homobifunctional crosslinking agent that specifically reacts with sulfhydryl groups (-SH) of cysteine residues. Its structure consists of an eight-carbon octadiyl spacer arm flanked by two reactive methanethiosulfonate (B1239399) (MTS) groups. This reagent is a valuable tool for studying protein structure, protein-protein interactions, and conformational changes by introducing covalent crosslinks between cysteine residues that are in close proximity. The resulting disulfide bonds are stable, providing a means to trap and identify transient interactions or to probe distances within or between proteins. These application notes provide detailed protocols for utilizing M8MTS to label and crosslink cysteine residues in proteins for subsequent analysis.

Reaction Mechanism

The labeling of cysteine residues with M8MTS proceeds via a disulfide exchange reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond between the protein and the crosslinker, with the release of methanesulfinic acid as a byproduct. As M8MTS possesses two reactive MTS groups, it can react with two cysteine residues, thereby forming an intramolecular or intermolecular crosslink.

G cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-SH Crosslinked_Protein Protein-Cys-S-S-(CH2)8-S-S-Cys-Protein Protein_Cys_SH->Crosslinked_Protein Disulfide Exchange M8MTS CH3SO2S-(CH2)8-SSO2CH3 (M8MTS) M8MTS->Crosslinked_Protein Methanesulfinic_Acid 2 x CH3SO2H (Methanesulfinic Acid) M8MTS->Methanesulfinic_Acid

Caption: Reaction of M8MTS with two cysteine residues.

Applications

  • Probing Protein Structure and Conformation: M8MTS can be used to introduce intramolecular crosslinks, providing distance constraints that are valuable for computational modeling and understanding protein folding and flexibility.

  • Investigating Protein-Protein Interactions: By forming intermolecular crosslinks, M8MTS can trap and identify interacting proteins, including transient or weak interactions that are difficult to detect by other methods.

  • Studying Receptor Oligomerization: M8MTS is particularly useful for studying the oligomerization of membrane proteins, such as G protein-coupled receptors (GPCRs), by crosslinking cysteine residues introduced at the dimer interface through site-directed mutagenesis.

Quantitative Data Summary

The efficiency of M8MTS crosslinking is dependent on several factors, including the concentration of the protein and the crosslinker, the accessibility of the cysteine residues, the pH of the reaction buffer, and the incubation time and temperature. The following tables provide a summary of typical experimental parameters and expected outcomes.

Table 1: Recommended Reaction Conditions for M8MTS Crosslinking

ParameterRecommended RangeNotes
Protein Concentration1 - 20 µMHigher concentrations can favor intermolecular crosslinking.
M8MTS Concentration10 - 100-fold molar excess over proteinTitration is recommended to optimize the crosslinking efficiency while minimizing protein aggregation.
Reaction BufferPhosphate, HEPES, or MOPS bufferAvoid buffers containing primary amines (e.g., Tris) as they can react with MTS reagents.
pH7.0 - 8.5The reaction is more efficient at slightly alkaline pH due to the increased nucleophilicity of the thiolate anion.
Temperature4 - 37 °CLower temperatures can be used to slow down the reaction and control the extent of crosslinking.
Incubation Time30 minutes - 4 hoursThe optimal time should be determined empirically.
Reducing AgentNone during crosslinkingThe protein must be in a reduced state prior to the addition of M8MTS. Reducing agents like DTT or TCEP must be removed.

Table 2: Troubleshooting Common Issues in M8MTS Crosslinking

IssuePossible CauseSuggested Solution
Low or no crosslinkingInaccessible cysteine residuesEnsure cysteine residues are solvent-accessible. Consider site-directed mutagenesis to introduce cysteines at desired locations.
Incomplete reduction of cysteinesEnsure complete removal of reducing agents before adding M8MTS. Use a sufficient excess of reducing agent during the reduction step.
Degraded M8MTSUse fresh M8MTS stock solution. Store M8MTS desiccated at -20°C.
Protein aggregation/precipitationExcessive crosslinkingReduce the M8MTS concentration and/or incubation time.
Low protein stabilityOptimize buffer conditions (pH, salt concentration).
High molecular weight smear on SDS-PAGENon-specific crosslinkingDecrease M8MTS concentration and reaction time.

Experimental Protocols

Protocol 1: Intramolecular Crosslinking of a Purified Protein

This protocol describes the general procedure for introducing intramolecular crosslinks into a purified protein containing two or more cysteine residues.

Materials:

  • Purified protein with engineered or endogenous cysteine residues

  • This compound (M8MTS)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

  • SDS-PAGE reagents and equipment

Procedure:

  • Protein Reduction: a. Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 µM. b. Add DTT or TCEP to a final concentration of 1-5 mM. c. Incubate for 1 hour at room temperature to ensure all disulfide bonds are reduced.

  • Removal of Reducing Agent: a. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will compete with the protein's cysteine residues for reaction with M8MTS.

  • Crosslinking Reaction: a. Immediately after removing the reducing agent, add a freshly prepared stock solution of M8MTS in a compatible solvent (e.g., DMSO) to the protein solution. A 10-50 fold molar excess of M8MTS over the protein concentration is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: a. Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any excess M8MTS. b. Incubate for 15-30 minutes at room temperature.

  • Analysis of Crosslinking: a. Analyze the crosslinked protein by non-reducing SDS-PAGE. Intramolecularly crosslinked proteins will typically migrate faster than their non-crosslinked counterparts due to a more compact structure. b. For more detailed analysis, the crosslinked protein can be subjected to mass spectrometry to identify the crosslinked cysteine residues.

G cluster_workflow Experimental Workflow Start Start: Purified Protein Reduce Reduce Cysteines (DTT or TCEP) Start->Reduce Desalt Remove Reducing Agent (Desalting Column) Reduce->Desalt Crosslink Add M8MTS (Crosslinking Reaction) Desalt->Crosslink Quench Quench Reaction (Tris or Glycine) Crosslink->Quench Analyze Analyze (SDS-PAGE, Mass Spectrometry) Quench->Analyze End End: Crosslinked Protein Analysis Analyze->End

Caption: Workflow for intramolecular protein crosslinking.

Protocol 2: Intermolecular Crosslinking to Study Protein-Protein Interactions (e.g., GPCR Dimerization)

This protocol is designed to investigate the interaction between two proteins, such as the dimerization of a G protein-coupled receptor (GPCR), by introducing cysteine residues at the putative interface via site-directed mutagenesis.

Materials:

  • Cells or membranes expressing the proteins of interest with engineered cysteine residues

  • Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% DDM, protease inhibitors, pH 7.5)

  • This compound (M8MTS)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% DDM, pH 7.5)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies specific to the proteins of interest

Procedure:

  • Cell/Membrane Preparation: a. Prepare cell lysates or purified membranes containing the proteins of interest. Ensure that the lysis and reaction buffers are compatible with M8MTS (i.e., free of primary amines).

  • Reduction (Optional): a. If the cysteine residues are potentially oxidized, a mild reduction step can be performed. However, for membrane proteins, this should be done with caution to avoid disrupting the overall protein structure. A short incubation with a low concentration of a mild reducing agent like TCEP (e.g., 1 mM for 15-30 minutes) followed by its removal may be beneficial.

  • Crosslinking Reaction: a. Incubate the cell lysate or membranes with the desired concentration of M8MTS (e.g., 50-500 µM) in the Reaction Buffer. b. The reaction can be carried out for 30-60 minutes at 4°C or room temperature.

  • Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer.

  • Analysis by SDS-PAGE and Western Blotting: a. Solubilize the samples in non-reducing SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting. c. Probe the blot with antibodies specific to the proteins of interest. The appearance of a higher molecular weight band corresponding to the dimer is indicative of successful intermolecular crosslinking.

G cluster_pathway GPCR Dimerization Signaling Pathway GPCR1 GPCR Monomer 1 (with Cys mutation) Dimer GPCR Dimer GPCR1->Dimer GPCR2 GPCR Monomer 2 (with Cys mutation) GPCR2->Dimer M8MTS M8MTS Crosslinking Dimer->M8MTS Trapping the interaction Signaling Downstream Signaling Dimer->Signaling

Caption: Studying GPCR dimerization with M8MTS.

Mass Spectrometry Analysis of Crosslinked Peptides

To identify the specific cysteine residues involved in the crosslink, the protein sample is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by mass spectrometry (MS).

General Workflow:

  • In-gel or In-solution Digestion: The crosslinked protein band is excised from an SDS-PAGE gel, or the reaction mixture is directly subjected to digestion with a protease like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides. This involves searching the MS/MS data against a protein sequence database, considering the mass modification introduced by the M8MTS crosslinker.

The identification of a peptide-peptide pair linked by M8MTS provides direct evidence for the proximity of the two crosslinked cysteine residues in the native protein structure.

Conclusion

This compound is a powerful tool for probing protein structure and interactions. The protocols and guidelines presented here provide a framework for the successful application of M8MTS in your research. Optimization of the reaction conditions for each specific protein system is crucial for obtaining reliable and informative results. When combined with techniques like site-directed mutagenesis and mass spectrometry, M8MTS can provide valuable insights into the molecular mechanisms of complex biological processes.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cross-linking experiments using 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-8-MTS) and what is its primary application?

A1: this compound, also known as MTS-8-MTS, is a homobifunctional cross-linking reagent. It is used to covalently link two cysteine residues in proteins or between interacting proteins. Its eight-carbon spacer arm imposes a defined distance constraint between the linked sulfhydryl groups, making it a valuable tool for studying protein structure, protein-protein interactions, and conformational changes.

Q2: What is the reaction mechanism of MTS-8-MTS with cysteine residues?

A2: MTS-8-MTS reacts specifically with the sulfhydryl (thiol) group of cysteine residues. The methanethiosulfonate (B1239399) group is an excellent leaving group, and upon nucleophilic attack by the thiolate anion (Cys-S⁻), a disulfide bond is formed between the cysteine residue and the cross-linker. This reaction is rapid and specific under mild conditions.[1]

Q3: What are the key factors that influence the efficiency of MTS-8-MTS cross-linking?

A3: Several factors can impact the efficiency of your cross-linking reaction:

  • Protein Concentration: Higher protein concentrations can favor intermolecular cross-linking.

  • Cross-linker Concentration: The molar ratio of MTS-8-MTS to protein is critical and needs to be optimized empirically.

  • pH: The reaction is more efficient at a pH where the cysteine sulfhydryl group is deprotonated (thiolate anion), typically above its pKa of ~8.5. However, the stability of MTS reagents decreases at higher pH. A common compromise is a pH range of 7.2-8.5.[2]

  • Temperature and Incubation Time: These parameters should be optimized to maximize cross-linking while minimizing protein degradation or denaturation. Reactions are often performed at room temperature for 30 minutes to 2 hours, or at 4°C for longer incubations.[3]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target cysteines for reaction with MTS-8-MTS.[2]

Q4: How should I prepare and store MTS-8-MTS solutions?

A4: MTS reagents are susceptible to hydrolysis in aqueous solutions. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO and store them in small aliquots at -20°C or -80°C in a desiccator.[1][4] Thaw the aliquots immediately before use and add them to the reaction buffer.

Q5: How can I quench the MTS-8-MTS cross-linking reaction?

A5: To stop the cross-linking reaction, you can add a reagent that will react with the unreacted MTS-8-MTS. Common quenching agents include free thiols like DTT or β-mercaptoethanol, or buffers containing primary amines such as Tris-HCl.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low cross-linking observed 1. Inefficient reaction conditions: Incorrect pH, temperature, or incubation time. 2. Low protein or cross-linker concentration. 3. Presence of competing nucleophiles in the buffer: Tris, DTT, or other thiols. 4. Cysteine residues are not accessible or too far apart. 5. MTS-8-MTS reagent has hydrolyzed. 1. Optimize reaction conditions: Perform a matrix of experiments varying pH (7.2-8.5), temperature (4°C to RT), and incubation time (30 min to overnight). 2. Increase protein and/or cross-linker concentration: Titrate the molar excess of MTS-8-MTS over the protein.[3] 3. Use a compatible buffer: Switch to a non-amine, non-thiol buffer such as HEPES or phosphate (B84403) buffer.[2] 4. Confirm cysteine accessibility: Use a monofunctional MTS reagent to confirm that the target cysteines are reactive. Consider if the ~11 Å spacer of MTS-8-MTS is appropriate for the expected distance. 5. Use freshly prepared MTS-8-MTS solution from a properly stored stock. [1]
Excessive cross-linking or protein aggregation/precipitation 1. Cross-linker concentration is too high. 2. Protein concentration is too high, favoring intermolecular cross-linking and aggregation. 3. Prolonged incubation time. 1. Reduce the molar excess of MTS-8-MTS. 2. Lower the protein concentration. 3. Decrease the incubation time.
Non-specific modifications or off-target effects 1. Reaction pH is too high, leading to reaction with other nucleophilic residues. 2. Presence of highly reactive, non-cysteine residues. 1. Lower the reaction pH to be closer to the pKa of the cysteine sulfhydryl group. 2. While MTS reagents are highly specific for thiols, extreme conditions might lead to side reactions. Ensure the purity of your protein sample.
Difficulty in detecting cross-linked products 1. Low abundance of cross-linked species. 2. Cross-linked product co-migrates with un-cross-linked protein on SDS-PAGE. 3. Inefficient digestion for mass spectrometry analysis. 1. Enrich for cross-linked peptides using techniques like size-exclusion or ion-exchange chromatography. [5] 2. Use a higher percentage acrylamide (B121943) gel for better resolution or use alternative analytical techniques like mass spectrometry. 3. Optimize digestion protocols; the presence of the cross-linker might hinder protease access. [3]

Experimental Protocols

General Protocol for MTS-8-MTS Cross-Linking of a Purified Protein
  • Protein Preparation:

    • Ensure the protein of interest is in a buffer free of primary amines and thiols (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • The protein concentration should be optimized, typically in the low micromolar range (e.g., 1-10 µM).[3]

  • MTS-8-MTS Stock Solution Preparation:

    • Dissolve MTS-8-MTS in anhydrous DMSO to a concentration of 10-100 mM.

    • Store in small, single-use aliquots at -20°C or -80°C in a desiccated container.[4]

  • Cross-Linking Reaction:

    • Bring the protein solution to the desired reaction temperature (e.g., room temperature).

    • Add the MTS-8-MTS stock solution to the protein solution to achieve the desired final concentration (e.g., a 10- to 50-fold molar excess over the protein).[4]

    • Incubate the reaction for the optimized time (e.g., 30-60 minutes at room temperature).

  • Quenching the Reaction:

    • Add a quenching buffer to a final concentration sufficient to react with the excess MTS-8-MTS (e.g., 50 mM Tris-HCl or 10 mM DTT).

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE, mass spectrometry, or other relevant techniques.

Data Presentation

Table 1: Factors Influencing MTS-8-MTS Cross-linking Efficiency

ParameterRecommended RangeConsiderations
Protein Concentration 1 - 20 µMHigher concentrations may promote intermolecular cross-links and aggregation.[4]
MTS-8-MTS:Protein Molar Ratio 10:1 to 1000:1Needs to be empirically determined for each protein system.[3]
pH 7.2 - 8.5Balances cysteine reactivity with MTS reagent stability.[2]
Temperature 4°C - 25°C (Room Temp)Lower temperatures may require longer incubation times.
Incubation Time 30 min - 4 hoursShould be optimized to maximize cross-linking while minimizing sample degradation.[3]
Buffer HEPES, Phosphate, MOPSMust be free of primary amines and thiols.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Prepare Protein in Amine/Thiol-Free Buffer r1 Combine Protein and MTS-8-MTS p1->r1 p2 Prepare Fresh MTS-8-MTS Stock in DMSO p2->r1 r2 Incubate at Optimized Temp/Time r1->r2 q1 Quench with Tris or DTT r2->q1 a1 Analyze by SDS-PAGE, Mass Spectrometry, etc. q1->a1

MTS-8-MTS Cross-Linking Experimental Workflow

troubleshooting_logic start Start Troubleshooting no_crosslink No/Low Cross-linking start->no_crosslink aggregation Aggregation/ Precipitation start->aggregation check_reagents Check Reagent Viability (Fresh Stock?) no_crosslink->check_reagents check_buffer Check Buffer Composition (No Amines/Thiols?) check_reagents->check_buffer optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Conc.) check_buffer->optimize_conditions cys_accessibility Assess Cysteine Accessibility optimize_conditions->cys_accessibility end Problem Solved cys_accessibility->end reduce_conc Reduce Cross-linker/ Protein Concentration aggregation->reduce_conc reduce_time Reduce Incubation Time reduce_conc->reduce_time reduce_time->end

Troubleshooting Logic for MTS-8-MTS Cross-Linking

References

Technical Support Center: Troubleshooting Low Yield in MTS-8-MTS Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during MTS-8-MTS cross-linking experiments, specifically focusing on low reaction yield. The information is tailored for researchers, scientists, and drug development professionals.

Understanding MTS-8-MTS Cross-Linking

MTS-8-MTS, also known as 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate, is a homobifunctional cross-linking agent. Its reactive methanethiosulfonate (B1239399) (MTS) groups specifically target sulfhydryl (-SH) groups present in the side chains of cysteine residues. The reaction forms a disulfide bond between the cysteine and the reagent. When both MTS groups react with two different cysteines, a covalent cross-link is formed, providing valuable distance constraints for structural and interaction studies of proteins. The "8" in its name refers to the 8-atom long spacer arm containing two ether linkages, which influences the distance between the two reactive sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no cross-linking with MTS-8-MTS?

A1: The most common reasons for low yield include suboptimal reaction conditions, inactive reagents, or issues with the protein sample itself. Key factors to verify are the presence of accessible cysteine residues, correct buffer composition and pH, appropriate reagent concentrations, and the integrity of the MTS-8-MTS reagent.

Q2: My protein doesn't have native cysteines. Can I still use MTS-8-MTS?

A2: MTS-8-MTS specifically reacts with cysteine residues. If your protein of interest lacks cysteines, or if they are not in locations suitable for cross-linking, you will need to introduce them at strategic positions via site-directed mutagenesis.

Q3: How can I confirm that my MTS-8-MTS reagent is active?

A3: MTS reagents are susceptible to hydrolysis, especially when exposed to moisture. It is crucial to store the reagent under desiccated conditions at -20°C and prepare solutions immediately before use. To test for reactivity, you can perform a control reaction with a small thiol-containing molecule like dithiothreitol (B142953) (DTT) and monitor the reaction by mass spectrometry.

Q4: What is the optimal molar ratio of MTS-8-MTS to protein?

A4: The optimal molar excess of cross-linker to protein needs to be determined empirically for each specific system. A good starting point is a 5- to 50-fold molar excess of the cross-linker over the protein concentration. High concentrations can lead to intramolecular cross-linking or other artifacts, while low concentrations may result in incomplete cross-linking.

Q5: How do I stop the cross-linking reaction?

A5: The reaction can be quenched by adding a reagent that reacts with the unreacted MTS groups. Common quenching agents include free thiols like 2-mercaptoethanol (B42355) or DTT at a final concentration sufficient to consume the remaining cross-linker. Alternatively, adding Tris buffer can also help to quench the reaction.

Troubleshooting Guide for Low Cross-Linking Yield

This guide provides a systematic approach to identifying and resolving the root causes of low MTS-8-MTS cross-linking efficiency.

Problem Area 1: Reagent and Buffer Composition
Potential Cause Recommended Action
Degraded MTS-8-MTS Reagent MTS reagents are moisture-sensitive and can hydrolyze. Ensure the reagent is stored properly in a desiccator at -20°C. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Incorrect Buffer pH The reaction of MTS reagents with sulfhydryls is most efficient at a pH range of 7.0-8.5. Verify the pH of your reaction buffer.
Interfering Buffer Components Avoid buffers containing primary amines, such as Tris, as they can compete with the intended reaction. Use buffers like HEPES or phosphate.
Presence of Reducing Agents Ensure that no reducing agents, such as DTT or β-mercaptoethanol, are present in the protein sample before adding the cross-linker, as they will compete for reaction with the MTS groups.
Problem Area 2: Protein Sample and Reaction Conditions
Potential Cause Recommended Action
Inaccessible Cysteine Residues The cysteine residues intended for cross-linking may be buried within the protein structure and inaccessible to the MTS-8-MTS reagent. Consider denaturing conditions if preserving the native structure is not critical, or re-engineer the protein with cysteines at more accessible locations.
Oxidized Cysteines Cysteine residues can oxidize to form disulfide bonds, which are unreactive with MTS reagents. Treat the protein with a mild reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or desalting before starting the cross-linking reaction.
Low Protein Concentration For intermolecular cross-linking, a sufficiently high protein concentration is required to favor reactions between different protein molecules. If the concentration is too low, intramolecular cross-linking or reaction with the solvent may be favored.
Suboptimal Cross-linker Concentration The concentration of MTS-8-MTS is critical. Titrate the cross-linker concentration to find the optimal molar excess for your specific protein system. Start with a range of 5-fold to 50-fold molar excess.
Inappropriate Reaction Time or Temperature Cross-linking reactions are typically performed for 30 minutes to 2 hours at room temperature or 4°C. Optimize both time and temperature for your experiment. Lower temperatures may require longer incubation times.
Problem Area 3: Post-Reaction Analysis
Potential Cause Recommended Action
Inefficient Quenching Incomplete quenching can lead to continued, non-specific reactions that may complicate analysis. Ensure the quenching agent is added in sufficient excess and allowed to react for an adequate amount of time (e.g., 15-30 minutes).
Issues with Detection Method Confirm that your detection method (e.g., SDS-PAGE, mass spectrometry) is sensitive enough to detect the cross-linked products. For SDS-PAGE, the shift in molecular weight for an intramolecularly cross-linked protein may be subtle.

Experimental Protocols

General Protocol for MTS-8-MTS Cross-Linking
  • Protein Preparation:

    • Ensure the protein sample is in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • If necessary, reduce any existing disulfide bonds by incubating with 1-5 mM TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

    • Adjust the protein concentration to the desired level (e.g., 1-10 µM).

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of MTS-8-MTS (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Add the MTS-8-MTS stock solution to the protein sample to achieve the desired final molar excess (e.g., 25-fold).

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as 2-mercaptoethanol to a final concentration of 20-50 mM or Tris-HCl to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Visualizations

Troubleshooting_Low_Yield Start Low Cross-Linking Yield CheckReagent Check Reagent & Buffer Start->CheckReagent CheckProtein Check Protein & Conditions Start->CheckProtein CheckAnalysis Check Post-Reaction Analysis Start->CheckAnalysis SolutionReagent Use fresh reagent Correct buffer pH & composition CheckReagent->SolutionReagent SolutionProtein Ensure accessible & reduced cysteines Optimize concentrations & conditions CheckProtein->SolutionProtein SolutionAnalysis Ensure efficient quenching Verify detection method sensitivity CheckAnalysis->SolutionAnalysis

Caption: Troubleshooting workflow for low MTS-8-MTS cross-linking yield.

MTS_Crosslinking_Workflow ProteinPrep 1. Protein Preparation (Reduce & Purify) AddCrosslinker 2. Add MTS-8-MTS ProteinPrep->AddCrosslinker Incubate 3. Incubate (RT, 30-60 min) AddCrosslinker->Incubate Quench 4. Quench Reaction (e.g., DTT or Tris) Incubate->Quench Analyze 5. Analyze Products (SDS-PAGE / MS) Quench->Analyze

Caption: General experimental workflow for MTS-8-MTS cross-linking.

Signaling_Pathway_Analogy Protein1 Protein A (-SH) MTS8MTS MTS-8-MTS Protein1->MTS8MTS Reaction Protein2 Protein B (-SH) Protein2->MTS8MTS Reaction CrosslinkedComplex Cross-linked Complex MTS8MTS->CrosslinkedComplex Formation

Caption: Conceptual diagram of MTS-8-MTS mediated protein cross-linking.

Technical Support Center: 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during experiments, with a primary focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-8-MTS) and what is its primary application?

A1: this compound, also known as MTS-8-MTS, is a homobifunctional cross-linking reagent. Its reactive methanethiosulfonate (B1239399) (MTS) groups at each end of an eight-carbon spacer arm specifically and rapidly react with sulfhydryl groups (from cysteine residues) under mild conditions to form disulfide bonds.[1] This makes it a valuable tool for studying protein structure and protein-protein interactions by introducing covalent cross-links between cysteine residues that are in close proximity.

Q2: What is non-specific binding in the context of MTS-8-MTS experiments, and why is it a problem?

A2: Non-specific binding refers to the interaction of MTS-8-MTS with molecules or surfaces other than the intended target cysteine residues. This can include binding to other amino acid residues, unrelated proteins, or the surfaces of reaction vessels.[2] Such interactions can lead to high background signals, the formation of unintended protein aggregates, and ambiguous results, which can complicate data interpretation, particularly in techniques like SDS-PAGE and mass spectrometry.[2][3]

Q3: What are the primary causes of non-specific binding with MTS-8-MTS?

A3: The primary causes of non-specific binding of bifunctional reagents like MTS-8-MTS include:

  • Hydrophobic Interactions : The eight-carbon alkyl chain of MTS-8-MTS is hydrophobic and can interact with hydrophobic regions of proteins or plastic surfaces.

  • Electrostatic Interactions : Although MTS-8-MTS is a neutral molecule, charge interactions between the target protein and other components in the reaction can influence binding.

  • High Reagent Concentration : Using an excessive molar excess of MTS-8-MTS can increase the likelihood of off-target reactions.

  • Inadequate Blocking : Failure to passivate the surfaces of reaction vessels can lead to the adsorption of both the cross-linker and the target proteins.[4]

Q4: What are the recommended blocking agents to prevent non-specific binding of MTS-8-MTS?

A4: Common blocking agents used to minimize non-specific binding include proteins like Bovine Serum Albumin (BSA) and casein (often in the form of non-fat dry milk).[5][6][7] These proteins adsorb to surfaces and other potential non-specific binding sites, preventing the MTS-8-MTS or the target protein from binding indiscriminately.[4][8] For certain applications, especially those involving biotin-avidin systems, casein may be preferred as it contains less biotin (B1667282) than milk-based blockers.[8] Fatty acid-free BSA has been shown to have superior blocking performance compared to BSA stabilized with fatty acids.[5]

Q5: How do I choose the right concentration for my blocking agent?

A5: The optimal concentration of a blocking agent should be determined empirically for each specific application. However, common starting concentrations are:

  • Bovine Serum Albumin (BSA) : 0.1% to 1% (w/v)[9]

  • Non-fat Dry Milk (Casein) : 5% (w/v)

  • Fish Gelatin : Can be an alternative, as it is less likely to cross-react with mammalian antibodies.[8]

It is recommended to perform a titration experiment to find the lowest concentration that effectively minimizes background without interfering with the specific cross-linking reaction.[2]

Q6: Can detergents be used to reduce non-specific binding?

A6: Yes, low concentrations of non-ionic detergents, such as Tween 20 or Triton X-100 (typically 0.05% to 0.1% v/v), can be included in buffers to help disrupt hydrophobic interactions that contribute to non-specific binding.[10]

Troubleshooting Guide

Problem 1: High and uniform background in Western blot or gel analysis after cross-linking.

This often indicates a general issue with one of the assay steps or reagents.

Possible Cause Solution
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). Consider switching to a different blocking agent (e.g., from BSA to casein or fish gelatin).[11]
Excessive Cross-linker Concentration Perform a titration of MTS-8-MTS to determine the optimal molar excess that provides efficient cross-linking with minimal background. A starting point is often a 5- to 50-fold molar excess over the protein.
Suboptimal Buffer Composition Ensure the buffer pH is within the optimal range for the sulfo-NHS ester reaction (pH 7-9). Avoid buffers containing primary amines like Tris, as they can quench the reaction.[3] Consider increasing the ionic strength (e.g., by adding 150-250 mM NaCl) to reduce non-specific electrostatic interactions.[2]
Contaminated Reagents Use fresh, high-purity reagents. Prepare MTS-8-MTS stock solutions in an anhydrous solvent like DMSO and store in small aliquots at -80°C to prevent hydrolysis.[11]
Problem 2: High molecular weight smears at the top of the gel with no discrete cross-linked bands.

This suggests excessive and non-specific cross-linking, leading to large, insoluble protein aggregates.

Possible Cause Solution
Over-cross-linking Significantly reduce the concentration of MTS-8-MTS. Shorten the reaction time. Perform the reaction at a lower temperature (e.g., on ice).
Protein Aggregation Ensure the purity of the target protein. Aggregates in the protein sample prior to cross-linking can lead to extensive, non-specific cross-linking. Centrifuge the protein solution to remove any pre-existing aggregates before adding the cross-linker.
Inappropriate Buffer Conditions Optimize the buffer as described in Problem 1. The buffer should maintain the stability and solubility of the target protein.

Quantitative Data on Blocking Agents

The selection of an appropriate blocking agent is crucial for minimizing background noise. While specific data for MTS-8-MTS is limited, the following table summarizes the effectiveness of common blocking agents in related applications, providing a starting point for optimization.

Blocking Agent Typical Concentration Blocking Efficiency Notes
Bovine Serum Albumin (BSA) 0.1% - 3% (w/v)68-100% on hydrophilic surfaces, 90-100% on hydrophobic surfaces.[12]Fatty acid-free BSA is recommended for superior blocking performance.[5] Not recommended when using anti-goat secondary antibodies due to potential cross-reactivity.
Casein (from non-fat dry milk) 2% - 5% (w/v)Can be more effective than BSA at lower concentrations.[8]Cost-effective. Not suitable for detecting phosphoproteins or for use with avidin-biotin systems due to endogenous phosphoproteins and biotin.[11]
Fish Gelatin 0.1% - 1% (w/v)Effective for nitrocellulose and PVDF membranes.Less likely to cross-react with mammalian-derived antibodies compared to BSA or milk.[11]
Commercial/Synthetic Blockers Varies by manufacturerGenerally highOften protein-free, which eliminates cross-reactivity with protein-based detection systems.[11]

Experimental Protocols

Protocol: Cross-linking of Protein Subunits with MTS-8-MTS

This protocol provides a general framework for cross-linking a purified protein complex to identify interacting subunits.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.5)

  • This compound (MTS-8-MTS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Blocking Buffer (e.g., 1% Fatty Acid-Free BSA in PBS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • SDS-PAGE reagents

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of MTS-8-MTS in anhydrous DMSO immediately before use.

    • Prepare all other buffers and have them ready.

  • Blocking of Reaction Tube (Pre-passivation):

    • Add 500 µL of Blocking Buffer to a microcentrifuge tube.

    • Incubate for 30 minutes at room temperature with gentle agitation.

    • Aspirate the blocking buffer and wash the tube three times with 500 µL of Wash Buffer. This minimizes non-specific binding of the protein and cross-linker to the tube surface.

  • Cross-linking Reaction:

    • Add the purified protein complex to the pre-blocked tube at a final concentration of 1-10 µM.

    • Add the MTS-8-MTS stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess). Mix gently by pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature. The optimal time and temperature may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted MTS-8-MTS.

  • Analysis:

    • Analyze the cross-linked products by adding SDS-PAGE loading buffer, boiling, and running on an appropriate percentage polyacrylamide gel.

    • Visualize the results by Coomassie staining or Western blotting.

Visualizations

Experimental Workflow for Protein Cross-linking

experimental_workflow cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_analysis Analysis reagents Prepare Reagents (MTS-8-MTS in DMSO) add_crosslinker Add MTS-8-MTS (Titrate Concentration) reagents->add_crosslinker blocking Prepare Blocking Buffer (e.g., 1% BSA) passivate Passivate Reaction Tube (Incubate with Blocking Buffer) blocking->passivate protein Purify Target Protein protein->passivate add_protein Add Purified Protein to Blocked Tube passivate->add_protein add_protein->add_crosslinker incubate Incubate (Optimize Time & Temp) add_crosslinker->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench sds_page SDS-PAGE quench->sds_page western Western Blot sds_page->western ms_analysis Mass Spectrometry sds_page->ms_analysis

Caption: Workflow for protein cross-linking with MTS-8-MTS.

Troubleshooting Logic for Non-Specific Binding

troubleshooting_workflow decision decision solution solution start High Background or Non-Specific Binding Observed decision1 Is MTS-8-MTS concentration optimized? start->decision1 Check Cross-linker Concentration solution1 Perform Titration (e.g., 5-50x molar excess) decision1->solution1 No decision2 Is Blocking Sufficient? decision1->decision2 Yes solution2 Increase Blocker Conc./Time or Change Blocker (BSA, Casein) decision2->solution2 No decision3 Are Buffers Optimized? decision2->decision3 Yes solution3 Check pH (7-9) Avoid Amine Buffers Add Salt (150-250mM NaCl) Add Detergent (0.05% Tween 20) decision3->solution3 No solution4 Investigate Protein Purity and Aggregation decision3->solution4 Yes

Caption: Decision tree for troubleshooting non-specific binding.

References

Technical Support Center: 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-8-MTS) and what are its key properties?

A1: this compound, also known as MTS-8-MTS, is a homobifunctional crosslinking reagent. It is characterized by a long, hydrophobic octadiyl (8-carbon) spacer arm. This non-polar nature significantly influences its solubility.

There is conflicting information regarding its physical state at room temperature. Some sources describe it as a colorless, viscous liquid, while others report a melting point of 82-84°C, which would make it a solid.[1] It is crucial to verify the physical state of your specific batch of the reagent upon receipt.

MTS-8-MTS is sensitive to moisture and temperature and should be stored at -20°C under an inert atmosphere in a desiccator.[1][2] Like other methanethiosulfonate (B1239399) (MTS) reagents, it is prone to hydrolysis in aqueous solutions, especially in the presence of nucleophiles.[2]

Q2: I'm having trouble dissolving MTS-8-MTS in my aqueous buffer. What should I do?

A2: Due to its hydrophobic nature, MTS-8-MTS has very poor solubility in aqueous buffers.[3] Direct dissolution in buffers like phosphate-buffered saline (PBS) or TRIS buffer is often unsuccessful and can lead to precipitation.

The recommended method is to first dissolve the MTS-8-MTS in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[2][3] This stock solution can then be added dropwise to your aqueous buffer with vigorous stirring to achieve the desired final concentration.

Q3: What is the recommended procedure for preparing a working solution of MTS-8-MTS?

A3: It is highly recommended to prepare MTS-8-MTS solutions immediately before use due to their limited stability in aqueous environments.[2]

Experimental Protocol: Preparation of MTS-8-MTS Working Solution

  • Warm the Reagent: Allow the container of MTS-8-MTS to warm to room temperature before opening to prevent condensation of moisture.[2]

  • Prepare Stock Solution: In a fume hood, dissolve the required amount of MTS-8-MTS in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure the reagent is fully dissolved. Sonication may aid in dissolution.

  • Prepare Working Solution: While vigorously vortexing your aqueous experimental buffer, slowly add the required volume of the MTS-8-MTS stock solution drop-by-drop to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize hydrolysis and precipitation.[2]

Q4: My MTS-8-MTS solution is cloudy or has a precipitate. What could be the cause and how can I fix it?

A4: Cloudiness or precipitation indicates that the MTS-8-MTS has come out of solution. This can be due to several factors:

  • Low Solubility Limit Exceeded: The final concentration in your aqueous buffer may be too high.

  • Insufficient Organic Solvent: The percentage of the organic solvent from the stock solution in the final working solution may be too low to maintain solubility.

  • Hydrolysis: The compound may have degraded due to exposure to water over time.[2]

To troubleshoot this, you can try:

  • Lowering the Final Concentration: Attempt to use a lower working concentration of MTS-8-MTS if your experimental design allows.

  • Increasing the Organic Solvent Concentration: If your experiment can tolerate it, a slightly higher percentage of DMSO or DMF in the final solution may help. However, be mindful of the potential effects of the solvent on your biological system.

  • Fresh Preparation: Always prepare the solution immediately before use. Discard any cloudy solutions.[2]

Q5: How stable is MTS-8-MTS in aqueous buffers?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
MTS-8-MTS will not dissolve in the initial organic solvent (e.g., DMSO). The reagent may be a solid at room temperature.Gently warm the mixture to aid dissolution. Sonication can also be effective. Ensure the solvent is anhydrous.
A precipitate forms immediately upon adding the stock solution to the aqueous buffer. The solubility limit in the aqueous buffer has been exceeded.1. Decrease the final concentration of MTS-8-MTS.2. Increase the percentage of organic solvent in the final solution (if experimentally permissible).3. Ensure the buffer is well-mixed during the addition of the stock solution.
The solution becomes cloudy over a short period of time after preparation. The compound is precipitating out of solution due to instability or delayed solubility issues. Hydrolysis may also be occurring.1. Use the solution immediately after preparation.2. Consider if a lower concentration would suffice for the experiment.
Inconsistent experimental results. The MTS-8-MTS may be degrading in the buffer, leading to a variable effective concentration.1. Prepare fresh solutions for each experiment.2. Minimize the time between solution preparation and experimental application.

Quantitative Data Summary

Specific quantitative solubility data for this compound in common laboratory buffers is not well-documented in publicly available literature. The following table provides general solubility information and estimated guidelines based on the properties of non-polar crosslinkers.

Solvent/Buffer Solubility Estimated Workable Concentration Range Notes
Dimethyl Sulfoxide (DMSO) Soluble>100 mMRecommended as the primary solvent for stock solutions.[2]
Dimethylformamide (DMF) Soluble>100 mMAn alternative to DMSO for stock solutions.[3]
Aqueous Buffers (e.g., PBS, TRIS) Very Poorly Soluble / Insoluble< 1 mM (highly dependent on co-solvent %)Direct dissolution is not recommended. Achievable concentration depends on the final percentage of the organic co-solvent.
Ethanol Moderately SolubleVariableMay be used as a co-solvent, but DMSO or DMF are generally preferred for initial stock preparation.

Disclaimer: The "Estimated Workable Concentration Range" in aqueous buffers is an approximation and will vary depending on the specific buffer composition, pH, temperature, and the final percentage of the organic co-solvent. It is essential to empirically determine the optimal concentration for your specific experimental conditions.

Visual Guides

Experimental Workflow for Preparing MTS-8-MTS Solution

G cluster_prep Preparation of MTS-8-MTS Stock Solution cluster_working Preparation of Working Solution start Start: Obtain MTS-8-MTS warm Warm reagent to room temperature start->warm dissolve Dissolve in anhydrous DMSO (e.g., 100 mM) warm->dissolve stock Concentrated Stock Solution dissolve->stock add Add stock solution dropwise to buffer stock->add buffer Prepare aqueous experimental buffer vortex Vigorously vortex buffer buffer->vortex vortex->add working Final Working Solution add->working use Use Immediately working->use

Caption: Workflow for preparing MTS-8-MTS solutions.

Troubleshooting Logic for Solubility Issues

G cluster_troubleshoot Troubleshooting Steps start Is the final solution clear? yes Proceed with experiment start->yes Yes no Solution is cloudy or has precipitate start->no No cause1 Possible Cause: Concentration too high no->cause1 cause2 Possible Cause: Insufficient co-solvent no->cause2 cause3 Possible Cause: Degradation/Hydrolysis no->cause3 solution1 Action: Lower final concentration cause1->solution1 solution2 Action: Increase co-solvent % (if possible) cause2->solution2 solution3 Action: Prepare fresh solution immediately before use cause3->solution3

Caption: Troubleshooting logic for MTS-8-MTS solubility.

References

Technical Support Center: Improving Detection of 1,8-Octadiyl Bismethanethiosulfonate (M8) Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Octadiyl Bismethanethiosulfonate (M8) modified peptides. The information is designed to address common challenges encountered during mass spectrometry-based detection and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not detecting any M8-modified peptides in my mass spectrometry data. What are the potential causes?

A1: The absence of M8-modified peptides can stem from several factors throughout the experimental workflow. Here are the most common issues and troubleshooting steps:

  • Low Abundance of Cross-linked Peptides: Cross-linked peptides are often present in very low stoichiometry compared to unmodified peptides, making their detection challenging.[1][2]

    • Troubleshooting: Implement an enrichment strategy to selectively isolate the modified peptides. Techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) are effective for enriching larger, cross-linked peptides.[2][3][4]

  • Inefficient Cross-linking Reaction: The M8 reagent may not have reacted efficiently with your target protein(s).

    • Troubleshooting: Optimize the reaction conditions, including reagent concentration, pH, temperature, and incubation time. Ensure the buffer used is compatible with the M8 chemistry and does not contain interfering substances.

  • Suboptimal Digestion: The presence of the cross-linker can sometimes hinder enzymatic digestion, leading to peptides that are too large or too small for effective detection.[5]

    • Troubleshooting: Try alternative proteases or a combination of enzymes (double digestion).[6] You can also adjust the digestion time and temperature.[5]

  • Sample Loss During Preparation: Peptides can be lost during various sample preparation steps, especially during desalting.[7][8]

    • Troubleshooting: Evaluate your sample cleanup procedure. Ensure proper conditioning and elution from desalting columns. Consider using low-binding labware to minimize surface adsorption.

  • Incorrect Mass Spectrometry Settings: The instrument may not be properly configured to detect and fragment the modified peptides.

    • Troubleshooting: Refer to the recommended mass spectrometry parameters in the tables below. Pay close attention to precursor and fragment ion mass tolerances, as well as the fragmentation energy.

  • Inadequate Data Analysis Parameters: The software used for data analysis may not be searching for the correct mass modifications or may have overly stringent scoring criteria.[9]

    • Troubleshooting: Ensure your database search includes the specific mass additions for M8 monolinks and cross-links as variable modifications. Consider using specialized software designed for cross-link identification.[5]

Q2: I am observing a high number of unassigned spectra in my results. Could these be M8-modified peptides?

A2: Yes, it is highly probable that a significant portion of unassigned spectra in your shotgun proteomics data corresponds to modified peptides.[10] Standard database search parameters often fail to identify peptides with unexpected modifications.[9]

  • Troubleshooting:

    • Perform an Open or Tolerant Search: Use a wide precursor mass tolerance (e.g., ±500 Da) in your database search to identify peptides with a broad range of mass modifications.[10] This can help uncover unexpected adducts or modifications.

    • Utilize Specialized Software: Employ search algorithms specifically designed for the identification of cross-linked peptides, as they can better handle the complex fragmentation patterns.[4][5]

    • Manual Spectral Interpretation: For high-priority unassigned spectra, manual interpretation can sometimes reveal the presence of a modified peptide.

Q3: How can I enrich my sample for M8-modified peptides to improve detection?

A3: Enrichment is a critical step for successfully identifying low-abundance cross-linked peptides.[2][3] The choice of enrichment strategy will depend on the specific characteristics of your sample.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since cross-linked peptides are larger than their linear counterparts, SEC can effectively enrich for the modified species.[4]

  • Strong Cation Exchange (SCX) Chromatography: SCX separates peptides based on charge. Cross-linked peptides often carry a higher charge state, allowing for their separation from unmodified peptides.[3][11]

  • Affinity Purification: If an antibody specific to the M8 modification or a tagged version of the cross-linker is available, immunoaffinity precipitation can be a highly specific enrichment method.[12][13]

Quantitative Data Summary

Table 1: Mass Modifications for this compound (M8)

Modification TypeMass Shift (Monoisotopic)Description
M8 Monolink +238.0442 DaA single M8 molecule attached to a cysteine residue, with the other end hydrolyzed.
M8 Intramolecular Cross-link +206.0286 DaAn M8 molecule linking two cysteine residues within the same peptide.
M8 Intermolecular Cross-link +206.0286 DaAn M8 molecule linking two cysteine residues from different peptides.

Note: The exact mass shifts should be calculated based on the specific chemical structure of the M8 reagent used and the nature of the reaction.

Table 2: Recommended Mass Spectrometry Settings for M8-Modified Peptide Analysis

ParameterSettingRationale
Precursor Mass Tolerance 5-10 ppmHigh mass accuracy is crucial for confident identification of modified peptides.
Fragment Mass Tolerance 0.02 Da (Orbitrap) / 0.5 Da (Ion Trap)Appropriate tolerance based on the mass analyzer used.[14]
Activation Type HCD or CIDHigher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) are commonly used for fragmenting cross-linked peptides.[4]
Stepped Collision Energy YesUsing multiple collision energies can improve the fragmentation of both peptide backbones.
Charge State Screening Include higher charge states (3+ and above)Cross-linked peptides often have higher charge states.[5]
Dynamic Exclusion EnabledPrevents repeated fragmentation of the most abundant unmodified peptides.[7]

Experimental Protocols

Protocol 1: General Workflow for M8 Cross-linking and Sample Preparation

  • Protein Cross-linking:

    • Dissolve the purified protein or protein complex in a compatible buffer (e.g., HEPES or PBS, pH 7.2-7.8).

    • Add the M8 cross-linker (dissolved in a suitable solvent like DMSO) to the protein solution at a specific molar ratio (e.g., 1:20 protein to cross-linker).

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

    • Quench the reaction by adding a quenching reagent (e.g., L-cysteine or Tris buffer).

  • Reduction and Alkylation:

    • Denature the cross-linked protein sample using a denaturing agent (e.g., urea (B33335) or SDS).

    • Reduce disulfide bonds by adding a reducing agent like DTT (dithiothreitol) and incubating.

    • Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.

    • Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50).[5]

    • Incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides (Optional but Recommended):

    • Perform SEC or SCX fractionation as described in the FAQs.[3][4]

  • Desalting:

    • Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

Protocol 2: Database Searching for M8-Modified Peptides

  • Software Selection: Use a search engine capable of handling cross-linked peptide data (e.g., pLink, xQuest, MaxLynx, or Proteome Discoverer with the XlinkX node).[3]

  • Database: Use a relevant protein sequence database (e.g., UniProt/SwissProt) that includes the sequences of your target proteins and potential contaminants.[3]

  • Enzyme Specificity: Set the enzyme to match the protease used (e.g., Trypsin/P).

  • Fixed Modifications: Include carbamidomethylation of cysteine (+57.021 Da) if IAA was used for alkylation.[3]

  • Variable Modifications:

    • Define the mass shifts for M8 monolinks and cross-links (refer to Table 1).

    • Include other common variable modifications such as oxidation of methionine (+15.996 Da).[3]

  • Mass Tolerances: Set the precursor and fragment ion mass tolerances according to the instrument used (see Table 2).

  • False Discovery Rate (FDR): Set a strict FDR, typically 1%, to ensure high-confidence identifications.[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Complex Protein Complex Crosslinking M8 Cross-linking Protein_Complex->Crosslinking Reduction_Alkylation Reduction & Alkylation Crosslinking->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion Peptide_Mixture Complex Peptide Mixture Digestion->Peptide_Mixture Enrichment Enrichment (SEC/SCX) Peptide_Mixture->Enrichment Enriched_Peptides Enriched Modified Peptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS Data_Analysis Database Search LC_MSMS->Data_Analysis Identified_Peptides Identified M8-Modified Peptides Data_Analysis->Identified_Peptides

Caption: Workflow for the identification of M8-modified peptides.

M8_Crosslinking_Mechanism cluster_reaction M8 Reaction with Cysteine cluster_outcomes Possible Products M8 This compound (M8) Monolink M8 Monolink M8->Monolink + Peptide 1 Peptide1_Cys Peptide 1 with Cysteine (-SH) Peptide1_Cys->Monolink Peptide2_Cys Peptide 2 with Cysteine (-SH) Crosslink M8 Cross-link Peptide2_Cys->Crosslink Monolink->Crosslink + Peptide 2 Hydrolyzed_Monolink Hydrolyzed Monolink Monolink->Hydrolyzed_Monolink + H2O Intramolecular Intramolecular Cross-link Crosslink->Intramolecular If Peptides 1 & 2 are the same Intermolecular Intermolecular Cross-link Crosslink->Intermolecular If Peptides 1 & 2 are different

References

Technical Support Center: Sulfhydryl-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using sulfhydryl-reactive crosslinkers.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: Why is my conjugation efficiency low or non-existent?

A: Low conjugation yield is a common issue that can stem from several factors, from the reagents and buffers used to the state of the protein itself.[1]

Potential Causes and Solutions:

  • Suboptimal pH: The ideal pH range for the reaction between a maleimide (B117702) and a sulfhydryl group is 6.5-7.5.[1][2][3] At a pH below 6.5, the reaction rate decreases significantly. Conversely, at a pH above 7.5, the maleimide group's reactivity towards primary amines increases, leading to non-specific conjugation, and the rate of hydrolysis of the maleimide ring is accelerated.[2][4][5]

  • Presence of Interfering Substances: Buffers containing thiols such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) will compete with the target sulfhydryl groups on your protein, drastically reducing conjugation efficiency.[1][2] Primary amines in buffers, like Tris, can also react with maleimides at a pH greater than 7.5.[1][6]

  • Hydrolysis of the Crosslinker: Maleimide groups are susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH.[1][4] This opens the maleimide ring, rendering it inactive.[1] It is crucial to prepare stock solutions of maleimide crosslinkers in a dry, water-miscible organic solvent like DMSO or DMF and use them immediately after preparation.[1][4]

  • Inaccessible or Oxidized Sulfhydryl Groups: The target cysteine residues on your protein may be sterically hindered or may have formed disulfide bonds, which are unreactive towards maleimides.[4] A pre-reduction step is often necessary to cleave these disulfide bonds and expose the free sulfhydryl groups.

  • Incorrect Stoichiometry: The molar ratio of the crosslinker to the protein is critical. A low molar excess of the crosslinker may result in incomplete conjugation. It is advisable to optimize this ratio for each specific protein, often starting with a 10-20 fold molar excess of the crosslinker.[4]

Issue 2: Poor Stability of the Conjugate

Q: My conjugate is losing its payload over time. What is causing this instability?

A: The instability of maleimide-based conjugates is often due to the reversibility of the thioether bond formed between the maleimide and the cysteine thiol.

Potential Causes and Solutions:

  • Retro-Michael Reaction (Thiol Exchange): The thioether linkage is susceptible to a retro-Michael reaction, especially in environments rich in thiols like glutathione, which is present in physiological conditions.[4] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[3][4] To enhance stability, next-generation maleimides have been developed that are less prone to this reversal.[7][8] Another strategy is to induce hydrolysis of the thiosuccinimide ring to form a stable maleamic acid, which prevents the retro-Michael reaction.[4]

Issue 3: Non-Specific Conjugation or Aggregation

Q: I am observing non-specific labeling of my protein or aggregation of the conjugate. How can I prevent this?

A: Non-specific conjugation and aggregation can compromise the homogeneity and functionality of your final product.

Potential Causes and Solutions:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[2][4][5] To ensure chemoselectivity for thiols, maintain the reaction pH between 6.5 and 7.5.[2][3][5]

  • Hydrophobic Interactions: Some crosslinkers are hydrophobic and can induce aggregation of the protein conjugate. Using a water-soluble crosslinker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer, can improve the solubility and stability of the conjugate.[9][10]

  • High Degree of Labeling: A high ratio of crosslinker to protein can lead to excessive modification, which may alter the protein's conformation and lead to aggregation. Optimizing the stoichiometry is crucial to control the degree of labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?

A1: The optimal pH range is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as reaction with amines and hydrolysis of the maleimide ring.[1][2][4][5]

Q2: Can I use DTT or BME to reduce disulfide bonds in my protein before conjugation with a maleimide crosslinker?

A2: While DTT and BME are effective reducing agents, they are thiol-containing compounds and must be completely removed before adding the maleimide crosslinker to prevent them from competing with the protein's sulfhydryl groups.[1][2] A preferable alternative is Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol-containing reducing agent that does not need to be removed prior to the conjugation step.[2][4]

Q3: How should I store my maleimide crosslinker?

A3: Maleimide crosslinkers should be stored at -20°C in a desiccated form.[] Stock solutions should be prepared fresh in an anhydrous, water-miscible solvent like DMSO or DMF and used immediately to avoid hydrolysis.[1][4][12] Aqueous solutions of maleimides are not recommended for long-term storage.[12]

Q4: What is thiazine (B8601807) rearrangement and how can I avoid it?

A4: Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[13][14][15] The N-terminal amine can attack the succinimide (B58015) ring, leading to the formation of a six-membered thiazine ring.[13][14] This side reaction is more prominent at neutral to basic pH.[13][15] To avoid this, it is recommended to perform the conjugation at an acidic pH or to avoid using proteins with a free N-terminal cysteine for this type of conjugation.[15]

Q5: How can I confirm that my protein has free sulfhydryl groups available for conjugation?

A5: You can quantify the number of free sulfhydryl groups in your protein sample using Ellman's Reagent (DTNB). This assay involves reacting the protein with DTNB and measuring the absorbance of the resulting product at 412 nm.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability; minimizes reaction with amines and hydrolysis.[1][2][3]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used to improve protein stability over longer incubation times.[6]
Molar Excess of Crosslinker 10 - 20 foldEnsures efficient conjugation; may need to be optimized for each specific protein.[4]
Reaction Time 30 minutes - 2 hoursTypically sufficient for completion; can be optimized by monitoring the reaction progress.[6]

Table 2: Stability of Maleimide and Thiosuccinimide Adduct

ConditionSpeciesHalf-lifeNotes
Storage at -20°C N-ethylmaleimide~1600 daysIn a dry, inert environment.[]
Storage at 4°C N-ethylmaleimide~40 daysIn a dry, inert environment.[]
pH 7.4 (Hydrolysis) Dibromomaleimide17.9 minutesDemonstrates the susceptibility of some maleimide derivatives to hydrolysis.[8]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. Degas the buffer to remove dissolved oxygen.[12]

  • Add TCEP: Add a 10-50 fold molar excess of TCEP to the protein solution.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Proceed to Conjugation: As TCEP is a non-thiol-containing reducing agent, it does not need to be removed before the addition of the maleimide crosslinker.[2]

Protocol 2: Maleimide-Thiol Conjugation
  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the maleimide crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.[6]

  • Add Crosslinker to Protein: Add the desired molar excess of the crosslinker stock solution to the reduced protein solution from Protocol 1.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Stop the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess maleimide.

  • Purify the Conjugate: Remove excess crosslinker and quenching agent by size-exclusion chromatography (SEC) or dialysis.[12]

Visualizations

G cluster_workflow General Experimental Workflow A Protein with Disulfide Bonds B Reduction (e.g., TCEP) A->B C Protein with Free Sulfhydryls B->C E Conjugation (pH 6.5-7.5) C->E D Sulfhydryl-Reactive Crosslinker D->E F Crude Conjugate Mixture E->F G Quenching (e.g., Cysteine) F->G H Quenched Reaction Mixture G->H I Purification (e.g., SEC) H->I J Purified Protein Conjugate I->J G cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Conjugation Yield pH_check Is pH between 6.5-7.5? Start->pH_check Buffer_check Buffer contains thiols (DTT, BME) or primary amines (Tris)? pH_check->Buffer_check Yes Adjust_pH Adjust pH to 6.5-7.5 pH_check->Adjust_pH No SH_check Are sulfhydryls accessible and reduced? Buffer_check->SH_check No Change_buffer Use non-interfering buffer (e.g., PBS, HEPES) Buffer_check->Change_buffer Yes Crosslinker_check Is crosslinker fresh and non-hydrolyzed? SH_check->Crosslinker_check Yes Reduce_protein Perform reduction step (e.g., TCEP) Quantify free -SH (Ellman's) SH_check->Reduce_protein No Stoichiometry_check Is molar excess of crosslinker sufficient? Crosslinker_check->Stoichiometry_check Yes New_crosslinker Prepare fresh crosslinker in dry solvent (DMSO/DMF) Crosslinker_check->New_crosslinker No Success Optimize other parameters Stoichiometry_check->Success Yes Optimize_ratio Increase molar excess of crosslinker Stoichiometry_check->Optimize_ratio No Adjust_pH->pH_check Change_buffer->Buffer_check Reduce_protein->SH_check New_crosslinker->Crosslinker_check Optimize_ratio->Stoichiometry_check G cluster_reactions Common Side Reactions of Maleimides Maleimide Maleimide Conjugate Thiosuccinimide Adduct Maleimide->Conjugate Desired Reaction (pH 6.5-7.5) Hydrolysis_product Inactive Maleamic Acid Maleimide->Hydrolysis_product Hydrolysis Amine_adduct Amine Adduct (Non-specific) Maleimide->Amine_adduct Amine Reaction Thiol Protein-SH Thiol->Conjugate Water H2O (pH > 7.5) Water->Hydrolysis_product Amine Protein-NH2 (pH > 8.5) Amine->Amine_adduct N_term_cys N-terminal Cysteine-NH2 Thiazine Thiazine Product N_term_cys->Thiazine Conjugate->Thiazine Thiazine Rearrangement

References

Technical Support Center: 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining reaction conditions when using 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-8-MTS) and what is its primary application?

A1: this compound, also known as MTS-8-MTS, is a homobifunctional crosslinking reagent.[1] Its primary application is to covalently link two sulfhydryl (thiol) groups, typically from cysteine residues in proteins, that are within a certain spatial proximity. This is useful for studying protein structure, protein-protein interactions, and stabilizing protein complexes.

Q2: How should MTS-8-MTS be stored?

A2: MTS-8-MTS is sensitive to moisture and temperature.[2] It should be stored in a desiccator at -20°C under an inert atmosphere to prevent hydrolysis and maintain its reactivity.[2][3] Before use, the vial should be allowed to warm to room temperature before opening to avoid condensation of moisture.[2][3]

Q3: In what solvents can I dissolve MTS-8-MTS?

A3: For non-charged MTS reagents like MTS-8-MTS, Dimethyl Sulfoxide (DMSO) is a good solvent for preparing stock solutions.[2][3] It is recommended to prepare stock solutions fresh before each experiment. While some MTS reagents have limited stability in aqueous solutions for a few hours at 4°C, it is best practice to add the DMSO stock solution to the aqueous reaction buffer immediately before starting the reaction.[2][3]

Q4: What is the optimal pH for reacting MTS-8-MTS with thiols?

A4: The reaction of MTS reagents with thiols is pH-dependent. The reactive species is the thiolate anion (-S⁻), so the reaction is more efficient at a pH above the pKa of the cysteine thiol group (typically around 8.5). However, the hydrolysis of the methanethiosulfonate (B1239399) group also increases with pH. Therefore, a compromise is necessary. A pH range of 7.0 to 8.5 is generally recommended for the reaction.[4] For some applications, a slightly acidic to neutral pH (6.5-7.5) can be used to minimize hydrolysis while still allowing the reaction with more reactive thiols to proceed.[5]

Q5: How can I stop or "quench" the crosslinking reaction?

A5: The crosslinking reaction can be stopped by adding a quenching reagent that contains a free thiol. Common quenching reagents include dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or free cysteine. These reagents will react with any unreacted MTS-8-MTS, preventing further crosslinking of your protein of interest. A final concentration of 20-50 mM of the quenching reagent is typically sufficient. Alternatively, for amine-reactive crosslinkers, Tris buffer is often used for quenching, but for thiol-reactive MTS reagents, a thiol-containing compound is more appropriate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no crosslinking efficiency 1. Inactivated MTS-8-MTS: The reagent may have hydrolyzed due to improper storage or handling (exposure to moisture). 2. Suboptimal pH: The reaction pH may be too low, resulting in a low concentration of the reactive thiolate anion. 3. Presence of interfering substances: The reaction buffer may contain primary amines (e.g., Tris buffer) or other nucleophiles that can react with the MTS reagent. 4. Insufficient reagent concentration: The molar excess of MTS-8-MTS to protein may be too low. 5. Cysteine residues are not accessible: The cysteine residues on the protein may be buried within the protein structure or already oxidized to form disulfide bonds.1. Use a fresh vial of MTS-8-MTS and ensure proper storage and handling procedures are followed. Prepare stock solutions immediately before use. 2. Optimize the reaction pH. Perform the reaction in a buffer with a pH between 7.0 and 8.5. 3. Use a non-nucleophilic buffer such as HEPES or PBS. 4. Perform a titration experiment to determine the optimal molar excess of MTS-8-MTS (see Experimental Protocol section). 5. Ensure your protein is properly folded and that the cysteine residues are reduced. You can pre-treat the protein with a reducing agent like DTT or TCEP, which must then be removed before adding MTS-8-MTS.
Protein precipitation or aggregation during reaction 1. Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates. 2. Change in protein solubility: The modification of cysteine residues may alter the protein's surface charge and hydrophobicity, leading to precipitation. 3. Incorrect buffer conditions: The buffer composition may not be optimal for maintaining protein solubility.1. Reduce the molar excess of MTS-8-MTS and/or decrease the reaction time. 2. Try adding solubility-enhancing agents to the reaction buffer, such as non-ionic detergents or arginine. 3. Screen different buffer conditions (e.g., varying pH, salt concentration).
Non-specific modifications or side reactions 1. Reaction with other nucleophiles: Although highly specific for thiols, at very high concentrations or prolonged reaction times, MTS reagents may show some reactivity towards other nucleophilic amino acid side chains. 2. Hydrolysis: The MTS-8-MTS can hydrolyze in aqueous solution, leading to inactive reagent.1. Use the lowest effective concentration of MTS-8-MTS and the shortest practical reaction time. 2. Prepare the MTS-8-MTS solution immediately before use and add it to the reaction mixture promptly. Perform reactions at a controlled temperature (e.g., room temperature or 4°C) to manage the rate of both the desired reaction and hydrolysis.
Difficulty in analyzing crosslinked products by mass spectrometry 1. Low abundance of crosslinked peptides: Crosslinked peptides are often present in much lower abundance than unmodified peptides. 2. Complex fragmentation spectra: The fragmentation of two crosslinked peptides in MS/MS can be difficult to interpret.1. Enrich for crosslinked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography. 2. Use specialized software designed for the analysis of crosslinked peptide mass spectrometry data. These programs can handle the complexity of the fragmentation patterns.

Experimental Protocols

Protocol 1: Optimization of MTS-8-MTS to Protein Molar Ratio

This protocol provides a general method for determining the optimal molar excess of MTS-8-MTS for crosslinking a target protein.

  • Protein Preparation:

    • Prepare the purified protein in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • If the protein contains disulfide bonds that need to be reduced, treat with 5-10 mM DTT for 1 hour at room temperature.

    • Remove the DTT using a desalting column equilibrated with the reaction buffer.

  • MTS-8-MTS Stock Solution Preparation:

    • Immediately before use, dissolve MTS-8-MTS in anhydrous DMSO to a concentration of 50 mM.

  • Titration Reaction:

    • Set up a series of reactions in microcentrifuge tubes, each containing the same concentration of the target protein (e.g., 10 µM).

    • Add varying molar excesses of the MTS-8-MTS stock solution to each tube. A good starting range is 5-fold, 10-fold, 20-fold, 50-fold, and 100-fold molar excess.

    • Include a negative control with no MTS-8-MTS.

    • Incubate the reactions at room temperature for 30-60 minutes.

  • Quenching:

    • Stop the reactions by adding a thiol-containing quenching reagent, such as DTT, to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading buffer to each reaction mixture.

    • Analyze the samples on an SDS-PAGE gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

    • The optimal molar excess of MTS-8-MTS is the lowest concentration that produces a clear band shift corresponding to the crosslinked protein dimer or complex, with minimal formation of higher-order aggregates.

Protocol 2: General Protein Crosslinking with MTS-8-MTS

This protocol describes a general procedure for crosslinking a protein once the optimal conditions have been determined.

  • Reaction Setup:

    • Prepare the protein in the optimized amine-free buffer at the desired concentration.

    • Prepare a fresh stock solution of MTS-8-MTS in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the determined optimal molar excess of the MTS-8-MTS stock solution to the protein solution.

    • Incubate for the optimized time (e.g., 30-60 minutes) at the optimized temperature (e.g., room temperature).

  • Quenching:

    • Quench the reaction by adding a thiol-containing reagent (e.g., 50 mM DTT) and incubate for 15 minutes.

  • Purification of Crosslinked Protein (Optional):

    • If necessary, purify the crosslinked protein from unreacted protein and excess reagents using size exclusion chromatography (SEC). This is particularly important for downstream applications that require a pure sample of the crosslinked product.

Data Presentation

Table 1: Stability of Methanethiosulfonate (MTS) Reagents

ReagentpHTemperature (°C)Half-life
MTSEA7.020~12 min
MTSEA6.020~92 min
MTSET7.5Ambient~10 min
MTSES7.020~11.2 min
MTSES6.020~55 min
General MTS Reagent in DMSO-20-Stable for up to 3 months (anhydrous)[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prot_Prep Protein Preparation (in amine-free buffer) Crosslinking Crosslinking Reaction (Optimized Stoichiometry, Time, Temp) Prot_Prep->Crosslinking MTS_Prep MTS-8-MTS Stock (fresh in DMSO) MTS_Prep->Crosslinking Quenching Quenching (e.g., DTT) Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Optimization SEC Size Exclusion Chromatography (Purification) Quenching->SEC Purification MS Mass Spectrometry (Identification) SEC->MS

Caption: Experimental workflow for protein crosslinking with MTS-8-MTS.

troubleshooting_logic Start Low/No Crosslinking Check_Reagent Is MTS-8-MTS fresh & properly stored? Start->Check_Reagent Check_pH Is reaction pH 7.0-8.5? Check_Reagent->Check_pH Yes Result_Reagent Use fresh reagent Check_Reagent->Result_Reagent No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Result_pH Adjust pH Check_pH->Result_pH No Check_Stoich Is molar excess sufficient? Check_Buffer->Check_Stoich Yes Result_Buffer Change buffer (e.g., HEPES, PBS) Check_Buffer->Result_Buffer No Check_Cys Are cysteines reduced & accessible? Check_Stoich->Check_Cys Yes Result_Stoich Optimize molar excess Check_Stoich->Result_Stoich No Result_Cys Reduce protein before reaction Check_Cys->Result_Cys No

Caption: Troubleshooting logic for low crosslinking efficiency.

References

dealing with aggregation in 1,8-Octadiyl Bismethanethiosulfonate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues and other challenges during experiments with the homobifunctional, sulfhydryl-reactive crosslinker, 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTS-8-MTS) and what is it used for?

This compound is a homobifunctional cross-linking reagent. Its two methanethiosulfonate (B1239399) (MTS) groups react specifically and rapidly with sulfhydryl groups (present in cysteine residues of proteins) to form disulfide bonds. This makes it a valuable tool for studying protein structure and protein-protein interactions by covalently linking subunits or interacting proteins.

Q2: My this compound solution appears cloudy or has visible precipitates. What is causing this aggregation?

Aggregation of MTS-8-MTS in solution can be attributed to several factors:

  • Low Solubility: The long, hydrophobic octadiyl spacer can lead to poor solubility in purely aqueous buffers.

  • Improper Dissolution: The compound may not have been fully dissolved initially.

  • Concentration: The concentration of the MTS-8-MTS stock or working solution may be too high for the chosen solvent.

  • Temperature: Low temperatures can decrease the solubility of hydrophobic compounds.

  • Hydrolysis: Methanethiosulfonates are sensitive to moisture and can hydrolyze in water over time, potentially leading to precipitation.[1]

Q3: How should I prepare a stock solution of this compound?

For water-insoluble or sparingly soluble MTS reagents, it is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.[1][2] Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1][2]

Q4: What are the optimal storage conditions for this compound?

To prevent degradation due to moisture, this compound should be stored as a solid in a desiccator at -20°C.[1] It is advisable to allow the vial to equilibrate to room temperature before opening to avoid condensation of moisture onto the compound.[2]

Q5: My protein of interest precipitates after adding the crosslinker. What could be the cause?

Protein precipitation post-crosslinking is a common issue that can arise from:

  • Over-crosslinking: Excessive crosslinking can alter the protein's net charge and pI, leading to a change in its solubility.

  • Increased Hydrophobicity: The introduction of the hydrophobic octadiyl spacer can increase the overall hydrophobicity of the protein or protein complex, promoting aggregation to minimize exposure to the aqueous environment.

  • Protein Instability: The experimental conditions (e.g., pH, buffer components) may be suboptimal for your specific protein's stability.

Troubleshooting Guides

Guide 1: Dealing with Aggregation of this compound in Solution

If you observe cloudiness or precipitation in your crosslinker solution, follow this troubleshooting workflow:

G start Start: Cloudy/Precipitated MTS-8-MTS Solution check_solvent Is the initial solvent an anhydrous organic solvent (e.g., DMSO)? start->check_solvent use_dmso Action: Prepare a fresh stock solution in anhydrous DMSO. check_solvent->use_dmso No check_concentration Is the stock solution concentration high (e.g., >50 mM)? check_solvent->check_concentration Yes use_dmso->check_concentration lower_concentration Action: Prepare a more dilute stock solution (e.g., 10-25 mM). check_concentration->lower_concentration Yes check_working_solution Is precipitation occurring in the final aqueous reaction buffer? check_concentration->check_working_solution No lower_concentration->check_working_solution add_cosolvent Action: Add a small percentage of organic solvent (e.g., up to 20% DMSO) to the reaction buffer. check_working_solution->add_cosolvent Yes check_temp Was the solution prepared or stored at a low temperature? check_working_solution->check_temp No add_cosolvent->check_temp warm_solution Action: Gently warm the solution (e.g., to room temperature or 37°C) and vortex. check_temp->warm_solution Yes end End: Clear MTS-8-MTS Solution check_temp->end No warm_solution->end

Caption: Troubleshooting workflow for MTS-8-MTS aggregation.

Guide 2: Optimizing Protein Cross-Linking and Preventing Protein Precipitation

If your target protein aggregates or precipitates upon addition of this compound, consider the following optimization steps:

G start Start: Protein Precipitation During Cross-Linking check_ratio Step 1: Titrate the Crosslinker-to-Protein Molar Ratio start->check_ratio optimize_ratio Action: Test a range of molar excesses (e.g., 10-fold to 100-fold). Lower ratios may prevent over-crosslinking. check_ratio->optimize_ratio check_buffer Step 2: Evaluate Reaction Buffer Composition optimize_ratio->check_buffer optimize_buffer Action: Ensure pH is between 6.5-8.0. Avoid buffers with competing thiols. Consider adding stabilizing osmolytes (e.g., glycerol). check_buffer->optimize_buffer check_time_temp Step 3: Adjust Incubation Time and Temperature optimize_buffer->check_time_temp optimize_time_temp Action: Reduce incubation time (e.g., 30 min). Perform the reaction at a lower temperature (e.g., 4°C). check_time_temp->optimize_time_temp check_protein_conc Step 4: Vary the Protein Concentration optimize_time_temp->check_protein_conc optimize_protein_conc Action: Lowering the protein concentration can sometimes reduce aggregation. check_protein_conc->optimize_protein_conc end End: Successful Cross-Linking Without Precipitation optimize_protein_conc->end

Caption: Optimization of protein cross-linking to prevent precipitation.

Data Presentation

Table 1: Solubility of Methanethiosulfonate (MTS) Reagents in Various Solvents
Reagent TypeWaterDMSODMFEthanol/MethanolComments
Non-charged/Hydrophobic PoorGoodGoodModerateIncludes reagents with alkyl or aromatic groups. MTS-8-MTS falls into this category.[1][2]
Charged/Hydrophilic GoodGoodGoodGoodIncludes reagents with charged groups like MTSET and MTSES.[1]
Table 2: Recommended Buffer Conditions for Sulfhydryl-Reactive Crosslinkers
ParameterRecommendationRationale
pH 6.5 - 7.5 for maleimides; Neutral to slightly alkaline (e.g., 7.0 - 8.0) is generally effective for MTS reagents.The reaction of MTS reagents with sulfhydryls is efficient at neutral to slightly alkaline pH. For maleimide (B117702) chemistry, reaction with primary amines is favored at pH > 8.5, reducing specificity.
Buffer Type Phosphate (PBS), HEPES, Borate, Bicarbonate/Carbonate[2]These buffers are generally non-reactive with sulfhydryl-targeted crosslinkers.
Incompatible Buffers Buffers containing thiols (e.g., DTT, β-mercaptoethanol)Thiol-containing compounds will compete with the target cysteines for reaction with the MTS reagent, effectively quenching the cross-linking reaction.
Additives Up to 20% DMSO or other organic co-solventsCan improve the solubility of hydrophobic crosslinkers like MTS-8-MTS and help prevent its aggregation in the final reaction mixture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to warm to room temperature before opening.[2]

  • Prepare a 10-25 mM stock solution by dissolving the required amount of the compound in anhydrous DMSO.[2]

  • Vortex briefly to ensure the compound is fully dissolved.

  • This stock solution should be prepared fresh immediately before use to minimize hydrolysis.[1] Discard any unused reconstituted crosslinker.[2]

Protocol 2: General In Vitro Protein Cross-Linking
  • Prepare Protein Sample: Prepare your protein sample in a suitable reaction buffer (see Table 2) such as 20 mM HEPES or PBS at pH 7.5. If the protein solution contains any thiol-based reducing agents, they must be removed by dialysis or using a desalting column prior to the experiment.

  • Add Crosslinker: Add the freshly prepared MTS-8-MTS stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point.[2]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2] The optimal time and temperature should be determined empirically for your specific system.

  • Quench Reaction: Stop the cross-linking reaction by adding a quenching buffer containing a final concentration of 20-50 mM of a primary amine (e.g., Tris or glycine) or a thiol-containing reagent (e.g., DTT or β-mercaptoethanol).[2] Incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway/Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein in Thiol-Free Buffer (pH 7.0-8.0) mix Add Crosslinker to Protein Solution protein_prep->mix crosslinker_prep Prepare Fresh MTS-8-MTS Stock in Anhydrous DMSO crosslinker_prep->mix incubate Incubate (e.g., 30 min at RT or 2h at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or DTT) incubate->quench sds_page Analyze by SDS-PAGE, Western Blot, or Mass Spec quench->sds_page

Caption: General experimental workflow for protein cross-linking.

References

Technical Support Center: Protocol Modifications for Complex Protein Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex protein systems, with a focus on methanethiosulfonate (B1239399) (MTS) labeling and the related kinesin-8 motor protein family.

Section 1: MTS (Methanethiosulfonate) Labeling of Proteins

Methanethiosulfonate (MTS) reagents are commonly used for cysteine-specific modification of proteins. This section addresses common issues and provides protocol modifications to ensure successful labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is MTS labeling and what is it used for?

MTS labeling is a biochemical technique used to covalently attach a label to a protein at the site of a cysteine residue. The methanethiosulfonate group reacts specifically with the thiol group of cysteine. This method is widely used to introduce fluorescent dyes, spin labels, or other probes to study protein structure, function, and interactions.

Q2: What are the primary causes of protein aggregation after MTS labeling?

Protein aggregation after labeling is a common issue that can stem from several factors:

  • Increased Hydrophobicity: The attached label can increase the overall hydrophobicity of the protein, leading to aggregation as protein molecules associate to minimize contact with the aqueous solvent.[1]

  • Protein Instability: The protein itself may be inherently prone to aggregation, and the labeling process (e.g., changes in buffer, presence of a reducing agent) can push it beyond its stability threshold.[1]

  • Presence of Unreacted Dye: Free, unreacted MTS reagent in the solution can sometimes contribute to precipitation.[1]

Q3: How can I prevent protein aggregation during and after MTS labeling?

To prevent protein aggregation, consider the following protocol modifications:

  • Work at the Right Temperature: While labeling is often done at room temperature, some proteins are more stable at 4°C.[2] For storage, -80°C with a cryoprotectant like glycerol (B35011) is recommended.[2]

  • Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[2] If a high final concentration is needed, consider adding stabilizing buffer components.[2]

  • Optimize Buffer Conditions: The pH and salt concentration of the buffer can significantly impact protein solubility.[2]

  • Use Additives: Certain additives, such as non-denaturing detergents (e.g., Tween 20, CHAPS) or reducing agents (e.g., TCEP), can help prevent aggregation.[2]

Q4: What is the optimal buffer for MTS labeling?

A common starting point is a phosphate-based buffer, such as 10-100 mM sodium phosphate (B84403) with 150 mM NaCl, at a pH of 7.0-7.5.[1] It is crucial to avoid buffers containing nucleophiles like sodium azide, as they can react with the MTS reagent.[1] The optimal buffer may be protein-dependent, so some empirical testing is recommended.[1]

Q5: How can I improve the efficiency of my MTS labeling reaction?

Low labeling efficiency can be addressed by optimizing several parameters:

  • TMT-to-Protein Ratio: For complex protein samples, a higher TMT-to-protein mass ratio (e.g., 4:1 or 8:1) may be required for efficient labeling.[3]

  • Protein Concentration: Higher protein concentrations (e.g., > 1.0 µg/µL) can lead to better labeling efficiency.[3]

  • Reaction Time and Temperature: Most labeling reactions are sufficient at room temperature (18-25°C) for 1 to 4 hours.[1][4] Optimization of these parameters may be necessary for your specific protein.

Q6: How do I remove unreacted MTS reagent after the labeling reaction?

Unreacted dye can be removed using several methods:

  • Desalting Column: This is an effective method to separate the labeled protein from the smaller, unreacted dye molecules.[1]

  • Dialysis or Buffer Exchange: This method is also suitable for removing small molecules from the protein solution.[1]

  • Spin Filtration: This can be a quick way to exchange the buffer and remove unreacted dye.[1]

Troubleshooting Guide

Problem: My protein precipitates or aggregates after labeling.

  • Possible Cause: Increased hydrophobicity, protein instability, or presence of unreacted dye.[1]

  • Solution:

    • Optimize Buffer: Adjust the pH and salt concentration.[2] Consider using a different buffering agent.

    • Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration.[2]

    • Adjust Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C).[2]

    • Add Solubilizing Agents: Include non-denaturing detergents or other stabilizing agents in the reaction buffer.[2]

    • Remove Aggregates: If aggregation has already occurred, use size-exclusion chromatography (SEC) or high-speed centrifugation to separate the soluble, labeled protein from the aggregates.[1]

Problem: Low or no labeling of my target protein.

  • Possible Cause: Inaccessible cysteine residues, incorrect buffer pH, or inactive MTS reagent.

  • Solution:

    • Ensure Cysteine Accessibility: If the cysteine is in a disulfide bond, use a mild reducing agent like TCEP to reduce it.[1]

    • Check Buffer pH: The reaction of MTS with thiols is most efficient at a pH between 7.0 and 7.5.[1]

    • Use Fresh Reagent: Prepare a fresh stock solution of the MTS reagent in anhydrous DMSO immediately before use.[1]

    • Increase Reagent Concentration: A higher molar excess of the MTS reagent may be necessary.[3]

Problem: Non-specific binding or labeling.

  • Possible Cause: The MTS reagent is reacting with other nucleophilic residues on the protein surface, or there is non-specific binding of the free dye to the protein.[5]

  • Solution:

    • Control pH: Lowering the pH slightly (towards 7.0) can increase the specificity for the more nucleophilic thiol group of cysteine.

    • Optimize Molar Ratio: Use the lowest effective concentration of the MTS reagent to minimize off-target reactions.

    • Thorough Removal of Unreacted Dye: Ensure all free dye is removed after the labeling step using methods like SEC or extensive dialysis.[1]

Data Summary Tables

Table 1: Recommended Buffer Conditions for MTS Labeling

ParameterRecommended RangeNotes
Buffer Type Phosphate-based (e.g., Sodium Phosphate)Avoid buffers with nucleophiles like sodium azide.[1]
pH 7.0 - 7.5Optimal for the reaction between MTS and thiols.[1]
Salt Concentration 150 mM NaCl (starting point)May need to be optimized for your specific protein.[1]

Table 2: Troubleshooting Protein Aggregation

ApproachModificationRationale
Temperature Lower temperature (e.g., 4°C) during reaction and storage at -80°C.[2]Reduces protein motion and hydrophobic interactions.[2]
Concentration Decrease protein concentration during labeling.[2]Reduces the likelihood of intermolecular interactions.[2]
Buffer Additives Add glycerol (5-20%), non-denaturing detergents, or TCEP.[2]Stabilize the protein and prevent aggregation.[2]
Post-labeling Cleanup Use Size Exclusion Chromatography (SEC).[1]Separates monomeric labeled protein from aggregates.[1]

Table 3: Optimizing Labeling Efficiency

ParameterRecommended ModificationRationale
MTS:Protein Ratio Increase to 4:1 or 8:1 (mass ratio) for complex samples.[3]Ensures sufficient reagent to drive the reaction to completion.[3]
Protein Concentration Increase to > 1.0 µg/µL.[3]Higher concentrations can improve reaction kinetics.[3]
Reducing Agent Use TCEP to reduce disulfide bonds.[1]Exposes buried cysteine residues for labeling.[1]
Reaction Time Incubate for 1-4 hours at room temperature.[4]Allow sufficient time for the reaction to proceed.
Detailed Experimental Protocol: Cysteine-Specific Protein Labeling with a Generic MTS Reagent
  • Protein Preparation:

    • If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • MTS Reagent Preparation:

    • Prepare a 10 mM stock solution of the MTS reagent in anhydrous DMSO.[1] This should be done immediately before use.

  • Labeling Reaction:

    • Add the MTS stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction (Optional):

    • The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-20 mM.

  • Removal of Unreacted Reagent:

    • Separate the labeled protein from the unreacted MTS reagent and any quenching agent using a desalting column, dialysis, or spin filtration, exchanging the protein into the desired storage buffer.[1]

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein at a wavelength appropriate for the label and at 280 nm for the protein.

    • Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients of the dye and the protein.

Diagrams

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification and Analysis Protein_Prep Prepare Protein Solution (Reduce disulfide bonds if necessary) Mix Mix Protein and MTS Reagent Protein_Prep->Mix MTS_Prep Prepare Fresh MTS Reagent Stock MTS_Prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Remove Unreacted MTS (e.g., Desalting Column) Quench->Purify Analyze Analyze Labeling Efficiency (Spectrophotometry) Purify->Analyze

Caption: Experimental Workflow for MTS Protein Labeling.

G Start Problem Encountered Aggregation Protein Aggregation? Start->Aggregation LowLabeling Low Labeling Efficiency? Start->LowLabeling NonSpecific Non-specific Binding? Start->NonSpecific Sol_Aggregation_Buffer Optimize Buffer (pH, Salt) Aggregation->Sol_Aggregation_Buffer Yes Sol_Aggregation_Temp Lower Temperature Aggregation->Sol_Aggregation_Temp Yes Sol_Aggregation_Conc Decrease Protein Concentration Aggregation->Sol_Aggregation_Conc Yes Sol_LowLabeling_pH Check Buffer pH (7.0-7.5) LowLabeling->Sol_LowLabeling_pH Yes Sol_LowLabeling_Reduce Reduce Disulfide Bonds (TCEP) LowLabeling->Sol_LowLabeling_Reduce Yes Sol_LowLabeling_Ratio Increase MTS:Protein Ratio LowLabeling->Sol_LowLabeling_Ratio Yes Sol_NonSpecific_pH Adjust pH towards 7.0 NonSpecific->Sol_NonSpecific_pH Yes Sol_NonSpecific_Ratio Optimize Molar Ratio NonSpecific->Sol_NonSpecific_Ratio Yes Sol_NonSpecific_Cleanup Improve Purification NonSpecific->Sol_NonSpecific_Cleanup Yes

Caption: Troubleshooting Logic for MTS Labeling.

Section 2: Kinesin-8 Motor Proteins in Complex Systems

The kinesin-8 family of motor proteins are notable for their dual functionality, acting as both molecular motors and microtubule depolymerases, which gives them a crucial role in regulating microtubule dynamics.[6]

Brief Overview

Kinesin-8 motors are plus-end-directed motors that can walk along microtubules.[6] Upon reaching the plus-end, they can switch to a depolymerase activity, removing tubulin subunits and thereby shortening the microtubule.[6] This dual function is essential for processes such as cell division, where precise control of microtubule length is critical.[6]

Diagram

G cluster_motility Motor Function cluster_depolymerase Depolymerase Function Kinesin8 Kinesin-8 Protein Walk Walks towards microtubule plus-end Kinesin8->Walk Arrive Arrives at plus-end Walk->Arrive Depolymerize Depolymerizes microtubule Arrive->Depolymerize

Caption: Dual Function of Kinesin-8 Motor Proteins.

References

minimizing protein denaturation during cross-linking with 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protein denaturation during cross-linking experiments with 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS).

Troubleshooting Guide

This guide addresses common issues encountered during protein cross-linking with MTS-8-MTS in a question-and-answer format, offering step-by-step solutions.

Issue 1: High levels of protein aggregation or precipitation after cross-linking.

  • Question: My protein solution becomes cloudy or forms a visible precipitate after adding MTS-8-MTS. What is causing this and how can I prevent it?

  • Possible Causes and Solutions:

    • Excessive Cross-linking: Too much cross-linker can lead to the formation of large, insoluble protein complexes.

      • Solution: Optimize the molar ratio of MTS-8-MTS to your protein. Start with a lower ratio (e.g., 10:1 or 20:1 cross-linker to protein) and gradually increase it to find the optimal concentration that yields the desired cross-linked products without causing aggregation.[1]

    • Inappropriate Buffer Conditions: The pH and composition of your buffer can significantly impact protein stability.

      • Solution: Ensure your buffer pH is at least 1.0-1.5 units away from the isoelectric point (pI) of your protein to maintain surface charge and prevent aggregation. The reaction of MTS reagents with sulfhydryl groups is most efficient at a pH between 6.5 and 7.5. Avoid buffers containing primary amines, such as Tris, as they can compete with the intended reaction.[2] Phosphate, HEPES, or bicarbonate buffers are generally recommended.[2]

    • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.

      • Solution: If possible, perform the cross-linking reaction at a lower protein concentration. You may need to optimize the balance between protein concentration and cross-linker concentration to achieve efficient cross-linking while minimizing aggregation.

    • Sub-optimal Temperature: While many cross-linking reactions are performed at room temperature, some proteins may be more stable at lower temperatures.

      • Solution: Try performing the incubation step on ice or at 4°C to reduce the rate of aggregation.

    • Cross-linker Solubility: MTS-8-MTS, like many MTS reagents, may have limited solubility in aqueous buffers.[3]

      • Solution: Prepare a fresh, concentrated stock solution of MTS-8-MTS in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) and add it to the protein solution with rapid mixing to ensure it dissolves properly and to avoid localized high concentrations.

Issue 2: Low or no cross-linking efficiency.

  • Question: I am not observing the expected cross-linked products on my SDS-PAGE gel or by mass spectrometry. How can I improve the cross-linking yield?

  • Possible Causes and Solutions:

    • Insufficient Cross-linker Concentration: The molar ratio of cross-linker to protein may be too low.

      • Solution: Gradually increase the molar excess of MTS-8-MTS. A 20- to 1000-fold molar excess is a typical range to test.[1]

    • Short Reaction Time: The incubation time may not be sufficient for the cross-linking reaction to proceed to completion.

      • Solution: Increase the incubation time. Typical reaction times for NHS-ester cross-linkers, which have similar reactivity principles, range from 30 minutes to 2 hours.[1] Optimization for your specific system is key.

    • Sub-optimal pH: The pH of the reaction buffer affects the reactivity of the cysteine residues.

      • Solution: Ensure the pH of your buffer is within the optimal range for MTS reactions (pH 6.5-7.5).

    • Hydrolysis of the Cross-linker: Methanethiosulfonate reagents can hydrolyze in aqueous solutions, reducing their reactivity over time.[4]

      • Solution: Always prepare fresh solutions of MTS-8-MTS immediately before use.[3] Avoid storing the cross-linker in aqueous buffers.

    • Absence of Accessible Cysteine Residues: For cross-linking to occur, there must be cysteine residues in close enough proximity on the protein or between interacting proteins.

      • Solution: Confirm the presence and accessibility of cysteine residues in your protein of interest through sequence analysis or mutagenesis. The spacer arm of MTS-8-MTS will dictate the required distance between reactive cysteines.

Issue 3: Irreversible protein denaturation.

  • Question: My protein loses its biological activity or shows signs of unfolding after the cross-linking reaction, even without visible aggregation. How can I minimize denaturation?

  • Possible Causes and Solutions:

    • Harsh Reaction Conditions: High concentrations of the cross-linker or prolonged incubation times can lead to modifications that disrupt the protein's native structure.

      • Solution: Use the lowest effective concentration of MTS-8-MTS and the shortest incubation time necessary to achieve the desired level of cross-linking. Perform a time-course and concentration-course experiment to determine the optimal conditions.

    • Conformational Changes Induced by Cross-linking: The introduction of a covalent cross-link can sometimes constrain the protein in a non-native conformation.

      • Solution: If the goal is to study the native conformation, it is crucial to use cross-linking conditions that are as mild as possible. Consider using a shorter or longer spacer arm cross-linker to see if a different constraint has a less denaturing effect.

    • Solvent Effects: The organic solvent used to dissolve the MTS-8-MTS stock solution (e.g., DMSO or DMF) can denature some proteins if the final concentration is too high.

      • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 5% (v/v).

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein-to-cross-linker molar ratio for MTS-8-MTS?

A1: There is no single optimal ratio, as it is highly dependent on the specific protein, its concentration, and the desired degree of cross-linking. A common starting point is a 20- to 50-fold molar excess of the cross-linker to the protein.[1] It is crucial to perform a titration experiment to determine the ideal ratio for your specific application, balancing cross-linking efficiency with the risk of aggregation and denaturation.

Q2: What are the recommended buffer conditions for cross-linking with MTS-8-MTS?

A2: Amine-free buffers at a pH between 6.5 and 7.5 are generally recommended to ensure the specific reaction with sulfhydryl groups and to maintain the stability of the MTS reagent.[2] Suitable buffers include phosphate, HEPES, and bicarbonate buffers. Avoid buffers containing primary amines like Tris, as they can compete with the intended reaction. The ionic strength of the buffer can also influence protein stability, so using a buffer with physiological salt concentration (e.g., 150 mM NaCl) is often a good starting point.

Q3: How should I prepare and store MTS-8-MTS?

A3: MTS-8-MTS is sensitive to moisture and temperature.[3] It should be stored at -20°C in a desiccated environment.[3] For use, it is best to prepare a fresh stock solution in an anhydrous organic solvent such as DMF or DMSO immediately before the experiment. Do not store the cross-linker in aqueous solutions, as it will hydrolyze.[4]

Q4: How can I quench the MTS-8-MTS cross-linking reaction?

A4: The reaction can be stopped by adding a low molecular weight sulfhydryl-containing compound, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to a final concentration that is in excess of the initial MTS-8-MTS concentration. This will react with any remaining unreacted MTS-8-MTS. Alternatively, adding a buffer containing a primary amine, like Tris, can also be used to quench the reaction if any non-specific reactivity with amines is a concern.[5]

Q5: Is the cross-linking with MTS-8-MTS reversible?

A5: Yes, the disulfide bonds formed by the reaction of MTS reagents with cysteine residues can be cleaved by the addition of reducing agents like DTT or β-mercaptoethanol. This reversibility is a key advantage of this class of cross-linkers.

Q6: How can I detect and quantify protein denaturation after cross-linking?

A6: Several biophysical techniques can be employed:

  • Circular Dichroism (CD) Spectroscopy: This technique is excellent for assessing changes in the secondary structure of a protein.[6][7] A significant change in the CD spectrum after cross-linking indicates a change in the protein's conformation.

  • Size Exclusion Chromatography (SEC): SEC can be used to detect the formation of soluble aggregates.[8][9] A shift in the elution profile towards earlier retention times suggests an increase in the hydrodynamic radius of the protein, which can be due to unfolding or aggregation.

  • Functional Assays: The most direct way to assess denaturation is to measure the biological activity of the protein (e.g., enzyme kinetics, binding affinity) before and after the cross-linking reaction. A significant loss of activity suggests denaturation.

Experimental Protocols & Data

General Protocol for Protein Cross-Linking with MTS-8-MTS

This protocol provides a general starting point. Optimization of each step is critical for success.

  • Protein Preparation:

    • Prepare your protein of interest in an appropriate amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).

    • The protein concentration should be optimized; a starting concentration in the low micromolar range is often recommended to minimize intermolecular cross-linking and aggregation.[1]

  • Cross-linker Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of MTS-8-MTS in anhydrous DMSO or DMF.[3]

  • Cross-linking Reaction:

    • Add the desired volume of the MTS-8-MTS stock solution to the protein solution while vortexing gently to ensure rapid and even distribution. The final concentration of the organic solvent should ideally be below 5% (v/v).

    • Incubate the reaction mixture at room temperature for 30-60 minutes. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2 hours).

  • Quenching the Reaction:

    • Add a quenching solution, such as DTT to a final concentration of 20-50 mM, to stop the reaction.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE, size exclusion chromatography, and/or mass spectrometry.

    • Assess the structural integrity of the protein using circular dichroism or a functional assay.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key parameters to consider when optimizing your cross-linking experiment.

Table 1: Recommended Starting Conditions and Ranges for Optimization

ParameterRecommended Starting ConditionRange for Optimization
Protein Concentration 1-10 µM0.1 - 50 µM
MTS-8-MTS:Protein Molar Ratio 20:15:1 - 1000:1
Reaction Buffer 20 mM HEPES, 150 mM NaCl, pH 7.0pH 6.5 - 7.5; various amine-free buffers
Reaction Temperature Room Temperature (20-25°C)4°C - 37°C
Reaction Time 30 minutes10 minutes - 2 hours
Quenching Agent 20 mM DTT10-100 mM DTT or β-mercaptoethanol

Table 2: Troubleshooting Summary

ProblemKey Parameters to Adjust
High Aggregation Decrease Protein Concentration, Decrease Cross-linker:Protein Ratio, Optimize Buffer pH and Ionic Strength, Lower Reaction Temperature
Low Cross-linking Increase Cross-linker:Protein Ratio, Increase Reaction Time, Optimize Buffer pH
Protein Denaturation Decrease Cross-linker:Protein Ratio, Decrease Reaction Time, Lower Reaction Temperature, Minimize Organic Solvent Concentration

Visualizations

Troubleshooting_Protein_Aggregation start High Protein Aggregation Observed q1 Is the cross-linker to protein ratio optimized? start->q1 s1 Decrease molar ratio of MTS-8-MTS. Perform a titration experiment. q1->s1 No q2 Is the buffer pH appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Adjust pH to be 1-1.5 units from pI. Use an amine-free buffer (pH 6.5-7.5). q2->s2 No q3 Is the protein concentration too high? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Decrease protein concentration. q3->s3 Yes q4 Is the reaction temperature optimal? q3->q4 No a3_yes Yes a3_no No s3->q4 s4 Lower reaction temperature to 4°C. q4->s4 No end_node Aggregation Minimized q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for protein aggregation.

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Protein in Amine-Free Buffer r1 Add MTS-8-MTS to Protein Solution p1->r1 p2 Prepare Fresh MTS-8-MTS Stock in DMSO/DMF p2->r1 r2 Incubate (e.g., 30-60 min at RT) r1->r2 r3 Quench Reaction (e.g., with DTT) r2->r3 a1 SDS-PAGE r3->a1 a2 Mass Spectrometry r3->a2 a3 Size Exclusion Chromatography r3->a3 a4 Circular Dichroism r3->a4 a5 Functional Assay r3->a5

Caption: General workflow for MTS-8-MTS cross-linking.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,8-octadiyl bismethanethiosulfonate (M8M) as a cross-linking reagent for mass spectrometry (XL-MS) applications. Due to the limited availability of direct experimental data for M8M in peer-reviewed literature, this comparison is based on the known reactivity of its methanethiosulfonate (B1239399) (MTS) functional groups and established data for other commonly used cross-linking reagents. This document aims to offer a valuable resource for researchers considering M8M for their studies on protein-protein interactions and protein structure elucidation.

Introduction to Cross-Linking Mass Spectrometry (XL-MS)

Cross-linking mass spectrometry is a powerful technique used to identify proximal amino acid residues in proteins or protein complexes, providing low-resolution structural information. The workflow typically involves the covalent linking of amino acids using a chemical cross-linker, followed by enzymatic digestion of the protein and mass spectrometric analysis to identify the cross-linked peptides.[1] This information provides distance constraints that are valuable for understanding protein architecture and interactions.

Overview of this compound (M8M)

This compound, hereafter referred to as M8M, is a homobifunctional cross-linking reagent. Its key features are:

  • Homobifunctional: Possesses two identical reactive groups.[2]

  • Cysteine-Reactive: The methanethiosulfonate groups specifically react with the sulfhydryl groups of cysteine residues, forming disulfide bonds.

  • Spacer Arm: The "1,8-octadiyl" component provides an 8-carbon spacer arm, which dictates the distance between the linked cysteine residues.

The cysteine-reactivity of M8M offers a significant advantage by complementing the more commonly used amine-reactive cross-linkers (e.g., those targeting lysine (B10760008) residues). Cysteine is a less abundant amino acid, often found in functionally important regions of proteins, making cysteine-specific cross-linking a valuable tool for targeted structural analysis.[3][4]

Comparison of M8M with Other Cross-Linking Reagents

To provide a clear comparison, the following table summarizes the properties of M8M alongside two widely used cross-linkers: Disuccinimidyl sulfoxide (B87167) (DSSO), an amine-reactive, MS-cleavable cross-linker, and a generic bismaleimide-based cross-linker as another example of a cysteine-reactive reagent.

FeatureThis compound (M8M)Disuccinimidyl sulfoxide (DSSO)Bismaleimide-based Cross-linker
Target Residue(s) CysteineLysine, Serine, Threonine, TyrosineCysteine
Reactive Group MethanethiosulfonateN-hydroxysuccinimide (NHS) esterMaleimide
Spacer Arm Length ~12 Å (estimated based on 8-carbon chain)10.1 ÅVaries by specific reagent
MS-Cleavable No (Disulfide bond can be reduced)YesNo (Thioether bond is stable)
Primary Application Probing cysteine proximityProteome-wide interaction screeningTargeted cysteine cross-linking
Advantages Targets less abundant, often functional residues.High reaction efficiency, MS-cleavability simplifies data analysis.High specificity for cysteines.
Limitations Requires accessible cysteine pairs; disulfide bond reduction can complicate analysis.Can be less specific, potentially modifying multiple residue types.Maleimides can be prone to hydrolysis.[3][4]

Experimental Protocols

A generalized experimental workflow for cross-linking mass spectrometry is presented below. Specific conditions, such as reagent concentrations and incubation times, should be optimized for the protein system under investigation.

General Protocol for M8M Cross-Linking
  • Protein Preparation: Purify the protein or protein complex of interest to homogeneity. Ensure the buffer is free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol).

  • Reduction (Optional): If intramolecular disulfide bonds are to be targeted, a partial reduction step may be necessary. This should be carefully optimized to avoid protein denaturation.

  • Cross-Linking Reaction:

    • Dissolve M8M in a suitable organic solvent (e.g., DMSO) immediately before use.

    • Add M8M to the protein solution at a molar excess (e.g., 20- to 50-fold molar excess over the protein).

    • Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding a thiol-containing reagent, such as DTT or cysteine, to a final concentration that is in excess of the M8M used.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample.

    • Reduce all disulfide bonds (including those formed by the cross-linker) with a reducing agent like DTT.

    • Alkylate all free cysteines with an alkylating agent like iodoacetamide (B48618) to prevent their reformation.

    • Digest the protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The identification of peptides linked by M8M will rely on the detection of peptide pairs that were originally linked by a disulfide bond.

Visualizations

Logical Relationship of Cross-Linking Chemistries

crosslinking_chemistries XL_MS Cross-Linking Mass Spectrometry Amine_Reactive Amine-Reactive (e.g., DSSO) XL_MS->Amine_Reactive Targets Lys, Ser, Thr, Tyr Cysteine_Reactive Cysteine-Reactive (e.g., M8M) XL_MS->Cysteine_Reactive Targets Cys Other Other Chemistries XL_MS->Other e.g., Carboxyl, Photo-reactive Lysine Lysine Amine_Reactive->Lysine Primary Target Cysteine Cysteine Cysteine_Reactive->Cysteine Specific Target

Caption: Different cross-linking chemistries target specific amino acid residues in XL-MS.

Experimental Workflow for M8M Cross-Link Validation

M8M_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Purified Protein/Complex Crosslinking Cross-linking with M8M Protein->Crosslinking Quenching Quench Reaction Crosslinking->Quenching Denature_Reduce_Alkylate Denature, Reduce & Alkylate Quenching->Denature_Reduce_Alkylate Digestion Proteolytic Digestion Denature_Reduce_Alkylate->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search for Cross-linked Peptides LC_MSMS->Database_Search Validation Validation of Cross-links Database_Search->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

Caption: A typical experimental workflow for identifying M8M cross-links by mass spectrometry.

Conclusion

This compound (M8M) is a promising reagent for cross-linking mass spectrometry, particularly for researchers interested in probing the proximity of cysteine residues within a protein or protein complex. Its cysteine-specificity provides a valuable alternative to the more common amine-reactive cross-linkers, potentially revealing unique structural insights. While direct comparative data for M8M is currently scarce, its chemical properties suggest it is a useful tool for structural biology. As with any cross-linking experiment, careful optimization of reaction conditions is crucial for obtaining high-quality, interpretable data. The protocols and comparative information provided in this guide serve as a starting point for researchers wishing to explore the utility of M8M in their own studies.

References

A Comparative Guide to 1,8-Octadiyl Bismethanethiosulfonate and Other MTS Crosslinkers for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanethiosulfonate (MTS) crosslinkers are invaluable reagents in structural biology and drug development for probing protein structure, conformation, and protein-protein interactions. By forming disulfide bonds with and between cysteine residues, these reagents provide spatial constraints that aid in the characterization of protein complexes. Among these, 1,8-Octadiyl Bismethanethiosulfonate (M8M) offers a unique spacer arm length and chemical properties. This guide provides a comprehensive comparison of M8M with other commonly used MTS crosslinkers, supported by experimental data and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.

Performance Comparison of MTS Crosslinkers

The choice of an MTS crosslinker is dictated by several factors, including the distance between target cysteines, the desired reaction kinetics, cell permeability for in vivo studies, and potential cytotoxicity. The following tables summarize the key performance characteristics of M8M and other representative MTS crosslinkers.

Table 1: Physicochemical and Performance Characteristics of Selected MTS Crosslinkers
FeatureThis compound (M8M)MTS-2-MTS (1,2-Ethanediyl Bismethanethiosulfonate)MTS-3-MTS (1,3-Propanediyl Bismethanethiosulfonate)MTS-DiazirineMTS-TFMD (Trifluoromethyl Phenyl Diazirine)
Spacer Arm Length (Å) ~12.0~3.3~4.6Variable (photo-activated)Variable (photo-activated)
Reactivity Specific for sulfhydryl groups (cysteine)Specific for sulfhydryl groups (cysteine)Specific for sulfhydryl groups (cysteine)Cysteine-specific attachment, then non-specific photo-crosslinkingCysteine-specific attachment, then non-specific photo-crosslinking
Cell Permeability Predicted to be moderate to high (hydrophobic spacer)Low to moderateLow to moderateModerateHigh
Cleavability Reducible (disulfide bond)Reducible (disulfide bond)Reducible (disulfide bond)Reducible (disulfide bond)Reducible (disulfide bond)
Molecular Weight ( g/mol ) 334.54218.34232.37Varies with diazirine moietyVaries with diazirine moiety
Solubility Soluble in organic solvents (e.g., DMSO)Water-solubleWater-solubleSoluble in organic solventsSoluble in organic solvents
Table 2: Comparative Crosslinking Efficiency and Cytotoxicity
ParameterThis compound (M8M)MTS-2-MTSMTS-3-MTSMTS-DiazirineMTS-TFMD
Crosslinking Efficiency Moderate to HighHigh for closely spaced cysteinesHigh for moderately spaced cysteinesHigh (photo-inducible)Very High (higher carbene yield)
Reaction Kinetics (with Thiols) FastFastFastFast (MTS reaction), Ultrafast (photo-crosslinking)Fast (MTS reaction), Ultrafast (photo-crosslinking)
Specificity High for cysteine residuesHigh for cysteine residuesHigh for cysteine residuesHigh for initial cysteine attachment; non-specific for photo-crosslinkingHigh for initial cysteine attachment; non-specific for photo-crosslinking
Cytotoxicity (Qualitative) Expected to be moderate; long hydrophobic chain may increase membrane interactionLow to moderateLow to moderateModerate; depends on concentration and UV exposureModerate to high; depends on concentration and UV exposure

Experimental Protocols

The following are detailed methodologies for key experiments involving MTS crosslinkers.

Protocol 1: In Vitro Crosslinking of a Purified Protein Dimer

This protocol describes the use of M8M to crosslink a purified protein known to form dimers, where each monomer contains an accessible cysteine residue.

Materials:

  • Purified protein solution (1-10 mg/mL in a non-thiol, amine-free buffer, e.g., HEPES or phosphate (B84403) buffer, pH 7.2-7.5)

  • This compound (M8M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing sample buffer (containing DTT or β-mercaptoethanol)

  • Non-reducing sample buffer

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or silver stain reagents

Procedure:

  • Prepare M8M Stock Solution: Dissolve M8M in DMSO to a final concentration of 10-50 mM. Prepare this solution fresh before each experiment.

  • Set up Crosslinking Reaction: In a microcentrifuge tube, add the purified protein to the desired final concentration (e.g., 1-5 µM).

  • Initiate Crosslinking: Add the M8M stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein concentration. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation times may need optimization.

  • Quench the Reaction: Stop the crosslinking reaction by adding a thiol-containing reagent, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM. Alternatively, a small molecule thiol like L-cysteine can be used.

  • Analyze by SDS-PAGE:

    • Mix an aliquot of the quenched reaction with non-reducing SDS-PAGE sample buffer.

    • To a separate aliquot, add reducing SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Brilliant Blue or silver stain.

  • Data Interpretation: The appearance of a higher molecular weight band corresponding to the protein dimer in the non-reducing lane, which is absent or diminished in the reducing lane, confirms successful crosslinking.

Protocol 2: In-Cell Crosslinking to Identify Protein-Protein Interactions

This protocol outlines a general procedure for using a cell-permeable MTS crosslinker to capture protein interactions within a cellular context, followed by analysis using mass spectrometry (XL-MS).

Materials:

  • Cultured cells expressing the protein of interest

  • Cell-permeable MTS crosslinker (e.g., M8M or a shorter, more soluble analogue if optimized)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Acetone (B3395972) or trichloroacetic acid (TCA) for protein precipitation

  • Trypsin (mass spectrometry grade)

  • Reagents for peptide reduction and alkylation (DTT and iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency.

  • Crosslinking in Live Cells:

    • Wash the cells twice with PBS.

    • Treat the cells with the cell-permeable MTS crosslinker dissolved in PBS or serum-free media at a final concentration of 0.1-1 mM.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Quench the crosslinking reaction by adding a thiol-containing buffer (e.g., PBS with 10 mM DTT).

    • Wash the cells with PBS to remove excess crosslinker.

    • Lyse the cells using a suitable lysis buffer.

  • Protein Extraction and Digestion:

    • Clarify the lysate by centrifugation.

    • Precipitate the proteins from the supernatant using cold acetone or TCA.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Use specialized software (e.g., pLink, MeroX, or Xi) to identify cross-linked peptides from the MS/MS data.

  • Data Interpretation: The identification of inter-protein cross-linked peptides provides evidence of direct protein-protein interactions within the cell.

Visualizing Experimental Workflows and Signaling Pathways

Crosslinking Mass Spectrometry (XL-MS) Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using crosslinking mass spectrometry.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein_Complex Protein Complex / Cells Crosslinking Crosslinking with MTS Reagent Protein_Complex->Crosslinking Denaturation Denaturation Crosslinking->Denaturation Digestion Tryptic Digestion Denaturation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Database Search (e.g., pLink, MeroX) LC_MSMS->Database_Search Crosslink_ID Crosslink Identification Database_Search->Crosslink_ID PPI_Model Protein Interaction Model Crosslink_ID->PPI_Model

Caption: A generalized workflow for crosslinking mass spectrometry (XL-MS).

Probing GPCR Dimerization with MTS Crosslinkers

MTS crosslinkers are instrumental in studying the dimerization of G-protein coupled receptors (GPCRs), a process crucial for their signaling function. The following diagram depicts how crosslinking can be used to capture and confirm the dimeric state of GPCRs.

GPCR_Dimerization cluster_Dimer GPCR Dimer Formation cluster_Crosslinking Crosslinking cluster_Analysis Analysis GPCR1 GPCR Monomer 1 (with Cys mutation) Dimer GPCR Dimer GPCR2 GPCR Monomer 2 (with Cys mutation) Crosslinker MTS Crosslinker (e.g., M8M) Dimer->Crosslinker Crosslinked_Dimer Covalently Crosslinked GPCR Dimer Crosslinker->Crosslinked_Dimer SDS_PAGE SDS-PAGE Analysis Crosslinked_Dimer->SDS_PAGE

Caption: Using MTS crosslinkers to study GPCR dimerization.

A Head-to-Head Comparison: 1,8-Octadiyl Bismethanethiosulfonate vs. Maleimide-Based Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that dictates the stability, specificity, and ultimate success of their bioconjugates. Among the most common sulfhydryl-reactive crosslinkers are those based on maleimide (B117702) chemistry and methanethiosulfonate (B1239399) (MTS) reagents like 1,8-Octadiyl Bismethanethiosulfonate. This guide provides an objective, data-driven comparison of these two classes of crosslinkers to inform their application in areas ranging from fundamental protein research to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Reaction Chemistry and Specificity

The fundamental difference between these linkers lies in their reaction mechanism and the resulting covalent bond.

Maleimide-Based Crosslinkers: Maleimides react with sulfhydryl groups (-SH) of cysteine residues via a Michael addition reaction. This process is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][] However, at pH values above 7.5, the reactivity towards primary amines (like the side chain of lysine) increases, and the maleimide group itself becomes more susceptible to hydrolysis, which renders it inactive.[1][4]

This compound (MTS-8-MTS): This crosslinker reacts with sulfhydryl groups through a thiol-disulfide exchange. The MTS group reacts specifically and rapidly with a cysteine sulfhydryl to form a disulfide bond, releasing methanesulfinic acid as a byproduct.[5] This reaction is also highly specific for thiols and proceeds efficiently under mild physiological conditions.[5] MTS reagents are known for their high intrinsic reactivity with thiols, enabling stoichiometric modification even at low protein concentrations.[5]

G cluster_0 Maleimide Reaction cluster_1 MTS Reaction ProtA_SH_M Protein-SH Thioether Stable Thioether Bond (Non-reducible) ProtA_SH_M->Thioether Michael Addition pH 6.5-7.5 Maleimide Maleimide (R-Mal) Maleimide->Thioether ProtA_SH_T Protein-SH Disulfide Disulfide Bond (Reducible) ProtA_SH_T->Disulfide Thiol-Disulfide Exchange MTS Methanethiosulfonate (R-S-SO2CH3) MTS->Disulfide G cluster_0 Maleimide Conjugate Fate Thioether Thiosuccinimide Conjugate RetroMichael Deconjugation (Thiol Exchange) Thioether->RetroMichael Undesirable Pathway (e.g., + Glutathione) Hydrolysis Ring-Opening Hydrolysis Thioether->Hydrolysis Desirable Pathway (+ H2O) PayloadLoss Off-Target Payload Loss RetroMichael->PayloadLoss StableProduct Stable (Hydrolyzed) Conjugate Hydrolysis->StableProduct G start Start: Two Proteins (P1, P2) step1 Step 1: Activate Protein 1 (with NHS-Ester-Maleimide) Reacts with amines on P1 start->step1 note1 pH 7-9 step1->note1 purify1 Purification (Remove excess crosslinker) step1->purify1 step2 Step 2: Conjugate to Protein 2 (Maleimide end reacts with thiols on P2) purify1->step2 note2 pH 6.5-7.5 step2->note2 purify2 Final Purification (Remove unconjugated proteins) step2->purify2 end Result: P1-Linker-P2 Conjugate purify2->end

References

A Comparative Guide to 1,8-Octanediyl Bismethanethiosulfonate for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of protein interactions and structural biology, the selection of an appropriate cross-linking agent is a paramount decision that dictates the quality and resolution of experimental outcomes. This guide provides a comprehensive comparison of 1,8-Octanediyl Bismethanethiosulfonate (OBMTS), a homobifunctional sulfhydryl-reactive crosslinker, with other commonly employed alternatives. By examining its unique properties and potential advantages in specific applications, this document aims to equip researchers with the knowledge to make informed decisions for their experimental designs.

Introduction to 1,8-Octanediyl Bismethanethiosulfonate (OBMTS)

1,8-Octanediyl Bismethanethiosulfonate, also known as 1,8-bis(methylsulfonylsulfanyl)octane, is a chemical cross-linking agent characterized by two methanethiosulfonate (B1239399) (MTS) reactive groups at either end of an eight-carbon spacer chain. The MTS groups exhibit high reactivity and specificity towards sulfhydryl groups, primarily found in cysteine residues within proteins. This specificity allows for the targeted covalent linkage of cysteine residues that are in close proximity, providing valuable distance constraints for structural and interaction analyses.

The key advantage of OBMTS lies in its defined and relatively long spacer arm, which makes it an effective molecular ruler for probing spatial relationships within and between proteins.

Comparison with Alternative Crosslinkers

The selection of a crosslinker is dictated by the specific research question, the nature of the target protein(s), and the desired experimental outcome. OBMTS is one of many tools available to researchers, each with its own set of advantages and limitations. Below is a comparative analysis of OBMTS against other classes of crosslinkers.

Homobifunctional Sulfhydryl-Reactive Crosslinkers

This class of crosslinkers, to which OBMTS belongs, targets cysteine residues. The primary differentiator within this class is the length of the spacer arm.

Feature1,8-Octanediyl Bismethanethiosulfonate (OBMTS)Bismaleimidoethane (BMOE)1,4-Bis(maleimido)butane (BMB)
Reactive Group Methanethiosulfonate (MTS)Maleimide (B117702)Maleimide
Target Specificity Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)
Spacer Arm Length ~12 Å~8 Å~10.9 Å
Cleavable? NoNoNo
Key Advantage Long, flexible spacer for probing longer distances.Short spacer for identifying closely associated cysteines.Intermediate spacer length.
Considerations Requires accessible cysteine residues.Potential for hydrolysis of maleimide groups at neutral/high pH.Potential for hydrolysis of maleimide groups.
Amine-Reactive Homobifunctional Crosslinkers

These are among the most common crosslinkers and target primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.

Feature1,8-Octanediyl Bismethanethiosulfonate (OBMTS)Disuccinimidyl suberate (B1241622) (DSS)Dithiobis(succinimidyl propionate) (DSP)
Reactive Group Methanethiosulfonate (MTS)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Spacer Arm Length ~12 Å11.4 Å12.0 Å
Cleavable? NoNoYes (by reducing agents)
Key Advantage Specific for less abundant cysteine residues.Targets abundant lysine residues.Cleavability simplifies analysis by mass spectrometry.
Considerations Requires cysteine residues.Can lead to extensive and complex crosslinking patterns.Disulfide bond can be unstable under certain conditions.
Zero-Length Crosslinkers

These reagents facilitate the direct covalent linkage of two reactive groups without introducing a spacer arm, providing the most precise distance constraints.

Feature1,8-Octanediyl Bismethanethiosulfonate (OBMTS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Reactive Group Methanethiosulfonate (MTS)Carbodiimide
Target Specificity Sulfhydryls (Cysteine)Carboxyls (Asp, Glu) and Primary Amines (Lys)
Spacer Arm Length ~12 Å0 Å
Cleavable? NoNo
Key Advantage Defined spacer for distance measurement.Provides the highest resolution distance constraint.
Considerations Introduces a spacer arm.Requires close proximity of reactive carboxyl and amine groups.

Advantages of the 8-Carbon Spacer in OBMTS

The octanediyl (8-carbon) chain of OBMTS provides a significant advantage in specific applications:

  • Probing Longer Distances: The flexible ~12 Å spacer arm allows for the crosslinking of cysteine residues that are spatially separated, providing valuable information about protein domains that may not be in direct contact but are part of the same structural or functional unit.

  • Mapping Conformational Changes: The length of the spacer can be used to probe for conformational changes in proteins upon ligand binding, protein-protein interaction, or other stimuli. A change in the ability of OBMTS to crosslink two specific cysteines can indicate a change in the distance between them.

  • Reduced Steric Hindrance: Compared to shorter crosslinkers, the longer spacer of OBMTS may experience less steric hindrance, potentially leading to higher crosslinking efficiency for certain residue pairs.

Experimental Protocols

The following is a generalized protocol for protein crosslinking using OBMTS. It is crucial to optimize the conditions for each specific protein system.

Materials
  • Purified protein with engineered or endogenous cysteine residues in a suitable buffer (e.g., HEPES, phosphate (B84403) buffer, pH 7.0-8.0). Avoid buffers containing thiols.

  • 1,8-Octanediyl Bismethanethiosulfonate (OBMTS) stock solution (e.g., 10-100 mM in a compatible organic solvent like DMSO).

  • Quenching solution (e.g., a solution containing a free thiol like DTT or β-mercaptoethanol).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer for analysis of crosslinked peptides (optional).

Protocol
  • Protein Preparation: Ensure the protein sample is pure and at a suitable concentration (typically in the µM range). If necessary, introduce cysteine mutations at desired locations using site-directed mutagenesis.

  • Crosslinking Reaction:

    • Add the OBMTS stock solution to the protein solution to achieve the desired final concentration (a 10- to 50-fold molar excess of crosslinker over protein is a good starting point).

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30-60 minutes). Optimization of time and temperature is critical.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted OBMTS.

  • Analysis by SDS-PAGE:

    • Mix the quenched reaction products with SDS-PAGE sample buffer (non-reducing if the disulfide bond formation is to be preserved, though OBMTS forms a stable thioether-like bond).

    • Run the samples on an SDS-PAGE gel to visualize the crosslinked products (e.g., dimers, oligomers).

  • Mass Spectrometry Analysis (Optional):

    • Excise the crosslinked protein bands from the gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the crosslinked peptides and pinpoint the specific cysteine residues involved in the linkage.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate key experimental workflows and the mechanism of action of OBMTS.

G cluster_prep Protein Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Purified Protein p2 Cysteine Engineering (optional) p1->p2 r1 Add OBMTS p2->r1 r2 Incubate r1->r2 a1 Quench Reaction r2->a1 a2 SDS-PAGE a1->a2 a3 Mass Spectrometry a2->a3

Figure 1. A generalized workflow for protein crosslinking using OBMTS.

G cluster_reactants Reactants P1_SH Protein 1 (with Cys-SH) OBMTS 1,8-Octanediyl Bismethanethiosulfonate (MTS-C8-MTS) P1_SH->OBMTS Reaction P2_SH Protein 2 (with Cys-SH) P2_SH->OBMTS Reaction Crosslinked_Product Crosslinked Protein Complex (P1-S-S-C8-S-S-P2) OBMTS->Crosslinked_Product Forms Stable Linkage

Figure 2. Mechanism of OBMTS-mediated protein crosslinking.

Conclusion

1,8-Octanediyl Bismethanethiosulfonate is a valuable tool in the arsenal (B13267) of protein chemists and structural biologists. Its specificity for cysteine residues and its defined, long spacer arm make it particularly well-suited for probing spatial relationships over moderate distances within and between proteins. While the choice of crosslinker will always be application-dependent, the unique characteristics of OBMTS offer distinct advantages for mapping protein topology, detecting conformational changes, and elucidating the architecture of protein complexes. Careful optimization of experimental conditions is crucial to leverage the full potential of this versatile crosslinking reagent.

Characterization of 1,8-Octadiyl Bismethanethiosulfonate Modified Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) with other common homobifunctional cross-linking reagents for the modification and characterization of proteins. MTS-8-MTS is a cysteine-reactive cross-linker that forms disulfide bonds with sulfhydryl groups, making it a valuable tool for studying protein structure, protein-protein interactions, and for the development of antibody-drug conjugates. This guide presents a data-driven comparison, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate cross-linking strategy for your research needs.

Introduction to this compound (MTS-8-MTS)

This compound is a homobifunctional cross-linking agent that specifically reacts with cysteine residues. Its two methanethiosulfonate (B1239399) groups react with free sulfhydryl groups to form disulfide bonds. The octadiyl spacer arm provides a defined distance constraint between the cross-linked cysteine residues, making it useful for probing protein topology and interactions.

Performance Comparison of Homobifunctional Cross-linkers

The choice of a cross-linking reagent is critical and depends on several factors including the target amino acid, the desired spacer arm length, and the reversibility of the cross-link. Below is a comparison of MTS-8-MTS with other commonly used homobifunctional cross-linkers.

FeatureThis compound (MTS-8-MTS)Bismaleimidoethane (BMOE)Dithiobis(succinimidyl propionate) (DSP)
Reactive Group MethanethiosulfonateMaleimideN-hydroxysuccinimide (NHS) ester
Target Specificity Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)
Spacer Arm Length ~11.8 Å (estimated)8.0 Å[1]12.0 Å[2]
Cleavable? Yes (by reducing agents)NoYes (by reducing agents)[2]
Membrane Permeability PermeablePermeablePermeable[3]
Reaction pH 6.5 - 8.06.5 - 7.5[4]7.0 - 9.0[2]
Cross-linking Efficiency Moderate to High (concentration-dependent)HighHigh

Experimental Protocols

I. Protein Cross-linking with this compound (MTS-8-MTS)

This protocol provides a general procedure for cross-linking proteins in solution using MTS-8-MTS. Optimization may be required depending on the specific protein and experimental goals.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound (MTS-8-MTS)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Sample Preparation: Prepare the purified protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of reducing agents.

  • Cross-linker Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of MTS-8-MTS in anhydrous DMSO or DMF.

  • Cross-linking Reaction:

    • Add the MTS-8-MTS stock solution to the protein solution to achieve a final concentration that represents a 10- to 50-fold molar excess of the cross-linker over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Sample Analysis: The cross-linked protein sample is now ready for analysis by SDS-PAGE and/or mass spectrometry.

II. SDS-PAGE Analysis of Cross-linked Proteins

Materials:

  • Cross-linked protein sample

  • SDS-PAGE loading buffer (non-reducing and reducing)

  • Polyacrylamide gels

  • Electrophoresis apparatus and power supply

  • Protein staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the cross-linked protein sample with an equal volume of 2x SDS-PAGE loading buffer. Prepare two aliquots: one with non-reducing loading buffer and one with reducing loading buffer (containing DTT or β-mercaptoethanol).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Staining and Destaining: After electrophoresis, stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

  • Analysis: Compare the banding patterns of the non-reduced and reduced samples. The appearance of higher molecular weight bands in the non-reduced lane, which disappear or are reduced in intensity in the reduced lane, indicates successful cross-linking.

III. Mass Spectrometry Analysis of Cross-linked Proteins

Materials:

  • Cross-linked protein sample

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • In-solution Digestion:

    • Denature the cross-linked protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteines by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a data-dependent acquisition method.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cross-linking cluster_analysis Analysis protein_prep Protein Sample crosslinking Incubation protein_prep->crosslinking crosslinker_prep MTS-8-MTS Stock crosslinker_prep->crosslinking quenching Quenching crosslinking->quenching sds_page SDS-PAGE quenching->sds_page mass_spec Mass Spectrometry quenching->mass_spec

Caption: Experimental workflow for protein modification with MTS-8-MTS and subsequent analysis.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein_cys Protein-SH reaction + protein_cys->reaction mts8mts CH3SO2S-(CH2)8-SSO2CH3 mts8mts->reaction crosslinked_protein Protein-S-S-(CH2)8-S-S-Protein reaction->crosslinked_protein Disulfide Bond Formation crosslinker_comparison cluster_mts8mts MTS-8-MTS cluster_bmoe BMOE cluster_dsp DSP mts_target Target: Cysteine mts_spacer Spacer: ~11.8 Å mts_cleavable Cleavable bmoe_target Target: Cysteine bmoe_spacer Spacer: 8.0 Å bmoe_cleavable Non-cleavable dsp_target Target: Lysine dsp_spacer Spacer: 12.0 Å dsp_cleavable Cleavable

References

A Guide to Negative Controls in 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of appropriate negative controls for protein cross-linking experiments utilizing the homobifunctional, cysteine-reactive cross-linker, 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS). The selection of a proper negative control is critical for validating the specificity of observed cross-linking events and ensuring that the interactions detected are not artifacts.

Understanding the Mechanism of MTS-8-MTS

MTS-8-MTS is a chemical cross-linking agent that contains two methanethiosulfonate (B1239399) (MTS) reactive groups at either end of an eight-carbon spacer arm. These MTS groups specifically react with the sulfhydryl (-SH) groups of cysteine residues in proteins to form disulfide bonds. When two cysteine residues on interacting proteins (or within the same protein) are in close proximity, MTS-8-MTS can bridge them, providing valuable information about protein structure and interactions.

The Imperative for Negative Controls

Negative controls are essential to demonstrate that the observed cross-linking is a direct result of the specific reaction between MTS-8-MTS and spatially close cysteine residues, rather than non-specific aggregation or other unintended reactions. An ideal negative control should mimic the experimental conditions as closely as possible but lack the ability to form the specific cross-link.

Comparison of Negative Control Strategies

Several strategies can be employed as negative controls in MTS-8-MTS experiments. The choice of the most suitable control depends on the specific experimental question and system under investigation.

Control Strategy Principle Advantages Disadvantages
No Cross-linker Control The experiment is performed under identical conditions but without the addition of MTS-8-MTS.Simple to implement; directly shows the effect of the cross-linker.Does not control for potential non-specific effects of the solvent or handling steps.
Cysteine Blocking Cysteine residues are pre-treated with a monofunctional, sulfhydryl-reactive reagent before the addition of MTS-8-MTS.Effectively demonstrates that the cross-linking is cysteine-dependent.[1]The blocking agent itself might perturb the protein structure or interactions.
Monofunctional MTS Reagent A reagent with a single MTS group, such as Methyl Methanethiosulfonate (MMTS), is used instead of MTS-8-MTS.Controls for the effect of cysteine modification by an MTS reagent without inducing cross-links.[2][3]May not fully mimic the physicochemical properties of the bifunctional cross-linker.
Quenched "Time Zero" Control A quenching solution is added immediately after the addition of MTS-8-MTS to stop the reaction before significant cross-linking can occur.Provides a baseline for non-specific interactions that may occur during sample preparation.[4]The quenching agent must be highly effective and act instantaneously.
Denaturing Conditions The cross-linking reaction is carried out under conditions that disrupt protein-protein interactions (e.g., high urea (B33335) or SDS concentration).Confirms that cross-linking is dependent on the native protein conformation and interactions.[5]May not be suitable for all proteins, as some may not refold correctly.

Experimental Protocols

Protocol 1: Cysteine Blocking with N-ethylmaleimide (NEM) as a Negative Control

This protocol describes the use of N-ethylmaleimide (NEM) to block cysteine residues prior to the addition of MTS-8-MTS.

  • Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Blocking Step:

    • To the control sample, add NEM to a final concentration of 5-10 mM.

    • Incubate for 30 minutes at room temperature to ensure complete blocking of accessible cysteine residues.

  • Removal of Excess NEM: Remove unreacted NEM by dialysis, desalting column, or buffer exchange.

  • Cross-linking Reaction:

    • To both the NEM-treated (control) and untreated (experimental) samples, add MTS-8-MTS to the desired final concentration (typically in the low millimolar range).

    • Incubate for the desired time (e.g., 30-60 minutes) at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to a final concentration of 20-50 mM.

  • Analysis: Analyze the samples by SDS-PAGE, Western blotting, or mass spectrometry to detect cross-linked products. In the negative control, the formation of cross-linked species should be significantly reduced or absent.[1]

Protocol 2: Monofunctional MTS Reagent Control

This protocol utilizes a monofunctional MTS reagent, such as Methyl Methanethiosulfonate (MMTS), as a negative control.

  • Protein Preparation: Prepare three sets of protein samples in a suitable buffer.

  • Reagent Addition:

    • Experimental Sample: Add MTS-8-MTS to the desired final concentration.

    • Negative Control Sample: Add MMTS to a molar concentration equivalent to the two reactive groups of MTS-8-MTS (i.e., twice the molar concentration of MTS-8-MTS).

    • No Reagent Control: Add an equivalent volume of the solvent used to dissolve the MTS reagents.

  • Incubation: Incubate all samples for the same duration and at the same temperature as the experimental sample.

  • Quenching: Stop the reactions by adding a quenching reagent.

  • Analysis: Analyze the samples. The negative control will show cysteine modification but should not exhibit the higher molecular weight bands indicative of cross-linking seen in the experimental sample.

Visualizing Experimental Workflows and Logic

experimental_workflow cluster_experimental Experimental Condition cluster_control Negative Control (Cysteine Blocking) exp_protein Protein Sample exp_add_mts8 Add MTS-8-MTS exp_protein->exp_add_mts8 exp_incubate Incubate exp_add_mts8->exp_incubate exp_quench Quench Reaction exp_incubate->exp_quench exp_analyze Analyze for Cross-links exp_quench->exp_analyze result_positive Valid Interaction exp_analyze->result_positive Cross-linking Observed ctrl_protein Protein Sample ctrl_add_nem Add NEM (Block Cysteines) ctrl_protein->ctrl_add_nem ctrl_remove_nem Remove Excess NEM ctrl_add_nem->ctrl_remove_nem ctrl_add_mts8 Add MTS-8-MTS ctrl_remove_nem->ctrl_add_mts8 ctrl_incubate Incubate ctrl_add_mts8->ctrl_incubate ctrl_quench Quench Reaction ctrl_incubate->ctrl_quench ctrl_analyze Analyze for Cross-links ctrl_quench->ctrl_analyze result_negative Specific Cross-linking Confirmed ctrl_analyze->result_negative No/Reduced Cross-linking signaling_pathway cluster_logic Logical Framework for Negative Controls mts8 MTS-8-MTS (Bifunctional) crosslink Specific Cross-link mts8->crosslink Reacts with no_crosslink No Cross-link mts8->no_crosslink cys1 Cysteine 1 cys1->crosslink blocked_cys Blocked Cysteine cys1->blocked_cys cys2 Cysteine 2 cys2->crosslink blocking_agent Blocking Agent (e.g., NEM) blocking_agent->blocked_cys Reacts with blocked_cys->no_crosslink Prevents reaction with MTS-8-MTS

References

Quantitative Analysis of 1,8-Octanediyl Bismethanethiosulfonate Cross-linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,8-Octanediyl Bismethanethiosulfonate (M8B), a homobifunctional cross-linking agent, with other commonly used cross-linkers in the field of structural biology and proteomics. The selection of an appropriate cross-linker is critical for elucidating protein-protein interactions, defining protein topology, and understanding the structural dynamics of protein complexes. This document aims to furnish researchers with the necessary data and protocols to make informed decisions regarding the use of M8B for their specific research applications.

Performance Comparison of Homobifunctional Cross-linkers

The efficacy of a cross-linking experiment is often determined by the number of unique cross-linked peptides identified, which provides distance constraints for structural modeling. While direct quantitative comparisons involving 1,8-Octanediyl Bismethanethiosulfonate are not extensively available in peer-reviewed literature, we can infer its potential performance based on its chemical properties and compare it with well-characterized alternatives.

M8B is a thiol-reactive cross-linker, meaning it specifically forms disulfide bonds with cysteine residues. This specificity can be advantageous in proteins or complexes with strategically located cysteines. The following table provides a comparative overview of M8B and other common homobifunctional cross-linkers.

Feature1,8-Octanediyl Bismethanethiosulfonate (M8B)Disuccinimidyl suberate (B1241622) (DSS)Bismaleimidoethane (BMOE)Dithiobis(succinimidyl propionate) (DSP)
Reactive Group MethanethiosulfonateN-hydroxysuccinimide (NHS) esterMaleimideN-hydroxysuccinimide (NHS) ester
Target Specificity Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)
Spacer Arm Length ~13.5 Å (estimated)11.4 Å8.0 Å12.0 Å
Cleavable? Yes (by reducing agents)NoNoYes (by reducing agents)
Membrane Permeable? Yes (predicted)YesYesYes

Table 1: Comparative properties of M8B and other common homobifunctional cross-linkers. Data for DSS, BMOE, and DSP are sourced from publicly available information.[1] The spacer arm length of M8B is an estimation based on its chemical structure.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of cross-linking agents. Below are generalized protocols for protein cross-linking, which can be adapted for use with M8B.

General Protocol for In-Solution Protein Cross-linking

This protocol outlines the fundamental steps for cross-linking a purified protein or protein complex in solution.

  • Protein Sample Preparation:

    • Prepare the purified protein sample in a suitable reaction buffer (e.g., HEPES, PBS) at a concentration of 0.1-2 mg/mL.

    • For sulfhydryl-reactive cross-linkers like M8B, ensure the buffer is free of reducing agents (e.g., DTT, β-mercaptoethanol).

  • Cross-linker Stock Solution Preparation:

    • Immediately before use, dissolve the cross-linker (e.g., M8B) in a compatible solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Optimal conditions may need to be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution. For M8B, a thiol-containing reagent like cysteine or β-mercaptoethanol can be used to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to neutralize any unreacted cross-linker.

  • Sample Analysis:

    • The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.

    • For identification of cross-linked peptides, the sample is typically subjected to proteolytic digestion (e.g., with trypsin), followed by enrichment of cross-linked peptides and analysis by mass spectrometry (LC-MS/MS).[2]

Visualizing the Workflow and Chemistry

Experimental Workflow for Cross-linking Mass Spectrometry

The following diagram illustrates a typical workflow for a cross-linking mass spectrometry (XL-MS) experiment, from sample preparation to data analysis.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Complex Protein Complex Crosslinking Cross-linking Reaction Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Cross-linked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Database_Search Database Search (Specialized Software) LC_MSMS->Database_Search Validation Cross-link Validation Database_Search->Validation Structural_Modeling Structural Modeling Validation->Structural_Modeling

A typical experimental workflow for cross-linking mass spectrometry (XL-MS).
Reaction of 1,8-Octanediyl Bismethanethiosulfonate (M8B)

M8B reacts with free sulfhydryl groups on cysteine residues to form disulfide bonds. The following diagram illustrates this chemical reaction.

M8B_Reaction M8B 1,8-Octanediyl Bismethanethiosulfonate (M8B) Crosslinked_Protein Cross-linked Proteins M8B->Crosslinked_Protein + 2x Protein-SH Protein1_Cys Protein 1 (with Cysteine) Protein2_Cys Protein 2 (with Cysteine) M8B_struct->Crosslinked_struct Reaction

References

A Researcher's Guide to Protein Cross-Linking Reagents for Structural Analysis: A Comparative Look at 1,8-Octadiyl Bismethanethiosulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of proteins and their interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein architecture, providing distance constraints that complement high-resolution methods like X-ray crystallography and cryo-electron microscopy. This guide offers a comparative overview of various cross-linking reagents, with a special focus on the class of sulfhydryl-reactive linkers, including 1,8-Octadiyl Bismethanethiosulfonate (M8B), to aid in the selection of the optimal tool for your structural biology research.

Probing Protein Structure with this compound (M8B)

This compound (M8B) is a homobifunctional cross-linking agent. Its symmetric structure features two methanethiosulfonate (B1239399) (MTS) reactive groups at either end of an eight-carbon spacer. The key characteristic of MTS groups is their high reactivity and specificity towards sulfhydryl groups, which are present in cysteine residues.[1][2][3] This specificity allows for targeted cross-linking of cysteine residues within a protein or between interacting proteins.

The reaction mechanism involves the formation of a disulfide bond between the cysteine's thiol group and the cross-linker, with the methanesulfinate (B1228633) acting as a leaving group.[4] This targeted approach can be particularly advantageous when studying proteins where cysteine residues are strategically located, such as at protein-protein interfaces or in regions of conformational change. The 8-carbon spacer of M8B provides a defined spatial constraint for structural modeling.

The Landscape of Protein Cross-Linkers: A Comparative Analysis

The choice of a cross-linking reagent is critical and depends on the protein system under investigation, the desired structural information, and the analytical workflow. Cross-linkers can be broadly categorized based on their reactive groups. The following table provides a comparison of M8B's class of reagents with other commonly used cross-linkers.

Cross-Linker Class Example Reagent(s) Reactive Group(s) Target Residue(s) Spacer Arm Length (Å) Cleavable? Key Advantages Considerations
Sulfhydryl-reactive This compound (M8B) MethanethiosulfonateCysteine~10-12 (estimated for 8 carbons)No (disulfide bond can be reduced)High specificity for cysteines.[1][2]Requires accessible cysteine residues.
Amine-reactive DSS (Disuccinimidyl suberate), BS3 (Bis(sulfosuccinimidyl) suberate) N-hydroxysuccinimide (NHS) esterLysine (B10760008), N-terminus11.4NoTargets abundant lysine residues.[5]Can lead to complex cross-linking patterns.
Carboxyl-reactive EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) CarbodiimideAspartic acid, Glutamic acid, C-terminus0 (zero-length)NoForms a direct amide bond.Requires a nucleophile to be present.
Photoreactive SDA (Succinimidyl 4,4'-azipentanoate) NHS ester & DiazirineLysine & any C-H or N-H bond upon UV activation4.9NoCan capture transient or weak interactions.Non-specific, can lead to complex data.[6]
MS-Cleavable (Amine-reactive) DSSO (Disuccinimidyl sulfoxide), DSBU (Disuccinimidyl dibutyric urea) NHS esterLysine, N-terminus10.1 (DSSO)Yes (in the mass spectrometer)Simplifies data analysis by separating cross-linked peptides during MS/MS.[7][8]Can be more expensive than non-cleavable linkers.

Advanced Tools: MS-Cleavable Cross-Linkers

A significant advancement in XL-MS is the development of MS-cleavable cross-linkers.[7] Reagents like Disuccinimidyl sulfoxide (B87167) (DSSO) contain a labile bond that can be fragmented in the mass spectrometer during collision-induced dissociation (CID).[8] This fragmentation pattern simplifies the identification of cross-linked peptides, as the two constituent peptides can be analyzed individually in a subsequent MS3 scan.[9] This "MSn" approach streamlines data analysis and increases the confidence in cross-link identification.[8][9]

Experimental Protocols

General Workflow for Cross-Linking Mass Spectrometry

The overall process of a typical XL-MS experiment involves several key stages, from sample preparation to data analysis.

XL_MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Protein Protein/Protein Complex CrossLinker Add Cross-linker Protein->CrossLinker Incubation Quench Quench Reaction CrossLinker->Quench Stop Reaction Digest Proteolytic Digestion Quench->Digest e.g., Trypsin LCMS LC-MS/MS Analysis Digest->LCMS Peptide Mixture Search Database Search LCMS->Search Acquire Spectra Validation Cross-link Validation Search->Validation Identify Peptides Modeling Structural Modeling Validation->Modeling Generate Distance Restraints

References

A Comparative Guide to Functional Assays of Proteins Modified with 1,8-Octadiyl Bismethanethiosulfonate and Alternative Cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of protein modification is paramount. Chemical cross-linkers are powerful tools for studying protein structure, interactions, and function. This guide provides a comparative analysis of functional assays for proteins modified with the cysteine-reactive cross-linker, 1,8-Octadiyl Bismethanethiosulfonate (M8B), and a widely used amine-reactive alternative, Bis(sulfosuccinimidyl)suberate (BS3).

While direct comparative studies on the functional impact of M8B and other cross-linkers are limited, this guide outlines the common functional assays employed for proteins modified by these distinct classes of reagents. The choice of assay is often dictated by the protein of interest and the specific residues targeted by the cross-linker.

Comparison of Cross-linking Reagents

FeatureThis compound (M8B)Bis(sulfosuccinimidyl)suberate (BS3)
Target Residues Cysteine (Thiol groups)Lysine (B10760008) (Primary amines)
Spacer Arm Length ~10.3 Å11.4 Å
Reversibility Reversible with reducing agents (e.g., DTT)Irreversible
Common Applications Probing structure-function in ion channels, introducing conformational constraints.Cross-linking mass spectrometry (XL-MS) for protein interaction mapping, stabilizing protein complexes.
Typical Functional Impact Can induce or lock specific functional states, often used in electrophysiology.Can lead to a decrease in enzymatic activity, may interfere with ligand binding if lysines are in the active or binding site.[1][2]

Functional Assays for M8B-Modified Proteins: Focus on Ion Channels

Methanethiosulfonate (MTS) reagents like M8B are extensively used in Substituted Cysteine Accessibility Mutagenesis (SCAM) to investigate the structure and function of ion channels. In this technique, native cysteines are often removed, and a cysteine is introduced at a specific site. The functional consequence of M8B modification is then assessed by measuring changes in the ion channel's activity.

Key Functional Assay: Electrophysiology

Electrophysiological recordings, such as patch-clamping, are the primary functional assays for ion channels modified with M8B. These techniques allow for the direct measurement of ion flow through the channel, providing a real-time readout of its functional state.

Experimental Protocol: Patch-Clamp Recording of M8B-Modified Ion Channels

  • Cell Preparation: Culture cells expressing the cysteine-mutant ion channel of interest on glass coverslips.

  • Patch-Clamp Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Fill the chamber with an appropriate extracellular solution.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an intracellular solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

  • Baseline Recording: Clamp the cell at a holding potential and record baseline ion currents in response to voltage steps.

  • M8B Application: Perfuse the recording chamber with the extracellular solution containing M8B at a desired concentration (e.g., 100 µM).

  • Functional Measurement: Continuously record the ion currents during and after M8B application to observe any changes in channel activity (e.g., potentiation, inhibition, or altered gating kinetics).

  • Data Analysis: Analyze the recorded currents to quantify the effect of M8B on channel function, such as changes in current amplitude, activation/inactivation kinetics, and voltage-dependence.

G cluster_workflow Workflow: Functional Analysis of M8B-Modified Ion Channels A Express Cysteine-Mutant Ion Channel in Cells B Perform Whole-Cell Patch-Clamp Recording A->B C Record Baseline Ion Currents B->C D Apply 1,8-Octadiyl Bismethanethiosulfonate (M8B) C->D E Record Ion Currents Post-Modification D->E F Analyze Changes in Channel Function E->F

Workflow for M8B modification functional analysis.

Functional Assays for BS3-Modified Proteins: Enzymes and Receptors

N-hydroxysuccinimide (NHS)-ester cross-linkers like BS3 react with primary amines on lysine residues and the N-terminus of proteins. As lysine residues are often distributed across the protein surface, BS3 modification can be used to study a wider range of proteins beyond ion channels, including enzymes and receptors. However, modification of lysines within or near active sites or binding pockets can impact protein function.

Key Functional Assay 1: Enzyme Kinetics Assay

For enzymes, a key functional assay after BS3 modification is the measurement of enzyme kinetics to determine if the cross-linking has altered the enzyme's catalytic efficiency.

Experimental Protocol: Enzyme Kinetics Assay of a BS3-Modified Enzyme

  • Protein Preparation: Purify the enzyme of interest.

  • BS3 Cross-linking:

    • Prepare a stock solution of BS3 in a non-amine-containing buffer (e.g., PBS, pH 7.4).

    • Incubate the purified enzyme with a specific molar excess of BS3 for a defined period (e.g., 30 minutes at room temperature).

    • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

    • Remove excess cross-linker and quenching reagents by dialysis or size-exclusion chromatography.

  • Enzyme Activity Assay:

    • Prepare a series of substrate concentrations.

    • Initiate the enzymatic reaction by adding the BS3-modified or unmodified (control) enzyme to the substrate solutions.

    • Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Determine the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

    • Compare the kinetic parameters of the BS3-modified enzyme to the unmodified control to assess the impact of cross-linking on enzyme function.

Key Functional Assay 2: Receptor-Ligand Binding Assay

For receptors, a critical functional assay is to measure the binding affinity of its ligand after BS3 modification to determine if the cross-linking has altered the receptor's ability to bind its natural partner.

Experimental Protocol: Receptor-Ligand Binding Assay of a BS3-Modified Receptor

  • Receptor Preparation: Prepare cell membranes or purified receptor containing the receptor of interest.

  • BS3 Cross-linking:

    • Perform BS3 cross-linking on the membrane preparation or purified receptor as described in the enzyme kinetics protocol.

    • Ensure thorough removal of quenching reagents that could interfere with the binding assay.

  • Binding Assay:

    • Set up a series of reactions containing the BS3-modified or unmodified (control) receptor preparation.

    • Add a constant concentration of a radiolabeled or fluorescently labeled ligand and increasing concentrations of an unlabeled competitor ligand.

    • Incubate the reactions to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. For membrane preparations, this is typically done by rapid filtration through a filter membrane that retains the membranes but allows free ligand to pass through.

  • Quantification: Quantify the amount of labeled ligand bound to the receptor at each concentration of the competitor.

  • Data Analysis:

    • Plot the percentage of bound labeled ligand as a function of the competitor concentration.

    • Fit the data to a competition binding equation to determine the IC50 (the concentration of competitor that inhibits 50% of labeled ligand binding).

    • Calculate the inhibition constant (Ki) to determine the binding affinity.

    • Compare the Ki values of the BS3-modified and unmodified receptors.

G cluster_workflow Workflow: Functional Analysis of BS3-Modified Proteins A Purify Protein (Enzyme or Receptor) B Cross-link with BS3 A->B C Quench Reaction and Remove Excess Reagents B->C D Perform Functional Assay C->D E Enzyme Kinetics (Measure Km, Vmax) D->E F Receptor-Ligand Binding (Measure Ki) D->F G Compare Modified vs. Unmodified Protein Function E->G F->G

Workflow for BS3 modification functional analysis.

Concluding Remarks

The choice of cross-linker and subsequent functional assay is critical for gaining meaningful insights into protein function. M8B, with its cysteine reactivity and reversibility, is a powerful tool for studying the dynamic functions of proteins like ion channels, where electrophysiology provides a direct readout of activity. In contrast, the amine-reactive cross-linker BS3 is more broadly applicable for stabilizing protein complexes for structural studies, with functional consequences often assessed through enzyme kinetics or ligand binding assays. While direct quantitative comparisons of the functional impact of these different cross-linkers are not widely available, the principles and protocols outlined in this guide provide a framework for designing and executing experiments to probe the functional ramifications of protein modification. Researchers should carefully consider the properties of their protein of interest and the specific questions they aim to answer when selecting a cross-linking strategy and a corresponding functional assay.

References

Unveiling Protein Architecture: A Comparative Guide to 1,8-Octadiyl Bismethanethiosulfonate and its Homologs in Structural Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate study of protein structure and function, the selection of an appropriate chemical cross-linking reagent is a critical determinant of experimental success. This guide provides an objective comparison of 1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS), a homobifunctional cross-linker, with its shorter-chain analogs. By examining their performance through supporting experimental data and detailed methodologies, this document aims to empower informed decisions in the design of cross-linking mass spectrometry (XL-MS) and other structural biology experiments.

This compound belongs to a class of methanethiosulfonate (B1239399) (MTS) reagents that specifically and efficiently react with sulfhydryl groups of cysteine residues under mild conditions. This high reactivity and specificity make MTS cross-linkers invaluable tools for introducing distance constraints in protein structure determination, studying protein-protein interactions, and probing conformational changes in dynamic protein complexes. The general reactivity of MTS reagents with thiols is remarkably high, with reaction rates in the order of 10^5 M⁻¹sec⁻¹.[1] This allows for complete modification of accessible cysteine residues within seconds, often using micromolar concentrations of the reagent.[1]

Performance Comparison of Homobifunctional MTS Cross-linkers

The primary distinguishing feature among the homologous series of alkane-diyl bismethanethiosulfonate cross-linkers is the length of the aliphatic spacer arm that separates the two reactive MTS groups. This spacer length dictates the maximum distance between the Cα atoms of two cross-linked cysteine residues, thereby providing a "molecular ruler" to probe protein architecture. While longer spacer arms are more likely to capture interactions by spanning greater distances, they offer less precise distance constraints. Conversely, shorter linkers provide more defined structural information but may fail to capture interactions between more distant residues.

Below is a comparative table of commonly used homobifunctional MTS cross-linkers, including their spacer lengths.

Cross-linker NameAbbreviationSpacer Arm Length (Å)
1,1-Methanediyl BismethanethiosulfonateMTS-1-MTS~2.5 Å
1,2-Ethanediyl BismethanethiosulfonateMTS-2-MTS~3.7 Å
1,3-Propanediyl BismethanethiosulfonateMTS-3-MTS~5.0 Å
1,4-Butanediyl BismethanethiosulfonateMTS-4-MTS~6.2 Å
1,5-Pentanediyl BismethanethiosulfonateMTS-5-MTS~7.5 Å
1,6-Hexanediyl BismethanethiosulfonateMTS-6-MTS~8.7 Å
This compound MTS-8-MTS ~11.2 Å

Note: The spacer arm lengths are estimations based on the number of methylene (B1212753) units in the aliphatic chain.

The selection of a particular MTS cross-linker is therefore a strategic choice based on the specific structural question being addressed. For instance, to probe for close contacts within a protein domain or at a protein-protein interface, shorter linkers like MTS-2-MTS or MTS-3-MTS would be more appropriate. In contrast, to investigate larger-scale domain movements or the overall topology of a multi-protein complex, a longer linker such as this compound (MTS-8-MTS) would be the preferred tool.

Experimental Protocols

The application of MTS cross-linkers in structural biology typically involves a multi-step workflow, from protein preparation to mass spectrometry analysis. Below are generalized protocols for cysteine cross-linking experiments, which should be optimized for the specific protein system under investigation.

Cysteine-Scanning Mutagenesis and Protein Preparation

To utilize MTS cross-linkers, the target protein(s) must possess accessible cysteine residues at strategic locations. If the wild-type protein lacks suitably positioned cysteines, site-directed mutagenesis is employed to introduce them. This technique, known as cysteine-scanning mutagenesis, allows for the systematic probing of different regions of a protein's structure.

Diagram of the Cysteine-Scanning Mutagenesis and Cross-Linking Workflow

cluster_mutagenesis Site-Directed Mutagenesis cluster_crosslinking Cross-Linking Reaction cluster_analysis Analysis Wild-Type Protein Wild-Type Protein Cysteine Mutant(s) Cysteine Mutant(s) Wild-Type Protein->Cysteine Mutant(s) Introduce Cysteine(s) Cross-linked Protein Cross-linked Protein Cysteine Mutant(s)->Cross-linked Protein Incubation MTS Cross-linker MTS Cross-linker MTS Cross-linker->Cross-linked Protein SDS-PAGE SDS-PAGE Cross-linked Protein->SDS-PAGE Detection of cross-linked species Mass Spectrometry Mass Spectrometry Cross-linked Protein->Mass Spectrometry Identification of cross-linked peptides Structural Modeling Structural Modeling Mass Spectrometry->Structural Modeling Distance Constraints

Caption: Workflow for structural analysis using cysteine-scanning mutagenesis and MTS cross-linking.

In Vitro Cross-Linking of Purified Proteins

This protocol is suitable for studying the structure of a purified protein or protein complex.

  • Protein Preparation: Purify the cysteine-containing protein or protein complex to homogeneity. Ensure the protein is in a buffer that does not contain reducing agents, which would interfere with the MTS reaction. A suitable buffer is typically a HEPES or phosphate-based buffer at a pH between 7.0 and 8.0.

  • Cross-linker Preparation: Prepare a fresh stock solution of the desired MTS cross-linker (e.g., this compound) in a suitable solvent such as DMSO immediately before use. MTS reagents can hydrolyze in aqueous solutions.

  • Cross-Linking Reaction: Add the MTS cross-linker stock solution to the protein sample to achieve a final concentration typically in the range of 10-100 µM. The optimal concentration and incubation time (usually a few seconds to minutes at room temperature or 4°C) should be determined empirically.

  • Quenching the Reaction: Stop the cross-linking reaction by adding a quenching reagent such as N-ethylmaleimide (NEM) or a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

  • Analysis: The cross-linked products can be analyzed by SDS-PAGE, where intramolecularly cross-linked proteins will exhibit a faster migration, and intermolecularly cross-linked species will appear as higher molecular weight bands. For detailed structural information, the cross-linked sample is subjected to proteolytic digestion followed by mass spectrometry to identify the cross-linked peptides.

In Vivo Cross-Linking in Cellular Systems

This protocol allows for the study of protein interactions and conformations within a more native cellular environment.

  • Cell Culture and Protein Expression: Co-express the proteins of interest, each containing a single cysteine residue, in a suitable cell line (e.g., E. coli).

  • Cell Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Oxidant-Induced Cross-Linking: Treat the cells with an oxidizing agent, such as copper (II) phenanthroline, to promote disulfide bond formation between closely positioned cysteine residues. This serves as a "zero-length" cross-linking control.

  • MTS Cross-Linking (for comparison): In parallel experiments, treat the cells with a membrane-permeable MTS cross-linker of a specific length.

  • Cell Lysis and Analysis: Lyse the cells and analyze the cross-linked products by immunoblotting to quantify the extent of cross-linking.

Signaling Pathways and Logical Relationships

MTS cross-linkers are instrumental in elucidating the structural dynamics of proteins involved in various signaling pathways. For example, they can be used to trap and identify different conformational states of a receptor upon ligand binding, providing insights into the mechanism of signal transduction.

Diagram of a Ligand-Induced Conformational Change Probed by MTS Cross-linking

cluster_inactive Inactive State cluster_active Active State Receptor_Inactive Receptor (Inactive) Receptor_Active Receptor (Active) Receptor_Inactive->Receptor_Active Conformational Change Cys1_Inactive Cys A No_Crosslink No Cross-link Cys1_Inactive->No_Crosslink Cys2_Inactive Cys B Cys2_Inactive->No_Crosslink Downstream_Signaling Downstream_Signaling Receptor_Active->Downstream_Signaling Cys1_Active Cys A Crosslink_Formed Cross-link Formed Cys1_Active->Crosslink_Formed Cys2_Active Cys B Cys2_Active->Crosslink_Formed Ligand Ligand Ligand->Receptor_Inactive Binding MTS_Crosslinker MTS_Crosslinker MTS_Crosslinker->Cys1_Inactive MTS_Crosslinker->Cys2_Inactive MTS_Crosslinker->Cys1_Active MTS_Crosslinker->Cys2_Active

Caption: Probing ligand-induced conformational changes with MTS cross-linking.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,8-Octadiyl Bismethanethiosulfonate is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly, minimizing risks to both personnel and the environment.

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety.

Hazard and Safety Data Overview

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes key quantitative data extracted from safety data sheets.

ParameterValueSource
GHS Hazard Statements H301: Toxic if swallowedH332: Harmful if inhaledH410: Very toxic to aquatic life with long lasting effectsH315: Causes skin irritationH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing mist or vapoursP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP280: Wear protective gloves/ eye protection/ face protection[1]

Experimental Protocol: Disposal of this compound

This protocol provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • 1.1. Don appropriate PPE before handling the chemical. This includes:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

  • 1.2. Ensure a calibrated chemical fume hood is operational. All handling and disposal procedures should be conducted within the fume hood to minimize inhalation exposure.

  • 1.3. Prepare a designated waste container, clearly labeled "Hazardous Waste: this compound".

2. Decontamination of Empty Containers:

  • 2.1. Rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

  • 2.2. Collect the solvent rinsate in the designated hazardous waste container.

  • 2.3. The decontaminated container can then be disposed of as non-hazardous waste, in accordance with institutional guidelines.

3. Disposal of Unused or Waste Product:

  • 3.1. Do not dispose of this compound down the drain or in regular trash.[1][2]

  • 3.2. Transfer any unused or waste product into the designated and labeled hazardous waste container.

  • 3.3. For spills, contain and absorb the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2]

  • 3.4. Carefully collect the absorbent material and place it in the hazardous waste container.[1]

  • 3.5. Clean the spill area, preferably with a detergent, and collect the cleaning materials for disposal in the hazardous waste container.[1]

4. Waste Storage and Collection:

  • 4.1. Tightly close the hazardous waste container.

  • 4.2. Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as oxidizing agents, strong alkalis, and strong acids.[1]

  • 4.3. Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Prepare Labeled Hazardous Waste Container C->D E Assess Waste Type D->E F Empty Container E->F Empty Container G Unused Product / Spill E->G Unused/Spill H Rinse Container 3x with Solvent F->H K Transfer to Hazardous Waste Container G->K L For Spills: Absorb with Inert Material G->L Spill I Collect Rinsate in Hazardous Waste Container H->I J Dispose of Decontaminated Container as Non-Hazardous I->J N Seal Waste Container I->N K->N M Collect Contaminated Material in Waste Container L->M M->N O Store in Designated Area N->O P Arrange for EHS Pickup O->P Q End P->Q

References

Essential Safety and Operational Guide for 1,8-Octadiyl Bismethanethiosulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for 1,8-Octadiyl Bismethanethiosulfonate is limited, MTS compounds as a class are known to be reactive towards thiols and can be irritating. It is also noted to be moisture and temperature sensitive. Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment
Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the reagent.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or in case of spills.To prevent inhalation of any potential dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

This plan outlines the workflow for safely handling this compound from receipt to experimental use.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The recommended storage temperature is -20°C in a freezer, under an inert atmosphere.

  • Hygroscopic Nature : Be aware that MTS reagents can be hygroscopic and may hydrolyze in water[1][2].

Preparation for Use
  • Acclimatization : Before opening, allow the container to warm to room temperature to prevent condensation of moisture.

  • Work Area : Conduct all handling of the solid compound and preparation of solutions inside a certified chemical fume hood.

  • Solubilization : For non-aqueous applications, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for MTS reagents that are not water-soluble[1][2].

Experimental Use
  • Weighing : When weighing the solid, use an analytical balance inside the fume hood.

  • Solution Transfer : Use appropriate chemical-resistant pipettes and tips to transfer solutions.

  • Reaction Quenching : Be prepared to quench the reaction if necessary. The reaction of MTS reagents with thiols is potentially reversible with the addition of other thiols like dithiothreitol (B142953) (DTT)[1][2].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.

Waste Segregation and Collection
  • Solid Waste : Dispose of contaminated consumables such as gloves, pipette tips, and weighing paper in a designated, sealed hazardous waste container.

  • Liquid Waste : Collect all unused solutions and reaction mixtures containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers : Triple rinse the original container with a suitable solvent (e.g., DMSO followed by a solvent miscible with your waste stream). Collect the rinsate as hazardous waste.

Decontamination and Final Disposal
  • Work Surface : Decontaminate all work surfaces with an appropriate cleaning agent after use.

  • Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal[3].

Physicochemical and Storage Data

Property Value Reference
CAS Number 4356-71-2
Molecular Formula C10H22O4S4
Molecular Weight 334.5393 g/mol
Melting Point 82-84°C
Storage Temperature -20°C (Freezer, Under Inert Atmosphere)
Stability Moisture and Temperature Sensitive

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Inspect store Store at -20°C (Inert Atmosphere) receive->store acclimate Acclimate to Room Temp. store->acclimate weigh Weigh in Fume Hood acclimate->weigh dissolve Dissolve in DMSO weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid experiment Perform Experiment dissolve->experiment dissolve->collect_solid quench Quench Reaction (optional) experiment->quench experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid quench->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose decontaminate Decontaminate Work Area

Caption: Safe handling workflow for this compound.

References

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